molecular formula C5H15NO4P+ B1209108 Phosphocholine CAS No. 3616-04-4

Phosphocholine

Cat. No.: B1209108
CAS No.: 3616-04-4
M. Wt: 184.15 g/mol
InChI Key: YHHSONZFOIEMCP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphocholine is the phosphate of choline;  and the parent compound of the this compound family. It has a role as an epitope, a hapten, a human metabolite, a mouse metabolite and an allergen. It is a conjugate acid of a choline phosphate(1-).
Calcium and magnesium salts used therapeutically in hepatobiliary dysfunction.
This compound is a natural product found in Drosophila melanogaster, Capsicum annuum, and other organisms with data available.
Phosphorylcholine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(2-phosphonooxyethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHSONZFOIEMCP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO4P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861727
Record name N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphorylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3616-04-4
Record name N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03945
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Phosphocholine Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altered phosphocholine (PCho) metabolism has emerged as a metabolic hallmark of cancer, characterized by the consistent elevation of this compound and total choline-containing compounds (tCho) in tumor cells. This metabolic reprogramming is intricately linked to oncogenic signaling and supports the rapid proliferation, survival, and malignant progression of cancer cells. The key enzymatic players in this pathway, including Choline Kinase (ChoK), Phospholipase C (PLC), Phospholipase D (PLD), and Glycerothis compound Phosphodiesterase (GPC-PDE), are frequently dysregulated in various cancer types. This guide provides a comprehensive technical overview of the core aspects of this compound metabolism in cancer, including detailed experimental protocols, quantitative data on enzyme and metabolite alterations, and visualizations of the key signaling pathways. Understanding these metabolic intricacies is paramount for the development of novel diagnostic biomarkers and targeted therapeutic strategies.

Core Concepts in this compound Metabolism

Phosphatidylcholine (PtdCho) is the most abundant phospholipid in eukaryotic cell membranes. Its synthesis and catabolism are tightly regulated to maintain membrane integrity and generate signaling molecules. In cancer, this regulation is disrupted to meet the demands of rapid cell division and to promote pro-tumorigenic signaling.

The Kennedy Pathway: The Central Anabolic Route

The primary route for de novo PtdCho synthesis is the Kennedy pathway. This pathway proceeds in three enzymatic steps:

  • Choline Kinase (ChoK): Choline, transported into the cell by various choline transporters, is phosphorylated by ChoK to produce this compound (PCho). This is a critical and often rate-limiting step in the pathway.

  • CTP:this compound cytidylyltransferase (CCT): CCT catalyzes the reaction of PCho with CTP to form CDP-choline.

  • Choline phosphotransferase (CPT): CPT transfers the this compound moiety from CDP-choline to diacylglycerol (DAG) to synthesize PtdCho.

Catabolic and Signaling Pathways

The breakdown of PtdCho is equally important, generating key second messengers and contributing to the altered choline metabolite profile in cancer.

  • Phospholipase C (PLC): PLC hydrolyzes PtdCho to generate this compound and diacylglycerol (DAG). DAG is a potent second messenger that activates Protein Kinase C (PKC), a family of kinases involved in cell proliferation, differentiation, and survival.

  • Phospholipase D (PLD): PLD cleaves PtdCho to produce phosphatidic acid (PA) and free choline. PA is a critical lipid second messenger that can be further metabolized to DAG or lysophosphatidic acid (LPA), both of which have mitogenic and pro-survival functions.

  • Glycerothis compound Phosphodiesterase (GPC-PDE): This enzyme hydrolyzes glycerothis compound (GPC), a product of PtdCho breakdown, into glycerol-3-phosphate and free choline. The activity of GPC-PDEs, such as GDPD5 (also known as EDI3), can influence the balance between GPC and PCho levels in cancer cells.

Choline Transport

Cancer cells exhibit an increased demand for choline, which is met by the upregulation of various choline transporters. These include high-affinity choline transporter 1 (CHT1/SLC5A7), choline transporter-like proteins (CTLs/SLC44 family), and organic cation transporters (OCTs). The increased uptake of choline provides the necessary substrate for the Kennedy pathway, contributing to the elevated PCho levels.[1][2][3][4]

Quantitative Alterations in this compound Metabolism in Cancer

A defining feature of many cancers is the significant alteration in the levels of choline metabolites and the expression and activity of the enzymes that regulate them. These changes can be observed across a wide range of tumor types.

Enzyme Expression and Activity
EnzymeCancer Type(s)ObservationFold Change/SignificanceReference(s)
Choline Kinase α (ChoKα) Breast, Lung, Colon, Prostate, Ovarian, GliomaOverexpression and increased activityFrequently overexpressed; activity can be increased in tumors.[5][6][7][8][9]
Phospholipase C (PLC) Pancreatic, OvarianAltered expression of isoforms (e.g., PLCD1, PLCD3)High expression of PLCD1 and PLCD3 in pancreatic tumor tissue compared to normal.[10][11][12]
Phospholipase D (PLD) Colorectal, Breast, Gastric, RenalElevated expression and activity of isoforms (e.g., PLD2)PLD2 mRNA levels elevated in multidrug-resistant cancer cells.[13][14][15]
GPC-PDE (GDPD5/EDI3) BreastCo-expressed with ChoKα and PLD1 in malignant tumorsSignificantly overexpressed in ER-negative breast tumors.[1]
Metabolite Concentrations
MetaboliteCancer TypeConcentration in Cancer Cells/TissueConcentration in Normal/Benign Cells/TissueReference(s)
This compound (PCho) Ovarian Cancer Cells7.5 - 17.3 nmol/10^6 cells2.3 ± 0.9 nmol/10^6 cells[16]
Breast Cancer BiopsiesSignificantly increasedLower levels in control tissue[17]
Lung CancerElevated in cancerous areasLower in paracancerous areas[18]
Prostate CancerHigher (PC [34:2] + PC [34:1])/LPC (16:0) ratioLower ratio in benign tissue
Glycerothis compound (GPC) Ovarian Cancer CellsLower GPC/PCho ratio (≤0.2)0.95 ± 0.93[16]
Breast Cancer BiopsiesLower levels in some studies, but can be elevated in aggressive subtypesHigher GPC/PCho ratio in normal tissue[17]
Paclitaxel-Resistant Ovarian CancerIncreased GPC levelsLower GPC levels in sensitive tumors
Total Choline (tCho) Ovarian Cancer Cells2.0- to 4.4-fold increase5.2 ± 2.4 nmol/10^6 cells[16]
GliomaIncreased tCho/NAA ratio in high-grade tumorsLower ratio in normal brain tissue

Signaling Pathways and Regulation

The dysregulation of this compound metabolism in cancer is not an isolated event but is deeply intertwined with oncogenic signaling pathways. These pathways can both regulate and be regulated by choline-metabolizing enzymes and their products.

Oncogenic Signaling Drives Choline Metabolism

Key oncogenic pathways, such as those driven by Ras and PI3K/Akt, directly impact the activity of choline metabolic enzymes. For instance, Ras activation has been shown to increase the activity of both ChoK and PLD, leading to elevated levels of PCho and PA, respectively.[6] These lipid molecules can then act as second messengers to further propagate downstream signaling.

Oncogenic_Signaling_and_Choline_Metabolism Ras Ras ChoK Choline Kinase (ChoK) Ras->ChoK activates PLD Phospholipase D (PLD) Ras->PLD activates PI3K_Akt PI3K/Akt PI3K_Akt->ChoK activates Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RTK->Ras RTK->PI3K_Akt PLC Phospholipase C (PLC) RTK->PLC activates PCho This compound (PCho) ChoK->PCho produces PA Phosphatidic Acid (PA) PLD->PA produces DAG Diacylglycerol (DAG) PLC->DAG produces Proliferation Cell Proliferation & Survival PCho->Proliferation promotes PA->Proliferation promotes DAG->Proliferation promotes

Caption: Oncogenic signaling pathways activating choline metabolism.
Choline Metabolites as Second Messengers

The products of choline metabolism, PCho, DAG, and PA, are not merely metabolic intermediates but also function as critical second messengers that drive cancer cell proliferation, survival, and invasion. PCho itself has been shown to have mitogenic properties. DAG activates PKC, while PA can activate a range of downstream effectors, including Raf kinase and mTOR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism in cancer cells.

Choline Kinase (ChoK) Activity Assay

This protocol describes a fluorometric assay to measure ChoK activity in cell or tissue lysates.

Materials:

  • Assay Buffer

  • Choline Substrate

  • ATP Solution

  • Detection Mix (containing enzymes that couple ADP production to a fluorescent signal)

  • ADP Standard

  • 10K Spin Columns (for sample cleanup)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation:

    • Homogenize 10-20 mg of tissue or 1-2 x 10^6 cells in 400 µL of Assay Buffer on ice.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • To reduce endogenous background, pass the supernatant through a 10K spin column.

    • Determine the protein concentration of the cleared lysate.

  • ADP Standard Curve Preparation:

    • Prepare a series of ADP standards in Assay Buffer according to the kit manufacturer's instructions.

  • Reaction Setup:

    • Prepare a Reaction Mix containing Assay Buffer, Choline Substrate, ATP, and Detection Mix.

    • For background controls, prepare a Sample Background Mix that omits the Choline Substrate.

    • Add 50 µL of the appropriate standard or sample lysate to wells of the 96-well plate.

    • Add 50 µL of Reaction Mix to the standard and sample wells.

    • Add 50 µL of Sample Background Mix to the background control wells.

  • Measurement:

    • Measure the fluorescence in kinetic mode at 25°C for 30 minutes, reading every 2-3 minutes.

    • The rate of increase in fluorescence is proportional to the ChoK activity.

  • Calculation:

    • Calculate the change in fluorescence per minute (RFU/min).

    • Subtract the background rate from the sample rate.

    • Use the ADP standard curve to convert the RFU/min to pmol/min of ADP generated, which corresponds to the ChoK activity.

Phospholipase D (PLD) Activity Assay

This protocol outlines a colorimetric/fluorometric assay for PLD activity.

Materials:

  • Assay Buffer

  • PLD Substrate (e.g., Phosphatidylcholine)

  • Enzyme Mix (containing choline oxidase and peroxidase)

  • Dye Reagent (e.g., Amplex Red)

  • Choline Standard

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader (OD 570 nm or Ex/Em = 530/585 nm)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in Assay Buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration.

  • Choline Standard Curve Preparation:

    • Prepare a dilution series of the Choline Standard in Assay Buffer.

  • Reaction Setup:

    • Prepare a Working Reagent by mixing Assay Buffer, Enzyme Mix, Dye Reagent, and PLD Substrate.

    • Add 10 µL of diluted standards or samples to separate wells.

    • Add 90 µL of the Working Reagent to each well.

  • Measurement:

    • Incubate the plate at the desired temperature (e.g., 37°C), protected from light.

    • Read the absorbance or fluorescence at multiple time points (e.g., 10 and 30 minutes).

  • Calculation:

    • Calculate the change in absorbance or fluorescence over time for each sample.

    • Use the Choline Standard curve to determine the rate of choline production (in µmol/min or nmol/min).

    • Normalize the activity to the protein concentration of the sample.

Phospholipase C (PLC) Activity Assay

This protocol describes a colorimetric assay for phosphatidylcholine-specific PLC (PC-PLC) activity.

Materials:

  • Assay Buffer

  • PC-PLC Substrate (e.g., p-Nitrophenylphosphorylcholine, NPPC)

  • Standard (p-Nitrophenol)

  • 96-well clear microplate

  • Microplate reader (OD 405 nm)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold Assay Buffer.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a dilution series of the p-Nitrophenol standard in Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of sample or standard to the wells.

    • Add 50 µL of the NPPC substrate solution to all wells.

  • Measurement:

    • Measure the absorbance at 405 nm in kinetic mode at 37°C for 60 minutes, taking readings every 5 minutes.

  • Calculation:

    • Determine the rate of change in absorbance (ΔOD/min).

    • Use the p-Nitrophenol standard curve to convert the rate to the amount of product formed per minute.

Choline Uptake Assay

This protocol details a method for measuring the uptake of radiolabeled choline into cancer cells.

Materials:

  • [³H]Choline or [¹⁴C]Choline

  • Uptake Buffer (e.g., HEPES-buffered saline with glucose)

  • Ice-cold Wash Buffer (same as uptake buffer)

  • Lysis Buffer (e.g., 0.1 M NaOH with 0.1% Triton X-100)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates and grow to a desired confluency.

  • Uptake Experiment:

    • Aspirate the growth medium and wash the cells twice with pre-warmed Uptake Buffer.

    • Add Uptake Buffer containing a known concentration of radiolabeled choline to each well.

    • Incubate for a specific time period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis:

    • To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold Wash Buffer.

    • Add Lysis Buffer to each well and incubate to ensure complete cell lysis.

  • Measurement:

    • Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Use another aliquot of the lysate to determine the protein concentration for normalization.

  • Calculation:

    • Calculate the amount of choline taken up per unit of protein per unit of time (e.g., pmol/mg protein/min).

siRNA-Mediated Knockdown of Choline Kinase

This protocol describes the transient knockdown of ChoKα expression using small interfering RNA (siRNA).

Materials:

  • siRNA targeting ChoKα and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates so they will be 30-50% confluent at the time of transfection.

  • Transfection:

    • For each well, dilute the siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 5 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours.

    • After incubation, harvest the cells for analysis of ChoKα expression (by Western blot or qRT-PCR) and for functional assays (e.g., ChoK activity assay, cell proliferation assay).

Glycerothis compound Phosphodiesterase (GPC-PDE) Activity Assay

This spectrophotometric assay measures GPC-PDE activity based on the hydrolysis of a chromogenic substrate.

Materials:

  • Assay Buffer (e.g., Tris-HCl with Triton X-100 and Zn²⁺)

  • Substrate: p-Nitrophenylphosphorylcholine (p-NPPC)

  • 96-well clear microplate

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in an appropriate buffer.

  • Reaction Setup:

    • Add the sample to the wells of the microplate.

    • Initiate the reaction by adding the p-NPPC substrate solution.

  • Measurement:

    • Continuously measure the increase in absorbance at 405 nm at a constant temperature (e.g., 37°C). The production of p-nitrophenol from the hydrolysis of p-NPPC results in a color change.

  • Calculation:

    • Determine the rate of change in absorbance and use the molar extinction coefficient of p-nitrophenol to calculate the enzyme activity (nmol/h/mg protein).[16]

Metabolic Flux Analysis of the Kennedy Pathway using ¹³C-Choline

This protocol provides a general framework for tracing the flow of carbon from choline through the Kennedy pathway.

Materials:

  • [¹³C]-labeled choline (e.g., [1,2-¹³C₂]choline)

  • Cell culture medium lacking unlabeled choline

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cancer cells in standard medium.

    • At the start of the experiment, switch the cells to a medium containing the ¹³C-labeled choline as the sole choline source.

    • Harvest cells at various time points to track the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • Quench metabolism rapidly (e.g., with cold methanol).

    • Extract polar metabolites using a suitable solvent system (e.g., methanol/water).

  • LC-MS Analysis:

    • Separate the choline metabolites using liquid chromatography (e.g., HILIC).

    • Analyze the mass isotopologue distribution of choline, this compound, and CDP-choline using mass spectrometry.

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software to model the labeling data and calculate the relative or absolute fluxes through the Kennedy pathway. This involves fitting the experimental labeling patterns to a metabolic model of the pathway.[1][5][10][11][19][13]

Visualization of Key Workflows and Pathways

Experimental Workflow for Assessing ChoKα's Role in Cancer

ChoK_Workflow start Cancer Cell Line transfection Transfect with ChoKα siRNA or Control siRNA start->transfection incubation Incubate 48-72h transfection->incubation western_blot Western Blot for ChoKα Protein incubation->western_blot activity_assay ChoK Activity Assay incubation->activity_assay proliferation_assay Cell Proliferation Assay (e.g., MTT) incubation->proliferation_assay metabolite_analysis Metabolite Extraction & NMR/MS for PCho levels incubation->metabolite_analysis

Caption: Workflow for studying ChoKα function using siRNA.
The Kennedy Pathway and Intersecting Catabolic Routes

Choline_Metabolism_Overview Choline_out Extracellular Choline Choline_in Intracellular Choline Choline_out->Choline_in via Transporter Choline Transporters ChoK ChoK Choline_in->ChoK substrate for PCho This compound (PCho) CCT CCT PCho->CCT substrate for CDP_Choline CDP-Choline CPT CPT CDP_Choline->CPT substrate for PtdCho Phosphatidylcholine (PtdCho) GPC Glycerothis compound (GPC) PtdCho->GPC catabolized to PLC PLC PtdCho->PLC substrate for PLD PLD PtdCho->PLD substrate for DAG Diacylglycerol (DAG) PA Phosphatidic Acid (PA) GPCPDE GPC-PDE GPC->GPCPDE substrate for ChoK->PCho produces CCT->CDP_Choline produces CPT->PtdCho produces PLC->PCho produces PLC->DAG produces PLD->Choline_in produces PLD->PA produces GPCPDE->Choline_in produces

Caption: Overview of this compound synthesis and breakdown pathways.

Therapeutic Targeting of this compound Metabolism

The reliance of cancer cells on altered choline metabolism presents a therapeutic window. Inhibiting key enzymes in this pathway is a promising strategy for anticancer drug development.

  • Choline Kinase Inhibitors: A number of small molecule inhibitors of ChoKα are in preclinical and clinical development. These inhibitors have been shown to decrease PCho levels, inhibit cell proliferation, and induce apoptosis in various cancer models.

  • Phospholipase D Inhibitors: Targeting PLD has also shown anti-cancer effects by reducing the production of the pro-survival lipid second messenger, phosphatidic acid.

  • Targeting Choline Transport: Given the increased reliance of cancer cells on choline uptake, inhibiting choline transporters is another potential therapeutic avenue.

The efficacy of these targeted therapies can be monitored non-invasively using magnetic resonance spectroscopy (MRS) to detect changes in the levels of this compound and total choline-containing compounds.

Conclusion

This compound metabolism is a critical and dysregulated pathway in a wide array of cancers. The increased synthesis and altered breakdown of choline-containing phospholipids provide the building blocks for rapid cell division and generate potent second messengers that drive oncogenic signaling. The key enzymes in this metabolic network, particularly Choline Kinase, represent promising targets for the development of novel cancer therapies. The ability to non-invasively monitor the metabolic consequences of targeting this pathway with techniques like MRS further enhances its appeal for clinical translation. A deeper understanding of the intricate regulation and functional consequences of altered this compound metabolism will continue to fuel the development of innovative diagnostic and therapeutic strategies for cancer.

References

Phosphocholine's Role as a Precursor for the Neurotransmitter Acetylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (ACh), the first neurotransmitter to be identified, plays a pivotal role in a vast array of physiological processes, including muscle contraction, memory, and attention. The synthesis of ACh is critically dependent on the availability of its precursor, choline. While several sources contribute to the neuronal choline pool, the metabolic link between membrane phospholipids, specifically phosphatidylcholine (PC), and ACh synthesis has garnered significant attention. This technical guide provides an in-depth exploration of the indirect role of phosphocholine as a precursor to phosphatidylcholine, which in turn serves as a crucial reservoir for the choline required for acetylcholine synthesis. We will delve into the enzymatic pathways, regulatory mechanisms, and key experimental methodologies that underpin our current understanding of this vital neurochemical process.

The Central Pathway: From this compound to Acetylcholine via Phosphatidylcholine

Contrary to a direct conversion, this compound primarily serves as an intermediate in the de novo synthesis of phosphatidylcholine (PC) through the well-established Kennedy pathway. This membrane phospholipid then acts as a storage depot for choline, which can be liberated to fuel the synthesis of acetylcholine, particularly during periods of high neuronal activity or limited extracellular choline.

The key enzymatic steps are as follows:

  • Choline to this compound: Choline, upon entering the neuron, is first phosphorylated by Choline Kinase (CK) to form this compound. This initial step traps choline within the cell.

  • This compound to CDP-Choline: this compound is then converted to cytidine diphosphate-choline (CDP-choline) by the rate-limiting enzyme CTP:this compound cytidylyltransferase (CCT) .

  • CDP-Choline to Phosphatidylcholine: Finally, choline/ethanolamine phosphotransferase (CEPT) catalyzes the transfer of the this compound moiety from CDP-choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine (PC).

  • Phosphatidylcholine to Choline: The liberation of free choline from PC for ACh synthesis is predominantly catalyzed by Phospholipase D (PLD) . PLD hydrolyzes PC to yield choline and phosphatidic acid (PA).

  • Choline to Acetylcholine: The released choline is then acetylated by Choline Acetyltransferase (ChAT) , using acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor, to produce acetylcholine.

An alternative, though less direct, pathway for PC breakdown involves Phospholipase C (PLC) , which hydrolyzes PC to generate this compound and diacylglycerol. While this regenerates this compound, its direct hydrolysis to choline for ACh synthesis is not considered a primary route. However, enzymes with this compound phosphatase activity, such as PHOSPHO1 , have been identified and may play a role in specific cellular contexts, though their direct contribution to the ACh precursor pool in cholinergic neurons requires further investigation.[1][2][3][4]

Signaling Pathways and Regulation

The hydrolysis of phosphatidylcholine by Phospholipase D is a tightly regulated process, influenced by various signaling cascades that respond to neuronal activity and extracellular cues.

Regulation of Phospholipase D (PLD) Activity Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase PKC Protein Kinase C (PKC) Receptor->PKC activates Small_GTPases Small GTPases (Rho, ARF, Ras families) Receptor->Small_GTPases activates PLD Phospholipase D (PLD) PKC->PLD activates Small_GTPases->PLD activates PC Phosphatidylcholine (PC) PLD->PC hydrolyzes Choline Choline PC->Choline PA Phosphatidic Acid (PA) PC->PA ChAT Choline Acetyltransferase (ChAT) Choline->ChAT ACh Acetylcholine ChAT->ACh synthesizes

Figure 1: Simplified signaling pathway for the regulation of PLD.

Quantitative Data Summary

The contribution of phosphatidylcholine-derived choline to the overall acetylcholine synthesis can be significant, especially under conditions of increased demand. The following tables summarize key quantitative findings from relevant studies.

ParameterValueCell/Tissue TypeExperimental ConditionReference
Contribution of PC-derived Choline to ACh Synthesis
ACh synthesized from endogenous PCAt least 15% of total cellular ACh in 1 hourHuman neuroblastoma cells (LA-N-2)Choline-free medium[5]
Increase in ACh levels with PLD2 overexpression26% (basal), 2.1-fold (PMA-stimulated)Murine basal forebrain cholinergic SN56 cellsCholine-free medium[6]
Increase in ACh synthesis with PLD1 overexpression2.3-fold (PMA-stimulated)Murine basal forebrain cholinergic SN56 cellsCholine-free medium[6]
Enzyme Kinetics
PHOSPHO1 Km for this compound11.4 µMRecombinant human PHOSPHO1pH 6.7[3][4]
PHOSPHO1 Km for phosphoethanolamine3 µMRecombinant human PHOSPHO1pH 6.7[3][4]

Table 1: Quantitative analysis of choline sources and enzyme kinetics.

Key Experimental Protocols

Protocol 1: Radiolabeling and Tracing of Choline from Phosphatidylcholine to Acetylcholine

This protocol outlines a general method for tracing the metabolic fate of choline derived from de novo synthesized phosphatidylcholine into acetylcholine, adapted from studies on human neuroblastoma cell lines.[7][8]

Experimental Workflow: Tracing Choline Metabolism start Start: Cholinergic cell culture (e.g., LA-N-2) labeling Incubate with [methyl-3H]methionine to label de novo synthesized PC start->labeling extraction Cell Lysis and Lipid Extraction labeling->extraction separation_lipid Thin-Layer Chromatography (TLC) to isolate [3H]Phosphatidylcholine extraction->separation_lipid separation_metabolite HPLC separation of water-soluble metabolites ([3H]ACh, [3H]Choline, [3H]this compound) extraction->separation_metabolite quantification Scintillation Counting to quantify radioactivity in each metabolite fraction separation_lipid->quantification hydrolysis Hydrolyze aqueous phase with specific enzymes (e.g., AChE, Choline Oxidase) hydrolysis->separation_metabolite confirm identity separation_metabolite->hydrolysis confirm identity separation_metabolite->quantification end End: Determine relative incorporation of label quantification->end

Figure 2: Workflow for radiolabeling studies.[7][8]

Materials:

  • Cholinergic cell line (e.g., LA-N-2 human neuroblastoma)

  • Cell culture medium and supplements

  • [methyl-3H]methionine

  • Reagents for cell lysis and lipid extraction (e.g., chloroform/methanol)

  • Thin-Layer Chromatography (TLC) plates and developing solvents

  • High-Performance Liquid Chromatography (HPLC) system with a radiochemical detector

  • Specific enzymes for metabolite identification (e.g., acetylcholinesterase, choline oxidase, alkaline phosphatase)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture cholinergic cells to the desired confluency.

  • Radiolabeling: Incubate the cells with [methyl-3H]methionine. Methionine serves as the methyl donor for the conversion of phosphatidylethanolamine to phosphatidylcholine, thus specifically labeling the choline headgroup of de novo synthesized PC.

  • Extraction: After incubation, wash the cells and lyse them. Perform a two-phase lipid extraction using a chloroform/methanol/water mixture to separate the lipid-soluble (containing PC) and water-soluble (containing choline, this compound, and ACh) fractions.

  • Lipid Analysis: Separate the lipid fraction using TLC to isolate and quantify the radioactivity incorporated into phosphatidylcholine.

  • Metabolite Analysis: Analyze the aqueous fraction using HPLC to separate choline, this compound, and acetylcholine. A common method involves a normal-phase silica column with a gradient of increasing polarity and ionic strength.[9][10][11]

  • Metabolite Identification: To confirm the identity of the radiolabeled peaks, treat aliquots of the aqueous extract with specific enzymes prior to HPLC analysis. For example, acetylcholinesterase will convert [3H]ACh to [3H]choline, causing a shift in the chromatogram.

  • Quantification: Quantify the radioactivity in each fraction using liquid scintillation counting to determine the amount of choline from de novo synthesized PC that has been converted to acetylcholine.

Protocol 2: Phospholipase D (PLD) Activity Assay

This protocol provides a general method for measuring PLD activity in cell lysates, which is crucial for understanding the rate of choline release from phosphatidylcholine.[12][13][14][15]

Principle:

This assay measures the choline released from a phosphatidylcholine substrate. The liberated choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using a colorimetric or fluorometric probe.

Materials:

  • Cell or tissue lysate

  • PLD Assay Buffer

  • Phosphatidylcholine substrate

  • Choline oxidase

  • Peroxidase

  • Colorimetric/fluorometric probe (e.g., 4-aminoantipyrine)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in PLD Assay Buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, phosphatidylcholine substrate, choline oxidase, peroxidase, and the probe.

  • Assay Initiation: Add the cell lysate to the reaction mixture and incubate at the optimal temperature (e.g., 37°C).

  • Measurement: Measure the absorbance or fluorescence at appropriate intervals using a microplate reader.

  • Standard Curve: Generate a standard curve using known concentrations of choline to quantify the amount of choline produced in the enzymatic reaction.

  • Calculation: Calculate the PLD activity based on the rate of choline formation. One unit of PLD activity is typically defined as the amount of enzyme that generates 1 µmol of choline per minute under the assay conditions.

Conclusion

The pathway from this compound to acetylcholine is an indirect but vital process for sustaining cholinergic neurotransmission. This compound's primary role is as a building block for phosphatidylcholine, which then serves as a dynamic reservoir of choline. The regulated release of choline from this membrane store by phospholipase D ensures a steady supply for acetylcholine synthesis, particularly when demand is high. Understanding the intricacies of this pathway, its regulation, and the experimental methods to probe it, is essential for researchers in neuroscience and for the development of novel therapeutic strategies targeting cholinergic dysfunction in various neurological and psychiatric disorders. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical aspect of neurochemistry.

References

Phosphocholine as a Biomarker in Breast Cancer: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Altered cellular metabolism is a well-established hallmark of cancer. Among the most consistent metabolic changes observed in breast cancer is the dysregulation of choline phospholipid metabolism, leading to a significant elevation of the metabolite phosphocholine (PCho). This accumulation is not merely a byproduct of malignant transformation but an active contributor to tumor progression, cell signaling, and therapeutic resistance. Consequently, this compound has emerged as a robust biomarker for breast cancer diagnosis, stratification, and therapeutic monitoring. This technical guide provides an in-depth exploration of the discovery of PCho as a biomarker, the underlying biochemical mechanisms, detailed protocols for its quantification, and its potential as a therapeutic target for drug development professionals.

The Biochemical Basis of Elevated this compound in Breast Cancer

The discovery of elevated total choline-containing compounds (tCho) in cancerous tissues via magnetic resonance spectroscopy (MRS) paved the way for identifying this compound as a key oncometabolite.[1][2] In normal cells, the dominant water-soluble choline metabolite is typically glycerothis compound (GPC), whereas in breast cancer cells, there is a distinct switch to PCho as the most abundant choline compound.[3] This metabolic reprogramming is driven by the coordinated upregulation of specific transporters and enzymes.

The primary mechanism for PCho accumulation is the increased activity of choline kinase alpha (Chk-α), the first enzyme in the Kennedy pathway, which phosphorylates free choline.[3][4] Numerous studies have demonstrated that Chk-α is overexpressed in breast cancer and its activity is directly correlated with tumor grade and aggressiveness.[4][5] This is compounded by the upregulation of specific choline transporters, such as organic cation transporter-2 (OCT-2) and choline high affinity transporter-1 (CHT-1), which increase the intracellular pool of choline available for phosphorylation.[6]

A secondary, yet significant, pathway contributing to the PCho pool is the catabolism of phosphatidylcholine (PtdCho) by phosphatidylcholine-specific phospholipase C (PC-PLC).[7] In some breast and ovarian cancer subtypes, PC-PLC activation can account for 20-50% of intracellular PCho production.[7][8][9]

Caption: Altered choline metabolism in breast cancer cells.

Quantitative Landscape of this compound in Breast Cancer

The elevation of this compound is not uniform across all breast cancer subtypes and presents a quantitative signature that can be correlated with clinical characteristics. Magnetic resonance spectroscopy (MRS) and mass spectrometry (MS) have been instrumental in quantifying these changes.

Table 1: Key Proteins in this compound Dysregulation in Breast Cancer

ProteinTypeFunction in Breast CancerReference
Choline Kinase α (Chk-α) EnzymeOverexpressed; phosphorylates choline to PCho, promoting proliferation.[3][4][5]
PC-PLC EnzymeActivated; hydrolyzes PtdCho to generate PCho and DAG, contributing to signaling.[7][8]
CHT-1 TransporterUpregulated; increases high-affinity choline uptake into cancer cells.[6]
OCT-2 TransporterUpregulated; increases choline transport, providing substrate for Chk-α.[6]

Studies comparing cancerous tissue to normal or benign tissue consistently show a dramatic increase in PCho levels. For instance, the phosphorylation of choline to this compound can be up to 10-fold higher in breast cancer cells compared to normal mammary epithelial cells.[10][11]

Table 2: Relative Abundance of Choline Metabolites in Breast Cancer

Metabolite / RatioComparisonFold Change / ObservationCancer Subtype / ModelReference
This compound (PCho) Cancer vs. Normal CellsUp to 10-fold increaseMCF-7 vs. HMEC[4][10]
Choline Transport Cancer vs. Normal Cells~2-fold higher rateMCF-7 vs. HMEC[10]
Choline Kinase Activity Cancer vs. Normal CellsIncreased by several foldCancer cell lines vs. HMEC[6]
PCho / GPC Ratio High-grade vs. Low-gradeIncreased ratio correlates with malignancyBreast Cancer Tissues[1]
PCho / GPC Ratio ER-negative vs. ER-positiveLower PCho and higher GPC (high GPC/PCho ratio)ER-negative patient tissues[12][13]
PCho / Choline Ratio Cancer vs. Normal TissueSignificantly higher ratio in tumor tissueTNBC & ER+ Tissues[14]

Note: HMEC = Human Mammary Epithelial Cells; TNBC = Triple-Negative Breast Cancer; ER = Estrogen Receptor. The PCho/GPC ratio can be complex, with some aggressive subtypes like ER-negative tumors showing high GPC levels.[12][13]

Methodologies for this compound Quantification

Accurate quantification of PCho is critical for its use as a biomarker. The two primary methodologies are mass spectrometry, which offers high sensitivity and specificity for extracted samples, and NMR spectroscopy, which can be used on extracts, biopsies, and non-invasively in vivo.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Breast Tissue Sample (Biopsy or Resection) Homogenization Flash-freeze & Homogenize Sample->Homogenization Extraction Metabolite Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Extraction Phase_Separation Separate Aqueous & Organic Phases Extraction->Phase_Separation Aqueous_Phase Aqueous Phase (Contains PCho) Phase_Separation->Aqueous_Phase LCMS LC-MS/MS Analysis Aqueous_Phase->LCMS Absolute Quantification NMR NMR Spectroscopy Aqueous_Phase->NMR Relative Quantification Data_Processing Data Processing & Quantification LCMS->Data_Processing NMR->Data_Processing Result Biomarker Level Determination Data_Processing->Result

Caption: General experimental workflow for PCho biomarker analysis.
Experimental Protocol 1: Quantification of this compound in Breast Cancer Tissue using LC-MS/MS

This protocol provides a method for absolute quantification of PCho from tissue samples.

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen breast tissue.

    • Homogenize the tissue in 1 mL of ice-cold methanol containing an appropriate internal standard (e.g., D9-phosphocholine).

    • Add 2 mL of chloroform and vortex vigorously for 2 minutes.

    • Add 0.8 mL of water, vortex for 30 seconds, and centrifuge at 2,000 x g for 15 minutes at 4°C to induce phase separation.

    • Carefully collect the upper aqueous/methanol phase, which contains the water-soluble PCho.

    • Dry the aqueous extract under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for analysis.

  • Chromatographic Separation:

    • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Column: A suitable HILIC column (e.g., silica-based with amide functional groups).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%), and run a gradient to increase the percentage of Mobile Phase B to elute polar compounds like PCho.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions:

      • This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 104.1.

      • D9-Phosphocholine (IS): Precursor ion (Q1) m/z 193.1 -> Product ion (Q3) m/z 113.1.

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of a certified this compound standard.

    • Calculate the concentration of PCho in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Protocol 2: Analysis of Choline Metabolites by ¹H NMR Spectroscopy of Fine-Needle Aspirates

This protocol is adapted for the relative quantification of choline compounds from minimally invasive fine-needle aspirate (FNA) biopsies.[15]

  • Sample Collection and Preparation:

    • Collect FNA biopsy material directly into a microcentrifuge tube.

    • Immediately add 500 µL of a deuterated solvent (e.g., D₂O-based saline solution) to the sample.

    • Vortex briefly to suspend the cells.

    • Centrifuge at low speed (e.g., 500 x g for 5 minutes) to pellet cellular debris.

    • Transfer the supernatant to a 5 mm NMR tube for analysis.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard 5 mm probe.

    • Experiment: 1D ¹H experiment with water suppression (e.g., using presaturation).

    • Key Parameters:

      • Temperature: 298 K.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: ~5 seconds.

      • Number of Scans: 128-256 (or more, depending on sample concentration).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify the resonance peaks for choline-containing compounds. The trimethylamine (-N(CH₃)₃) protons of these compounds typically resonate in a narrow spectral region:

      • Free Choline (Cho): ~3.21 ppm

      • This compound (PCho): ~3.23 ppm

      • Glycerothis compound (GPC): ~3.24 ppm

    • Integrate the area under each peak.

    • Calculate the relative quantities and ratios of the metabolites (e.g., PCho/GPC ratio, PCho/tCho ratio).

This compound Metabolism as a Therapeutic Target

The central role of Chk-α in producing this compound and driving proliferation makes it a highly attractive target for anticancer therapy.[16][17] Inhibiting Chk-α disrupts the Kennedy pathway, leading to a decrease in PCho levels. This has multiple downstream consequences that are detrimental to the cancer cell.

The reduction in PCho impairs the synthesis of PtdCho, which is essential for building new cell membranes required for rapid proliferation.[16][18] Furthermore, PCho itself is a mitogenic signal, and its depletion can disrupt signaling cascades that drive cell growth and motility.[16] Inhibition of Chk-α has been shown to reduce cell viability, impair migration and invasion, and induce cellular senescence or apoptosis.[5][16] Small-molecule inhibitors of Chk-α have demonstrated anti-tumor activity in preclinical models, validating its potential in breast cancer treatment.[18]

Therapeutic_Targeting Choline Choline PCho This compound (PCho) Choline->PCho Catalyzed by Chk_alpha Choline Kinase α (Chk-α) Chk_alpha->PCho Apoptosis Apoptosis / Senescence Chk_alpha->Apoptosis Inhibition Leads to PtdCho Phosphatidylcholine (PtdCho) Synthesis PCho->PtdCho Proliferation Cell Proliferation & Survival PCho->Proliferation Mitogenic Signal PtdCho->Proliferation Inhibitor Chk-α Inhibitor (Therapeutic Drug) Inhibitor->Chk_alpha Blocks Activity

Caption: Therapeutic strategy of targeting Choline Kinase α.

Conclusion and Future Perspectives

This compound has been unequivocally established as a critical biomarker in breast cancer, reflecting a fundamental metabolic rewiring that supports malignant progression. Its elevated levels, driven primarily by the overexpression of Chk-α, offer a window into tumor biology that can be exploited for diagnosis, prognosis, and monitoring therapeutic response using non-invasive techniques like MRS. The dependence of breast cancer cells on this pathway also presents a clear therapeutic vulnerability. Future research will likely focus on refining non-invasive imaging techniques for more precise PCho quantification in clinical settings, exploring the complex interplay between PCho metabolism and different breast cancer subtypes, and advancing the clinical development of Chk-α inhibitors as a targeted therapy, potentially in combination with existing chemotherapeutic agents.

References

Phosphocholine's Dual Role in Cell Fate and Immunity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocholine (PC), a ubiquitous head group of phospholipids, plays a critical and multifaceted role in fundamental cellular processes, including apoptosis and inflammation. Its significance extends from being a structural component of cell membranes to acting as a pivotal signaling molecule. This technical guide provides a comprehensive overview of the current understanding of PC's involvement in programmed cell death and the inflammatory response. We will delve into the core signaling pathways, present quantitative data from key studies, detail relevant experimental methodologies, and provide visual representations of the molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into potential therapeutic targets within the complex network of this compound-mediated pathways.

The Role of this compound in Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis and development. This compound and its derivatives are deeply implicated in both the initiation and resolution of apoptosis through various mechanisms.

This compound as a "Marker" of Apoptotic Cells

In healthy cells, phosphatidylcholine, which contains the this compound head group, is predominantly located in the outer leaflet of the plasma membrane, while phosphatidylserine (PS) is confined to the inner leaflet. A hallmark of early apoptosis is the externalization of PS to the outer leaflet, which serves as an "eat-me" signal for phagocytes. Concurrently, the exposure of this compound on the surface of apoptotic cells also plays a crucial role in their recognition and clearance.

Several proteins recognize and bind to this compound on the surface of apoptotic cells, facilitating their removal and preventing a secondary necrotic inflammatory response.

  • C-Reactive Protein (CRP): This acute-phase protein binds specifically to this compound on apoptotic cells in a calcium-dependent manner.[1][2][3] This binding opsonizes the apoptotic cells, enhancing their phagocytosis by macrophages.[1] The interaction between CRP and this compound is crucial for the non-inflammatory clearance of dying cells.[1]

  • Annexin A5: While primarily known for its high affinity for phosphatidylserine, Annexin A5 is also implicated in the clearance of apoptotic cells where this compound is exposed.[4][5][6] Some studies suggest that annexins can interact with membrane phospholipids in a calcium-dependent manner, contributing to the recognition of apoptotic cells.[7]

Induction of Apoptosis by this compound Analogs

Synthetic analogs of this compound, such as alkylphosphocholines (APCs), have been shown to be potent inducers of apoptosis in tumor cells.[8] These compounds can trigger both extrinsic and intrinsic apoptotic pathways.

  • Extrinsic Pathway: APCs can induce the clustering of death receptors, such as the Fas receptor, in lipid rafts.[8] This clustering leads to the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8, initiating the apoptotic cascade.[8]

  • Intrinsic Pathway: APCs can also act on mitochondria, causing a breakdown of the mitochondrial membrane potential.[8] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which then activate caspase-9 and the downstream executioner caspases. The cleavage of Bid by activated caspase-8 provides a link between the extrinsic and intrinsic pathways.[8]

Perturbation of this compound Metabolism and Apoptosis

The biosynthesis of phosphatidylcholine is essential for cell proliferation and survival.[9] Inhibition of the CDP-choline pathway, the primary route for de novo phosphatidylcholine synthesis, can lead to apoptosis.[10][11][12] This can occur through:

  • Endoplasmic Reticulum (ER) Stress: Depletion of phosphatidylcholine can trigger an ER stress response, which in turn activates apoptotic signaling.[10]

  • Ceramide Accumulation: Inhibition of phosphatidylcholine synthesis can lead to an accumulation of the pro-apoptotic lipid ceramide.[10]

The Dichotomous Role of this compound in Inflammation

This compound's role in inflammation is complex and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties.

This compound as a Pro-Inflammatory Mediator
  • Platelet-Activating Factor (PAF): this compound is a key structural component of Platelet-Activating Factor (PAF), a potent phospholipid mediator of inflammation.[13][14][15][16][17] PAF exerts its effects by binding to the G-protein coupled PAF receptor (PAF-R), which is expressed on various immune cells, including platelets, neutrophils, and macrophages.[13][14] Activation of PAF-R triggers a cascade of intracellular signaling events, including the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C.[13] This signaling pathway contributes to a wide range of inflammatory responses, such as platelet aggregation, vasodilation, and leukocyte activation.[13]

  • Oxidized Phospholipids: Oxidized phospholipids (OxPLs) containing a this compound headgroup are generated during oxidative stress and are highly pro-inflammatory.[18][19][20] They are found in atherosclerotic lesions and contribute to vascular inflammation by inducing the expression of chemokines and adhesion molecules, leading to the recruitment of monocytes.[18]

  • Macrophage Reprogramming: Studies have shown that liposomes composed of phosphatidylcholine can reprogram macrophages towards an inflammatory phenotype, leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines like TNF-α and IL-6.[21][22]

This compound as an Anti-Inflammatory Mediator
  • Inhibition of NF-κB and MAPK Pathways: Several studies have demonstrated the anti-inflammatory effects of phosphatidylcholine. It has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in microglial cells and intestinal epithelial cells.[23][24][25] The underlying mechanism involves the inhibition of the NF-κB and the JNK/p38 MAPK signaling pathways.[23][24][25] Phosphatidylcholine can inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB, and also reduce the phosphorylation of JNK and p38 MAPK.[23][24]

  • Modulation of Toll-Like Receptor (TLR) Signaling: this compound can interact with Toll-like receptors (TLRs), which are key pattern recognition receptors in the innate immune system. Some studies suggest that certain oxidized phospholipids containing this compound can inhibit the activation of TLR4 and TLR2 by their respective ligands, thereby dampening the inflammatory response.[26] However, other reports indicate that certain forms of phosphatidylcholine can act as TLR4 agonists.[27]

  • Protective Role of Anti-PC Antibodies: The presence of antibodies against this compound, particularly IgM, is associated with protection against chronic inflammatory diseases such as atherosclerosis.[28][29] These antibodies may exert their protective effects by promoting the clearance of apoptotic cells and oxidized lipoproteins, and by modulating the immune response.[28]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and its derivatives on apoptosis and inflammation.

Table 1: Effect of Phosphatidylcholine (PC) on LPS-Induced Cytokine Expression in MG6 Microglial Cells [24]

TreatmentTNF-α mRNA Expression (Fold Change vs. Control)IL-1β mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)
Control1.01.01.0
LPS~18~25~40
LPS + PC (50 µM)~10~15~25
LPS + PC (100 µM)~5~8~15

Table 2: Effect of Phosphatidylcholine (PC) on LPS-Induced TNF-α Secretion in IEC-6 Cells [25]

TreatmentTNF-α Concentration (pg/mL)
Control~50
LPS~250
LPS + PC (10 µg/mL)~150
LPS + PC (20 µg/mL)~100

Experimental Protocols

This section outlines the general methodologies used in the cited research to investigate the role of this compound in apoptosis and inflammation.

Assessment of Apoptosis
  • Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry: This is a standard method to detect and quantify apoptotic cells.[4][6]

    • Principle: During apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

    • General Procedure:

      • Induce apoptosis in the cell line of interest using a specific stimulus (e.g., alkylphosphocholines, staurosporine).

      • Harvest and wash the cells.

      • Resuspend the cells in Annexin V binding buffer.

      • Add fluorescently labeled Annexin V and PI to the cell suspension.

      • Incubate in the dark.

      • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

  • Caspase Activity Assays:

    • Principle: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

    • General Procedure:

      • Prepare cell lysates from treated and control cells.

      • Add the caspase substrate to the lysates.

      • Incubate to allow for substrate cleavage.

      • Measure the signal (colorimetric or fluorescent) using a plate reader.

  • Western Blotting for Apoptosis-Related Proteins:

    • Principle: This technique is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to monitor the cleavage of PARP (a substrate of caspase-3) or the levels of Bcl-2 family proteins.

    • General Procedure:

      • Prepare protein lysates from cells.

      • Separate proteins by size using SDS-PAGE.

      • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the protein of interest.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add a chemiluminescent substrate and detect the signal.

Assessment of Inflammation
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

    • Principle: ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines (e.g., TNF-α, IL-6, IL-1β).

    • General Procedure:

      • Coat a microplate with a capture antibody specific for the cytokine of interest.

      • Add cell culture supernatants or other samples to the wells.

      • Add a detection antibody, also specific for the cytokine, which is conjugated to an enzyme.

      • Add a substrate that is converted by the enzyme to produce a colored product.

      • Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.

  • Western Blotting for Inflammatory Signaling Proteins:

    • Principle: Similar to its use in apoptosis studies, Western blotting can be used to analyze the activation of key inflammatory signaling pathways by examining the phosphorylation status of proteins like IκBα, NF-κB p65, JNK, and p38 MAPK.

    • General Procedure: The procedure is the same as described for apoptosis-related proteins, but using primary antibodies specific for the phosphorylated and total forms of the signaling proteins.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

    • Principle: qRT-PCR is used to measure the expression levels of specific genes, such as those encoding pro-inflammatory cytokines.

    • General Procedure:

      • Isolate total RNA from cells.

      • Reverse transcribe the RNA into complementary DNA (cDNA).

      • Perform PCR using specific primers for the genes of interest and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

      • Monitor the fluorescence in real-time. The cycle at which the fluorescence crosses a threshold is inversely proportional to the initial amount of target mRNA.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways involving this compound in apoptosis and inflammation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_link Link APC Alkylthis compound FasR Fas Receptor Clustering in Lipid Rafts APC->FasR FADD FADD FasR->FADD Casp8 Pro-caspase-8 -> Caspase-8 FADD->Casp8 Casp3 Pro-caspase-3 -> Caspase-3 Casp8->Casp3 Bid Bid -> tBid Casp8->Bid Apoptosis_ext Apoptosis Casp3->Apoptosis_ext Mito Mitochondria MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 -> Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis_int Apoptosis Bid->Mito

Caption: Alkylthis compound-induced apoptosis signaling pathways.

cluster_cell Apoptotic Cell cluster_recognition Recognition and Clearance PC Exposed this compound PS Exposed Phosphatidylserine CRP C-Reactive Protein CRP->PC Macrophage Macrophage CRP->Macrophage Opsonization AnnexinA5 Annexin A5 AnnexinA5->PS AnnexinA5->Macrophage Bridging Phagocytosis Phagocytosis (Non-inflammatory Clearance) Macrophage->Phagocytosis

Caption: Clearance of apoptotic cells via this compound recognition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF Platelet-Activating Factor (contains this compound) PAFR PAF Receptor (GPCR) PAF->PAFR G_protein G-protein PAFR->G_protein PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Inflammation Inflammatory Response (e.g., platelet aggregation) Ca->Inflammation PKC->Inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK JNK/p38 MAPK TLR4->MAPK IKK IKK TLR4->IKK Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) MAPK->Gene_expression IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->Gene_expression PC Phosphatidylcholine PC->MAPK PC->IkBa inhibits phosphorylation

References

An In-depth Technical Guide to the Immunomodulatory Effects of Phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocholine (PC), a ubiquitous component of cellular membranes, has emerged as a significant modulator of the immune system. Its influence extends across both innate and adaptive immunity, with the capacity to elicit both pro- and anti-inflammatory responses. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its impact on key immune cells, elucidating the underlying signaling pathways, and providing detailed experimental protocols for its investigation. Quantitative data are summarized in structured tables for comparative analysis, and key cellular processes are visualized through detailed diagrams. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound.

Introduction

This compound is the hydrophilic head group of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. Beyond its structural role, PC and its metabolites, such as lysophosphatidylcholine (LPC), are increasingly recognized for their active participation in cell signaling and immune regulation. The immunomodulatory capacity of this compound is multifaceted, with its effects being highly dependent on the specific molecular species, the responding immune cell type, and the surrounding inflammatory context. This guide delves into the intricate mechanisms by which this compound orchestrates immune responses, providing a foundation for its exploration in therapeutic applications for inflammatory and autoimmune diseases.

Immunomodulatory Effects on Key Immune Cells

This compound exerts distinct effects on various immune cell populations, contributing to the complexity of its immunomodulatory profile.

Macrophages

Macrophages, key players in innate immunity, exhibit a plastic response to this compound.

  • Pro-inflammatory Activation: Lysophosphatidylcholine (LPC), a product of PC hydrolysis, can act as a pro-inflammatory stimulus for macrophages. Studies have shown that LPC can induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). This activation is often mediated through the activation of the NF-κB and MAPK signaling pathways.

  • Anti-inflammatory Effects: Conversely, certain species of phosphatidylcholine, particularly those with saturated fatty acid chains like dipalmitoylphosphatidylcholine (DPPC), have demonstrated anti-inflammatory properties. DPPC can inhibit the production of pro-inflammatory cytokines by macrophages in response to stimuli like lipopolysaccharide (LPS).[1] This suggests that the nature of the fatty acid backbone of the PC molecule is a critical determinant of its immunomodulatory function.

Lymphocytes

This compound significantly influences the function of both T and B lymphocytes, the cornerstones of adaptive immunity.

  • T Cells: Phosphatidylcholine has been shown to inhibit the proliferation of T lymphocytes in a concentration-dependent manner.[2] This inhibitory effect is more pronounced with PC species containing arachidonic acid.[2] The mechanism is thought to involve the modulation of signaling pathways downstream of the T cell receptor (TCR).

  • B Cells: The synthesis of phosphatidylcholine is crucial for B cell differentiation and antibody production. Specifically, PC synthesis is required for germinal center reactions and the production of IgG antibodies.[1]

Dendritic Cells

Dendritic cells (DCs), the most potent antigen-presenting cells, are also targets of this compound modulation. Liposomes containing this compound can induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD40 and CD86, and the production of cytokines such as TNF-α and IL-12. The charge of the liposome can also influence its uptake and subsequent DC activation.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies investigating the dose-dependent effects of different this compound species on immune cell responses.

Table 1: Dose-Dependent Effects of Lysophosphatidylcholine (LPC) on Macrophage Cytokine Production

Concentration of LPCCell TypeCytokine MeasuredEffectReference
0.1-10 nMMouse Bone Marrow-Derived MacrophagesMIP-2Increased release and mRNA expression[3]
1-10 µMMouse Bone Marrow-Derived MacrophagesMIP-2Increased release and mRNA expression[3]
5 µMHuman Peripheral Blood Mononuclear CellsIFN-γIncreased secretion[4]
5 µMHuman Peripheral Blood Mononuclear CellsTNF-αIncreased secretion[2]

Table 2: Dose-Dependent Inhibition of TNF-α Release by Dipalmitoylphosphatidylcholine (DPPC) in Monocytic Cells

Concentration of DPPCCell LineStimulusPercent Inhibition of TNF-α ReleaseReference
125 µg/mlMonoMac-6 (MM6)Zymosan or PMASignificant reduction (P < 0.05)[5][6]
250 µg/mlMonoMac-6 (MM6)Zymosan or PMASignificant reduction (P < 0.05)[5]

Table 3: Dose-Dependent Inhibition of Lymphocyte Proliferation by Phosphatidylcholine

Concentration of PCLymphocyte SourceMitogenEffect on ProliferationReference
4-247 µM (AA-PC)Rat Mesenteric LymphocytesConcanavalin AConcentration-dependent inhibition[7]
4-247 µM (FA-PC)Rat Mesenteric LymphocytesConcanavalin AConcentration-dependent inhibition (less potent than AA-PC)[7]
20 µg/ml (Liver Extract)Murine Splenic T and B cellsVarious mitogens>95% suppression[8]

Signaling Pathways Modulated by this compound

This compound and its metabolites exert their immunomodulatory effects by influencing key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Phosphatidylcholine hydrolysis can lead to the activation of NF-κB.[9] This process involves the degradation of the inhibitory protein IκB, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC Phosphatidylcholine PLC Phospholipase C PC->PLC Hydrolysis DAG Diacylglycerol PLC->DAG IKK IKK Complex DAG->IKK Activation NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB DNA DNA NFkB_active->DNA Binding Transcription Gene Transcription (Pro-inflammatory Cytokines) DNA->Transcription

NF-κB Signaling Pathway Activation by this compound Hydrolysis.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. The MAPK family includes ERK, JNK, and p38 kinases. Lysophosphatidylcholine has been shown to activate p38 and ERK MAPKs in monocytic cells.[10]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC Lysophosphatidylcholine Receptor GPCR LPC->Receptor G_Protein G-Protein Receptor->G_Protein Activation MAPKKK MAPKKK (e.g., MEKK) G_Protein->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation p38_MAPK_active Active p38 MAPK p38_MAPK->p38_MAPK_active Translocation Transcription_Factor Transcription Factor (e.g., AP-1) Transcription_Factor_active Active Transcription Factor Transcription_Factor->Transcription_Factor_active p38_MAPK_active->Transcription_Factor Phosphorylation DNA DNA Transcription_Factor_active->DNA Binding Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

MAPK (p38) Signaling Pathway Activation by Lysophosphatidylcholine.
Platelet-Activating Factor (PAF) Receptor Signaling

Lysophosphatidylcholine can induce the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α through a mechanism that is dependent on the Platelet-Activating Factor (PAF) receptor.[2][4] This suggests a crosstalk between phospholipid metabolism and PAF signaling in immune cells.

PAF_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC Lysophosphatidylcholine PAF_Receptor PAF Receptor LPC->PAF_Receptor Binding G_Protein G-Protein (Gq) PAF_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Downstream_Signaling Downstream Signaling Ca_release->Downstream_Signaling PKC->Downstream_Signaling Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Downstream_Signaling->Cytokine_Release

PAF Receptor-Dependent Signaling Induced by Lysophosphatidylcholine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound.

In Vitro Macrophage Activation and Cytokine Analysis

Objective: To assess the effect of different this compound species on macrophage activation and cytokine production.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7, J774A.1).

  • Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).

  • M-CSF (for BMDM differentiation).

  • This compound species (e.g., LPC, DPPC) dissolved in an appropriate vehicle (e.g., ethanol, DMSO).

  • LPS (positive control).

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

  • 96-well cell culture plates.

  • Reagents for protein quantification (e.g., BCA assay kit).

Procedure:

  • Cell Culture:

    • For BMDMs: Isolate bone marrow from mice and culture in complete RPMI 1640 supplemented with M-CSF for 7 days to differentiate into macrophages.

    • For cell lines: Maintain cells in complete RPMI 1640 according to standard protocols.

  • Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation:

    • Prepare serial dilutions of the this compound species in complete RPMI 1640.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium (vehicle control, medium alone, LPS).

    • Incubate for a specified time (e.g., 24 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well.

T-Cell Proliferation Assay

Objective: To determine the effect of this compound on T-cell proliferation.

Materials:

  • Splenocytes isolated from mice or human peripheral blood mononuclear cells (PBMCs).

  • Complete RPMI 1640 medium.

  • Mitogen (e.g., Concanavalin A, Phytohemagglutinin (PHA), or anti-CD3/CD28 antibodies).

  • This compound species.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU).

  • 96-well round-bottom cell culture plates.

  • Scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay).

Procedure:

  • Cell Preparation: Isolate splenocytes or PBMCs using standard procedures.

  • Cell Seeding: Seed cells into 96-well round-bottom plates at a density of 2 x 10^5 cells/well.

  • Treatment and Stimulation:

    • Add different concentrations of the this compound species to the wells.

    • Add the mitogen to stimulate T-cell proliferation.

    • Include appropriate controls (unstimulated cells, cells with mitogen only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Proliferation Measurement:

    • [³H]-Thymidine Assay: Add [³H]-Thymidine to each well for the last 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Assay: If using CFSE, label the cells before seeding. After incubation, stain the cells with T-cell specific markers (e.g., anti-CD3) and analyze the dilution of CFSE fluorescence by flow cytometry.

  • Data Analysis: Express the results as counts per minute (CPM) for the [³H]-Thymidine assay or as the percentage of divided cells for the CFSE assay.

NF-κB Activation in Caco-2 Cells

Objective: To investigate the effect of this compound on TNF-α-induced NF-κB activation in intestinal epithelial cells.

Materials:

  • Caco-2 cells.

  • Complete DMEM medium.

  • Human TNF-α.

  • This compound species.

  • Reagents for nuclear and cytoplasmic protein extraction.

  • Antibodies for Western blotting (anti-p65, anti-IκBα, anti-lamin B, anti-β-actin).

  • Luciferase reporter plasmid containing NF-κB binding sites (optional).

Procedure:

  • Cell Culture and Differentiation: Culture Caco-2 cells in complete DMEM. For differentiation, grow cells on transwell inserts for 21 days.

  • Treatment:

    • Pre-treat the Caco-2 cells with different concentrations of the this compound species for a specified time (e.g., 2 hours).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes).

  • Protein Extraction:

    • Fractionate the cells to obtain nuclear and cytoplasmic extracts.

  • Western Blot Analysis:

    • Perform Western blotting on the nuclear extracts to detect the translocation of the p65 subunit of NF-κB. Use an antibody against a nuclear protein (e.g., Lamin B) as a loading control.

    • Perform Western blotting on the cytoplasmic extracts to assess the degradation of IκBα. Use an antibody against a cytoplasmic protein (e.g., β-actin) as a loading control.

  • Luciferase Reporter Assay (Optional):

    • Transfect Caco-2 cells with an NF-κB luciferase reporter plasmid.

    • After treatment and stimulation, lyse the cells and measure luciferase activity.

  • Data Analysis: Quantify the band intensities from the Western blots or the luciferase activity and compare the different treatment groups.

Experimental and Logical Workflows

The investigation of the immunomodulatory effects of this compound can be structured into a logical workflow that progresses from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_logic Logical Flow Macrophage_Activation Macrophage Activation Assay (Cytokine Profiling) Signaling_Pathways Signaling Pathway Analysis (NF-κB, MAPK) Macrophage_Activation->Signaling_Pathways T_Cell_Proliferation T-Cell Proliferation Assay In_Vitro_Conclusion Conclusion from In Vitro Studies: (e.g., Anti-inflammatory effect) T_Cell_Proliferation->In_Vitro_Conclusion DC_Maturation Dendritic Cell Maturation Assay (Co-stimulatory Molecule Expression) DC_Maturation->In_Vitro_Conclusion Signaling_Pathways->In_Vitro_Conclusion Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia, DSS-induced colitis) PC_Administration This compound Administration Animal_Model->PC_Administration Immune_Cell_Analysis Analysis of Immune Cell Populations in Spleen, Lymph Nodes, and Blood PC_Administration->Immune_Cell_Analysis Cytokine_Levels Measurement of Serum and Tissue Cytokine Levels PC_Administration->Cytokine_Levels Histopathology Histopathological Analysis of Inflamed Tissues PC_Administration->Histopathology Final_Conclusion Final Conclusion: Therapeutic Potential of PC Immune_Cell_Analysis->Final_Conclusion Cytokine_Levels->Final_Conclusion Histopathology->Final_Conclusion Start Start: Hypothesize Immunomodulatory Effect of a PC Species Start->Macrophage_Activation Start->T_Cell_Proliferation Start->DC_Maturation In_Vivo_Hypothesis Hypothesis for In Vivo Study: (e.g., PC will ameliorate inflammation) In_Vitro_Conclusion->In_Vivo_Hypothesis In_Vivo_Hypothesis->Animal_Model

A comprehensive workflow for investigating this compound's immunomodulatory effects.

Conclusion

This compound is a dynamic modulator of the immune system, with a capacity for both pro- and anti-inflammatory actions that are dictated by its molecular structure and the biological context. This technical guide has provided a detailed overview of its effects on key immune cells, the signaling pathways it influences, and robust experimental protocols for its further investigation. The presented quantitative data and visual diagrams offer a clear framework for understanding the complex immunobiology of this compound. As research in this area continues to evolve, a deeper understanding of the structure-activity relationships of different this compound species will be crucial for the development of novel therapeutics targeting a range of inflammatory and autoimmune disorders. This guide serves as a valuable resource to facilitate and inspire future research in this promising field.

References

A Guide to the Structural Analysis of Phosphocholine-Containing Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the structural analysis of phosphocholine-containing lipids, including phosphatidylcholines (PC), sphingomyelins (SM), lysophosphatidylcholines (LPC), and platelet-activating factors (PAF). This document outlines key experimental protocols, data presentation strategies, and visual representations of relevant signaling pathways and analytical workflows to support research and development in this critical area of lipidomics.

Introduction to this compound-Containing Lipids

This compound-containing lipids are ubiquitous components of cellular membranes and play crucial roles in a myriad of cellular processes, from maintaining structural integrity to acting as signaling molecules in complex biological pathways.[1] Their diverse functions are intimately linked to their molecular structure, including the composition of their fatty acyl chains, the nature of the linkage to the glycerol or sphingoid backbone, and the stereochemistry of the headgroup. Consequently, detailed structural elucidation of these lipids is paramount for understanding their roles in health and disease, and for the development of novel therapeutics.

This guide will delve into the primary analytical techniques employed for the structural characterization of these lipids, namely mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and various chromatographic methods.

Experimental Protocols

Accurate structural analysis begins with robust and reproducible experimental procedures. This section details standardized protocols for the extraction, separation, and analysis of this compound-containing lipids.

Lipid Extraction: Bligh-Dyer Method

The Bligh-Dyer method is a widely used liquid-liquid extraction technique for the recovery of total lipids from biological samples.[2][3][4]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (dH₂O)

  • Sample (e.g., tissue homogenate, cell pellet)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipette

Procedure:

  • For each 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass centrifuge tube.

  • Vortex the mixture thoroughly to ensure a single-phase system.

  • Add an additional 1.25 mL of chloroform and vortex again.

  • Finally, add 1.25 mL of deionized water and vortex thoroughly. This will induce phase separation.

  • Centrifuge the mixture at 1000 x g for 5 minutes at room temperature. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a Pasteur pipette, avoiding the interface. For highly pure preparations, the organic phase can be washed with a "synthetic" upper phase (prepared by performing the extraction procedure with water instead of a sample).[2]

Sample Volume1:2 CHCl₃:MeOH (mL)CHCl₃ (mL)dH₂O (mL)
0.2 mL0.7500.2500.250
0.5 mL1.90.6250.625
1.0 mL3.751.251.25
1.5 mL5.71.8751.875
2.0 mL7.52.52.5
Solid-Phase Extraction (SPE) for Phospholipid Fractionation

Solid-phase extraction can be employed to separate phospholipids from other lipid classes.[5][6][7]

Materials:

  • Hybrid SPE-Phospholipid cartridge (e.g., zirconia-coated silica)

  • Acetonitrile

  • Isopropanol

  • Methanol

  • Ammonia solution

  • Centrifugal evaporator

Procedure:

  • Precipitate proteins from the sample lysate by adding a solution of acetonitrile/isopropanol (50:50).

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto the SPE cartridge.

  • Elute the retained phospholipids with a solution of 5% ammonia in methanol.[6]

  • Evaporate the eluate to dryness using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) for Phosphatidylcholine Separation

Reverse-phase HPLC is a powerful technique for separating different molecular species of phosphatidylcholine based on the length and degree of unsaturation of their fatty acyl chains.[1][8][9][10][11]

Materials:

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a suitable detector (e.g., UV, evaporative light scattering detector (ELSD), or mass spectrometer)

  • Mobile phase: e.g., 98% methanol - 2% water[1]

  • Phosphatidylcholine sample dissolved in methanol

Procedure:

  • Equilibrate the C18 column with the mobile phase (98% methanol - 2% water) at a flow rate of 1 mL/min.[1]

  • Inject 10 µL of the mixed phosphatidylcholine sample.

  • Monitor the elution of the different PC species. More hydrophobic species with longer and more saturated fatty acyl chains will have longer retention times.

  • Quantify the separated species based on the peak areas in the chromatogram.

CompoundConcentration in Sample Mix
DMPC (14:0/14:0-PC)10 mg/mL
DPoPC (16:0/18:2-PC)5 mg/mL
DLPC (12:0/12:0-PC)1 mg/mL
POPC (16:0/18:1-PC)5 mg/mL
DOPC (18:1/18:1-PC)5 mg/mL
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Phospholipid Analysis

³¹P NMR provides quantitative information on the different classes of phospholipids present in a sample, as the phosphorus nucleus in each phospholipid headgroup has a distinct chemical shift.[12][13][14][15][16]

Materials:

  • High-field NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (optional, for absolute quantification)

  • Cholate detergent (for solubilizing lipids into mixed micelles)[13]

Procedure:

  • Dissolve the extracted lipid sample in the deuterated solvent. For improved resolution, especially for complex mixtures, lipids can be solubilized in a detergent solution (e.g., cholate) to form mixed micelles.[13]

  • Transfer the sample to an NMR tube.

  • Acquire the ³¹P NMR spectrum with proton decoupling.

  • Identify the different phospholipid classes based on their characteristic chemical shifts.

  • Integrate the signals to determine the relative molar ratios of the different phospholipid classes.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging

MALDI-MS imaging allows for the visualization of the spatial distribution of different lipid species directly in tissue sections.[17][18][19][20][21]

Materials:

  • MALDI-TOF mass spectrometer

  • Frozen tissue sections mounted on a conductive slide

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid)

  • Automated matrix sprayer

Procedure:

  • Prepare thin (e.g., 10 µm) fresh-frozen tissue sections.[20]

  • Apply a uniform layer of MALDI matrix onto the tissue section using an automated sprayer.

  • Acquire mass spectra in a raster pattern across the tissue surface.

  • Generate ion images to visualize the distribution of specific m/z values corresponding to different lipid species.

  • Perform tandem MS (MS/MS) on selected peaks for structural confirmation.

Signaling Pathways and Workflows

The structural diversity of this compound-containing lipids is reflected in their involvement in a wide array of signaling pathways. Understanding these pathways is crucial for elucidating the biological functions of these lipids.

Phosphatidylcholine Biosynthesis

Phosphatidylcholine is synthesized through two primary pathways: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[22][23][24][25][26]

Phosphatidylcholine_Biosynthesis cluster_CDP_Choline CDP-Choline Pathway cluster_PEMT PEMT Pathway Choline Choline This compound This compound Choline->this compound Choline Kinase CDP_Choline CDP-Choline This compound->CDP_Choline CTP:this compound cytidylyltransferase PC1 Phosphatidylcholine CDP_Choline->PC1 Choline- phosphotransferase DAG Diacylglycerol DAG->PC1 PE Phosphatidylethanolamine PC2 Phosphatidylcholine PE->PC2 PEMT (3x SAM)

Caption: Major pathways of phosphatidylcholine biosynthesis.

Sphingomyelin and Ceramide Signaling

The hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[27][28][29][30][31][32][33][34][35][36]

Sphingomyelin_Ceramide_Signaling Stress_Signal Stress Signal (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress_Signal->SMase activates Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Downstream_Effectors Downstream Effectors (e.g., PP2A, PKCζ, caspases) Ceramide->Downstream_Effectors activates Apoptosis Apoptosis Downstream_Effectors->Apoptosis induces LPC_PAF_Signaling cluster_LPC LPC Signaling cluster_PAF PAF Signaling LPC Lysophosphatidylcholine (LPC) GPCR_LPC GPCR (e.g., G2A) LPC->GPCR_LPC binds Signaling_LPC Downstream Signaling (e.g., MAPK, NF-κB) GPCR_LPC->Signaling_LPC activates Response_LPC Cellular Response (Inflammation, Proliferation) Signaling_LPC->Response_LPC PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR binds Signaling_PAF Downstream Signaling (e.g., PLC, PLA₂) PAFR->Signaling_PAF activates Response_PAF Cellular Response (Platelet Aggregation, Inflammation) Signaling_PAF->Response_PAF Lipid_Analysis_Workflow Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Fractionation Fractionation (optional) (e.g., SPE) Extraction->Fractionation Analysis Analytical Technique Extraction->Analysis Fractionation->Analysis MS Mass Spectrometry (LC-MS, Shotgun) Analysis->MS NMR NMR Spectroscopy (³¹P NMR) Analysis->NMR Data_Analysis Data Analysis MS->Data_Analysis NMR->Data_Analysis Structural_Elucidation Structural Elucidation (Fatty Acyls, Headgroup) Data_Analysis->Structural_Elucidation Quantification Quantification (Relative or Absolute) Data_Analysis->Quantification

References

Phosphocholine in Non-Alcoholic Fatty Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and multifactorial, with lipid dysregulation playing a central role. Phosphocholine (PC), a key component of cell membranes and lipoproteins, has emerged as a critical player in the pathobiology of NAFLD. This technical guide provides an in-depth examination of the role of this compound in NAFLD, intended for researchers, scientists, and drug development professionals. We delve into the quantitative alterations of this compound and its derivatives in NAFLD, detail the experimental protocols for their analysis, and elucidate the key signaling pathways affected by this compound dysregulation.

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic membranes, essential for maintaining membrane integrity and fluidity. In the liver, PC is indispensable for the secretion of very-low-density lipoproteins (VLDL), the primary mechanism for exporting triglycerides out of hepatocytes. A disruption in hepatic PC metabolism is strongly implicated in the initial accumulation of fat (steatosis) and the subsequent progression to the more severe, inflammatory state of NASH. This guide will explore the intricate relationship between this compound metabolism and NAFLD pathogenesis.

Quantitative Alterations of this compound in NAFLD

Recent advances in lipidomics have enabled the precise quantification of various lipid species in clinical samples, revealing significant alterations in this compound metabolism in NAFLD patients.

Total Liver Phosphatidylcholine Content

Studies have consistently shown a decrease in the total phosphatidylcholine content in the livers of patients with NASH.

Study GroupLiver Phosphatidylcholine Content (nmol/mg) (Mean ± SD)p-value (vs. Normal)
Normal Liver22.2 ± 4.8-
Simple Steatosis18.3 ± 2.6p = 4.7 x 10⁻⁴
NASH16.6 ± 4.1p = 6.3 x 10⁻⁶
Data adapted from a study on obese individuals with histological assessment of NAFLD[1].
Phosphatidylcholine to Phosphatidylethanolamine (PC/PE) Ratio

A critical parameter in NAFLD is the ratio of phosphatidylcholine (PC) to phosphatidylethanolamine (PE). A lower PC/PE ratio is associated with increased membrane permeability and is a hallmark of NAFLD.

TissueControl (Median [Range])Simple Steatosis (Median [Range])NASH (Median [Range])p-value (vs. Control)
Liver3.14 [2.20-3.73]1.23 [0.27-3.40]1.29 [0.77-3.22]<0.001 for both SS and NASH
Data from a study on biopsy-proven NAFLD patients and healthy liver donors[1][2][3][4].
Specific Phosphatidylcholine Species

Lipidomics studies have identified changes in specific PC species that correlate with NAFLD progression. For instance, a study on Chinese NAFLD subjects who underwent fish oil and vitamin D3 intervention found that serum levels of PC (16:1/22:6) were negatively correlated with markers of liver damage and inflammation, such as alanine transaminase (ALT), triacylglycerol (TAG), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)[5]. This suggests that specific PC species may have protective roles in NAFLD.

Signaling Pathways Involving this compound in NAFLD

The dysregulation of this compound metabolism in NAFLD impacts several critical cellular signaling pathways, contributing to the disease's progression from simple steatosis to NASH.

Hepatic Phosphatidylcholine Synthesis Pathways

There are two primary pathways for PC synthesis in the liver: the CDP-choline pathway, which utilizes dietary choline, and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which catalyzes the methylation of PE to form PC.

cluster_cdp CDP-Choline Pathway cluster_pemt PEMT Pathway choline Dietary Choline chk Choline Kinase (CHK) choline->chk This compound This compound cct CTP:this compound cytidylyltransferase (CCT) This compound->cct cdp_choline CDP-Choline cpt Choline phosphotransferase (CPT) cdp_choline->cpt pc_cdp Phosphatidylcholine pe Phosphatidylethanolamine (PE) pemt PEMT pe->pemt pc_pemt Phosphatidylcholine chk->this compound cct->cdp_choline cpt->pc_cdp pemt->pc_pemt

Figure 1: Hepatic Phosphatidylcholine Synthesis Pathways
Impaired VLDL Secretion

A sufficient supply of PC is crucial for the assembly and secretion of VLDL particles from the endoplasmic reticulum (ER). In NAFLD, reduced PC levels lead to impaired VLDL secretion, causing triglycerides to accumulate within hepatocytes.

pc_pool Sufficient Phosphatidylcholine vldl_assembly VLDL Assembly (ER Lumen) pc_pool->vldl_assembly vldl_secretion VLDL Secretion vldl_assembly->vldl_secretion tg_export Triglyceride Export from Hepatocyte vldl_secretion->tg_export pc_deficiency Phosphatidylcholine Deficiency (NAFLD) impaired_vldl_assembly Impaired VLDL Assembly pc_deficiency->impaired_vldl_assembly impaired_vldl_secretion Impaired VLDL Secretion impaired_vldl_assembly->impaired_vldl_secretion steatosis Hepatic Steatosis (Triglyceride Accumulation) impaired_vldl_secretion->steatosis label_normal Normal Physiology label_nafld NAFLD Pathogenesis

Figure 2: Role of this compound in VLDL Secretion
Endoplasmic Reticulum Stress and the Unfolded Protein Response

The altered PC/PE ratio in the ER membrane of hepatocytes in NAFLD leads to a loss of membrane integrity and function, triggering ER stress. This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, chronic UPR activation can lead to inflammation and apoptosis, contributing to the progression of NASH. The three main branches of the UPR are mediated by the sensors IRE1α, PERK, and ATF6.

cluster_upr Unfolded Protein Response (UPR) low_pc_pe Low PC/PE Ratio in ER Membrane er_stress Endoplasmic Reticulum Stress low_pc_pe->er_stress ire1 IRE1α er_stress->ire1 activates perk PERK er_stress->perk activates atf6 ATF6 er_stress->atf6 activates xbp1s XBP1s ire1->xbp1s traf2 TRAF2 ire1->traf2 eif2a p-eIF2α perk->eif2a nfkb_perk NF-κB Activation perk->nfkb_perk atf6_cleaved Cleaved ATF6 atf6->atf6_cleaved chaperones_ire1 Chaperone Upregulation xbp1s->chaperones_ire1 jnk JNK Activation traf2->jnk nfkb_ire1 NF-κB Activation traf2->nfkb_ire1 inflammation Inflammation jnk->inflammation nfkb_ire1->inflammation atf4 ATF4 eif2a->atf4 chop CHOP atf4->chop apoptosis Apoptosis chop->apoptosis nfkb_perk->inflammation chaperones_atf6 Chaperone Upregulation atf6_cleaved->chaperones_atf6

Figure 3: ER Stress and Unfolded Protein Response in NAFLD

The activation of the UPR, particularly the IRE1α and PERK branches, can lead to the activation of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways[3][6][7][8][9][10]. This crosstalk between ER stress and inflammation is a key driver of the progression from simple steatosis to NASH[7][8].

Experimental Protocols

Accurate and reproducible measurement of this compound and related phospholipids is crucial for NAFLD research. Below are outlines of key experimental protocols.

Lipid Extraction from Liver Tissue (Folch Method)

This is a widely used method for the extraction of total lipids from biological samples.

  • Homogenization: A known weight of frozen liver tissue (e.g., 50-100 mg) is homogenized in a 2:1 (v/v) mixture of chloroform:methanol.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.

  • Drying and Reconstitution: The lower phase is carefully collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis (e.g., isopropanol:acetonitrile:water for LC-MS).

Quantification of Phosphatidylcholine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual PC species.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate is used to separate the different PC species.

  • Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) in positive ion mode.

  • Targeted Analysis: For quantification, a multiple reaction monitoring (MRM) experiment is performed. This involves selecting the precursor ion (the intact PC molecule) and a specific product ion (the this compound headgroup at m/z 184) for each PC species of interest.

  • Quantification: The peak area of the MRM transition is proportional to the concentration of the specific PC species. An internal standard (a PC species not naturally present in the sample) is used for accurate quantification.

Analysis of Liver Lipids by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used for the non-destructive analysis and quantification of major lipid classes in liver tissue.

  • Sample Preparation: A lipid extract (obtained, for example, by the Folch method) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H-NMR spectra are acquired.

  • Spectral Analysis: The different lipid classes (e.g., triglycerides, cholesterol, phospholipids) have characteristic peaks in the ¹H-NMR spectrum. The area under these peaks is proportional to the concentration of the respective lipid class.

  • Quantification: Absolute quantification can be achieved by using an internal standard with a known concentration.

Experimental Workflow for NAFLD Lipidomics

A typical lipidomics workflow for the investigation of this compound and other lipids in NAFLD is depicted below.

sample_collection Sample Collection (Liver Biopsy, Plasma) lipid_extraction Lipid Extraction (e.g., Folch, MTBE) sample_collection->lipid_extraction analytical_platform Analytical Platform (LC-MS/MS or NMR) lipid_extraction->analytical_platform data_acquisition Data Acquisition analytical_platform->data_acquisition data_processing Data Processing (Peak Picking, Alignment) data_acquisition->data_processing statistical_analysis Statistical Analysis (PCA, OPLS-DA) data_processing->statistical_analysis biomarker_identification Biomarker Identification statistical_analysis->biomarker_identification pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis biological_interpretation Biological Interpretation & Hypothesis Generation biomarker_identification->biological_interpretation pathway_analysis->biological_interpretation

Figure 4: A Typical Lipidomics Workflow for NAFLD Research

Conclusion and Future Directions

The evidence strongly indicates that dysregulation of this compound metabolism is a key event in the pathogenesis of NAFLD. The reduction in hepatic PC content and the PC/PE ratio contributes to steatosis by impairing VLDL secretion and promotes the progression to NASH by inducing ER stress and subsequent inflammation. The quantitative analysis of specific PC species holds promise for the development of novel biomarkers for the diagnosis and staging of NAFLD.

Future research should focus on:

  • Longitudinal studies: To better understand the causal relationship between changes in this compound metabolism and NAFLD progression.

  • Therapeutic interventions: Investigating the efficacy of choline supplementation or other strategies to restore hepatic this compound levels in NAFLD patients.

  • Multi-omics approaches: Integrating lipidomics data with genomics, transcriptomics, and proteomics to gain a more comprehensive understanding of the role of this compound in NAFLD.

This technical guide provides a comprehensive overview of the current understanding of this compound in NAFLD, offering a valuable resource for researchers and clinicians working to combat this widespread disease.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Phosphocholine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocholine (PCho) is a crucial intermediate metabolite in the biosynthesis of phosphatidylcholine (PC), a major constituent of eukaryotic cell membranes. Altered levels of this compound have been implicated in various pathological conditions, including cancer, where it is often elevated due to increased cell proliferation and membrane turnover. Consequently, the accurate quantification of this compound in biological samples is of significant interest in biomedical research and drug development for understanding disease mechanisms and identifying potential therapeutic targets. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods offers a robust and sensitive platform for this purpose.

This document provides detailed application notes and experimental protocols for the quantification of this compound using HPLC, with a primary focus on Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS), a highly specific and sensitive method.

Signaling Pathway Context

This compound is a key node in cellular choline metabolism. The following diagram illustrates a simplified view of the Kennedy pathway, where choline is phosphorylated to produce this compound, which is then converted to CDP-choline and finally incorporated into phosphatidylcholine.

G cluster_pathway Simplified Kennedy Pathway Choline Choline PCho This compound Choline->PCho Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline PCho->CDP_Choline CTP:this compound cytidylyltransferase (CTP -> PPi) PC Phosphatidylcholine (Membrane Synthesis) CDP_Choline->PC Choline phosphotransferase

Figure 1: Simplified Kennedy Pathway for Phosphatidylcholine Biosynthesis.

HPLC Methodologies for this compound Quantification

Several HPLC-based methods can be employed for the analysis of this compound. The choice of method depends on the required sensitivity, selectivity, and the available equipment.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS): This is the gold standard for quantifying small, polar molecules like this compound. HILIC provides excellent retention for polar analytes that are not well-retained on traditional reversed-phase columns. Coupling with MS/MS allows for highly selective and sensitive detection through specific precursor-to-product ion transitions.

  • Reversed-Phase (RP) HPLC with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS): While less common for this compound itself due to its high polarity, RP-HPLC can be used. Often, ion-pairing agents are required to improve retention on the C18 column. ELSD is a universal detector that can be used if a chromophore is absent, but it offers lower sensitivity than MS.[1][2]

  • Normal-Phase (NP) HPLC: This method utilizes a polar stationary phase and a non-polar mobile phase, which is well-suited for polar compounds like this compound. NP-HPLC can be coupled with ELSD or MS for detection.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HILIC-MS/MS

This protocol is adapted from a validated method for the simultaneous analysis of choline and this compound in human plasma.[3]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing an internal standard (e.g., deuterated this compound, PCho-d9).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and inject it into the HPLC-MS/MS system.

2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: A HILIC column (e.g., SeQuant ZIC-pHILIC, 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 15 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-7 min: Linear gradient to 50% B

    • 7-9 min: Hold at 50% B

    • 9-10 min: Return to 90% B

    • 10-15 min: Column re-equilibration at 90% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 184 -> Product ion (m/z) 125.

    • This compound-d9 (Internal Standard): Precursor ion (m/z) 193 -> Product ion (m/z) 125.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of this compound.

  • Process the standards using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: General Purpose Sample Preparation from Tissues or Cells

This protocol provides a general guideline for extracting this compound from solid samples.

  • Homogenize approximately 10 mg of tissue or 2 x 10^6 cells in 4 volumes of a cold extraction solvent (e.g., chloroform/methanol, 2:1, v/v).[4]

  • Incubate the homogenate on an orbital shaker for 1 hour at room temperature.

  • Induce phase separation by adding 1.25 mL of deionized water per 4.5 mL of homogenate.[4]

  • Centrifuge at 1,000 x g for 10 minutes. The upper aqueous phase will contain the polar metabolites, including this compound.

  • Carefully collect the upper aqueous phase.

  • Dry the aqueous phase under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase composition of your HPLC method) before injection.

Experimental Workflow Diagram

The following diagram outlines the general workflow for this compound quantification.

G cluster_workflow This compound Quantification Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Metabolite Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Sample->Extraction HPLC HILIC Separation Extraction->HPLC Inject Supernatant MS Tandem MS Detection (MRM Mode) HPLC->MS Data Data Analysis (Peak Integration, Calibration Curve) MS->Data Quant Quantification (this compound Concentration) Data->Quant

Figure 2: General Experimental Workflow for HPLC-MS/MS Analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described HILIC-MS/MS method for this compound.[3]

ParameterThis compound
Linearity Range (µmol/L) 0.08 – 5.43
Correlation Coefficient (R²) 0.998
Limit of Detection (LOD) (µmol/L) 0.04
Intra-day Precision (CV %) 3.2 – 15
Inter-day Precision (CV %) 6.2 – 20
Accuracy (%) Within ±20%

Method Considerations and Troubleshooting

  • Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of the target analyte in the mass spectrometer. The use of a stable isotope-labeled internal standard is crucial to correct for these effects and for variations during sample preparation.

  • Chromatography: Peak shape and retention time stability are critical for accurate quantification. Ensure proper column equilibration between injections. HILIC chromatography can be sensitive to the water content in the mobile phase and sample diluent.

  • Contamination: Choline and this compound are common in laboratory environments. Take care to avoid contamination by using clean glassware and high-purity solvents.

  • Phosphatidylcholine vs. This compound: Be aware that many HPLC methods are developed for the larger lipid, phosphatidylcholine.[2][5][6] These methods, typically using reversed-phase chromatography, are not directly applicable to the highly polar this compound without significant modification, such as the use of ion-pairing agents or switching to a HILIC column.

References

Application Notes and Protocols for Mass Spectrometry-Based Lipidomics of Phosphocholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocholine-containing lipids, primarily phosphatidylcholine (PC) and sphingomyelin (SM), are major constituents of eukaryotic cell membranes and play critical roles in cellular structure, signaling, and metabolism.[1][2] Alterations in their composition and abundance are implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][3][4] Mass spectrometry (MS)-based lipidomics has emerged as a powerful technology for the detailed qualitative and quantitative analysis of these lipid species, offering high sensitivity and specificity.[2][5][6] This document provides detailed application notes and protocols for the analysis of this compound-containing lipids using liquid chromatography-mass spectrometry (LC-MS).

Core Concepts in this compound Lipidomics

The analysis of this compound lipids by mass spectrometry typically involves precursor ion scanning for the characteristic this compound headgroup fragment at m/z 184 in positive ion mode.[7][8][9] This allows for the specific detection of PC and SM species within a complex biological extract. Tandem mass spectrometry (MS/MS) is then used to elucidate the fatty acid or sphingoid base composition of the individual lipid species.[5][10]

Key this compound-Containing Lipid Classes:

  • Phosphatidylcholines (PCs): The most abundant phospholipid class in mammalian membranes, consisting of a glycerothis compound backbone with two esterified fatty acids.

  • Sphingomyelins (SMs): A class of sphingolipids containing a this compound head group attached to a ceramide backbone.

Experimental Workflow Overview

The general workflow for mass spectrometry-based analysis of this compound lipids involves several key stages: sample preparation, including lipid extraction; chromatographic separation; mass spectrometric analysis; and data processing.[6][11]

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection Sample Collection (Tissue, Cells, Biofluids) LipidExtraction Lipid Extraction SampleCollection->LipidExtraction LC_Separation Liquid Chromatography (LC Separation) LipidExtraction->LC_Separation MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis DataProcessing Data Processing (Peak Picking, Alignment) MS_Analysis->DataProcessing LipidIdentification Lipid Identification DataProcessing->LipidIdentification Quantification Quantification LipidIdentification->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

A generalized workflow for this compound lipidomics analysis.

Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified version of the Bligh and Dyer method, suitable for the extraction of a broad range of lipids, including phosphocholines, from tissues, cells, or biofluids.[12][13]

Materials:

  • Homogenizer

  • Glass centrifuge tubes

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the sample (e.g., 100 mg of tissue or 1x10^7 cells) in a 2:1 mixture of chloroform:methanol to a final volume 20 times that of the sample.[13] For cell pellets, they can be directly extracted to minimize changes in lipid composition.[12]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate.[13] Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[12]

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction: Repeat the extraction of the upper aqueous phase with 2 volumes of chloroform. Centrifuge and combine the lower organic phases.

  • Drying: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C under an argon or nitrogen atmosphere until analysis.[12]

Protocol 2: LC-MS/MS Analysis of Phosphocholines

This protocol outlines a general method for the separation and detection of PC and SM species using a C18 reversed-phase column coupled to a tandem mass spectrometer.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Reconstitution Solvent: Acetonitrile/Isopropanol/Water (65:30:5, v/v/v)[14]

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in the reconstitution solvent.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the lipid species. A typical gradient might start at 40% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Mass Spectrometry:

    • Operate the ESI source in positive ion mode.

    • Perform a precursor ion scan for m/z 184 to specifically detect this compound-containing lipids.[7][8]

    • Set up a data-dependent acquisition method to trigger MS/MS fragmentation of the most intense precursor ions to identify the fatty acid chains.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI)
Capillary Voltage3.5 kV
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer Pressure35 psi
Scan TypePrecursor Ion Scan
Precursor Ionm/z 184.0733
Collision Energy40-50 eV
MS/MS Scan Rangem/z 100-1000

Quantitative Data Presentation

Quantitative analysis in lipidomics aims to determine the absolute or relative abundance of different lipid species. This is often achieved by comparing the peak areas of endogenous lipids to those of internal standards.

Table 2: Example Quantitative Analysis of Phosphatidylcholine Species in a Cell Line

Lipid SpeciesRetention Time (min)Precursor Ion (m/z)Peak Area (Arbitrary Units) - ControlPeak Area (Arbitrary Units) - TreatedFold Change
PC(34:1)8.2760.61.2 x 10^78.5 x 10^60.71
PC(34:2)8.0758.69.8 x 10^61.5 x 10^71.53
PC(36:2)9.1786.67.5 x 10^65.0 x 10^60.67
PC(38:4)9.5810.64.2 x 10^69.1 x 10^62.17

Note: The values presented are for illustrative purposes only and will vary depending on the sample type, experimental conditions, and instrumentation.

This compound in Signaling Pathways

Phosphatidylcholine and its metabolites are integral to various signaling pathways that regulate cell proliferation, survival, and inflammation.[1][15] One of the key pathways involves the hydrolysis of phospholipids by phospholipases to generate second messengers.

Phospholipid Signaling Pathway cluster_membrane Plasma Membrane cluster_enzymes cluster_messengers cluster_downstream PC Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) PC->PA LysoPC Lysophosphatidylcholine PC->LysoPC ArachidonicAcid Arachidonic Acid PC->ArachidonicAcid PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes PLD Phospholipase D (PLD) PLD->PC hydrolyzes PLA2 Phospholipase A2 (PLA2) PLA2->PC hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release triggers CellularResponse Cellular Response (Proliferation, Inflammation) PA->CellularResponse LysoPC->CellularResponse ArachidonicAcid->CellularResponse PKC->CellularResponse Ca_Release->CellularResponse

Simplified overview of key this compound-related signaling pathways.

Data Analysis Workflow

The data generated from LC-MS/MS experiments requires a systematic approach for processing and interpretation.[6][11]

Data Analysis Workflow RawData Raw MS Data PeakPicking Peak Picking & Denoising RawData->PeakPicking Alignment Peak Alignment PeakPicking->Alignment Identification Lipid Identification (Database Matching) Alignment->Identification Quantification Relative/Absolute Quantification Identification->Quantification Stats Statistical Analysis (e.g., t-test, ANOVA) Quantification->Stats BioInterpretation Biological Interpretation Stats->BioInterpretation

A typical data analysis pipeline for lipidomics studies.

Conclusion

Mass spectrometry-based lipidomics provides an indispensable tool for the comprehensive analysis of this compound-containing lipids. The detailed protocols and workflows presented here offer a robust framework for researchers to investigate the roles of these crucial lipids in health and disease. Adherence to standardized procedures for sample preparation, data acquisition, and analysis is critical for generating high-quality, reproducible results.

References

Application Notes and Protocols for Preparing Phosphocholine-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of phosphocholine-containing liposomes, which are critical vesicular systems for drug delivery, gene therapy, and various biomedical applications.[1][2][3] Phosphatidylcholines (PCs) are a major component of biological membranes, making them a biocompatible and widely used phospholipid for creating liposomal formulations.[1][2] These protocols will cover the most common and effective methods for liposome preparation: thin-film hydration, sonication, and extrusion.

Overview of Liposome Preparation Methods

The preparation of this compound-containing liposomes typically involves three main stages: the preparation of the lipid for hydration, hydration with agitation, and sizing to achieve a homogenous distribution of vesicles.[4] The initial hydration of a dry lipid film results in the formation of large, multilamellar vesicles (LMVs).[4] Subsequent energy input through methods like sonication or extrusion is required to downsize these LMVs into smaller vesicles of a defined size, such as small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[4][5]

Data Presentation: Comparison of Preparation Methods

The choice of preparation method significantly impacts the final characteristics of the liposomes, such as size, lamellarity, and encapsulation efficiency. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Influence of Preparation Method on Liposome Size

Preparation MethodPhospholipid CompositionPore Size (Extrusion) / Sonication TypeResulting Vesicle TypeMean Diameter (nm)Polydispersity Index (PDI)Reference
Thin-Film HydrationPhosphatidylcholine (PC)N/AMultilamellar Vesicles (MLVs)>1000High (>0.5)[6][7]
Sonication (Probe Tip)1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Probe TipSmall Unilamellar Vesicles (SUVs)15-50<0.3[4][8]
ExtrusionPOPS/POPC/Cholesterol (7:1.5:1.5)30 nmLarge Unilamellar Vesicles (LUVs)~50Low[9]
ExtrusionPOPS/POPC/Cholesterol (7:1.5:1.5)100 nmLarge Unilamellar Vesicles (LUVs)~120-140Low[4][9]
ExtrusionPOPS/POPC/Cholesterol (7:1.5:1.5)400 nmLarge Unilamellar Vesicles (LUVs)~400Low[9]
Thin-Film Hydration, Sonication, ExtrusionLuteolin, Phosphatidylcholine0.4 µmUnilamellar VesiclesNot specifiedNot specified[7][10]

Table 2: Encapsulation Efficiency of this compound Liposomes

Cargo TypeLiposome FormulationPreparation MethodEncapsulation Efficiency (%)Reference
Hydrophilic (Fluorescein Sodium)Soybean Phospholipids, Cholesterol, ChitosanReverse-Phase Evaporation>95[11]
Lipophilic (2,4,6-trihydroxygeranylacetophenone)PhosphatidylcholineProliposomes Method90.4[12]
Hydrophilic (Vitamin C)PhosphatidylcholineRapid Expansion of Supercritical Solution75.38 ± 1.03[13]
Phenolic CompoundsPhosphatidylcholine, Cholesterol (70:30)Thin-Film Hydration and ExtrusionSignificantly higher than 80:20 formulation[7]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the key experiments in preparing this compound-containing liposomes.

Thin-Film Hydration Workflow

The thin-film hydration method, also known as the Bangham method, is the most common technique for preparing liposomes.[6][13] It involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form multilamellar vesicles (MLVs).[6][13][14]

ThinFilmHydration cluster_prep Lipid Preparation cluster_hydration Hydration dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate e.g., Chloroform/Methanol hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate agitate Agitate to Form MLVs hydrate->agitate Above Lipid Tm MLVs Multilamellar Vesicles (MLVs) agitate->MLVs Result

Workflow for the Thin-Film Hydration Method.
Detailed Protocol: Thin-Film Hydration

  • Lipid Preparation : Weigh the desired amount of this compound lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC, or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and any other components like cholesterol in a round-bottom flask.[15] For mixed lipid compositions, dissolve all lipids in a suitable organic solvent or solvent mixture (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture) to ensure a homogenous mixture.[4][13][15] A typical concentration is 10-20 mg of lipid per 1 mL of organic solvent.[4]

  • Film Formation : Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tm) to facilitate solvent evaporation under reduced pressure.[15] This process leaves a thin, uniform lipid film on the inner surface of the flask. For small volumes, the solvent can be evaporated under a stream of inert gas like nitrogen or argon.[4][9]

  • Drying : To remove any residual organic solvent, place the flask under a high vacuum for at least 30 minutes to overnight.[9][14]

  • Hydration : Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask containing the dry lipid film.[9] The temperature of the hydration buffer should be above the Tm of the lipid with the highest transition temperature.[14][15] The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation : Agitate the flask to hydrate the lipid film. This can be done by gentle shaking, swirling, or vortexing.[14] This process causes the lipid sheets to swell and detach, forming large, multilamellar vesicles (MLVs).[4][13]

Liposome Sizing Workflows

Following thin-film hydration, the resulting MLVs are typically downsized to produce vesicles of a more uniform size and lamellarity. The two most common methods are sonication and extrusion.

SizingMethods cluster_sonication Sonication cluster_extrusion Extrusion MLVs Multilamellar Vesicles (MLVs) from Thin-Film Hydration sonicate Apply Ultrasonic Energy (Probe or Bath) MLVs->sonicate extrude Force Through Polycarbonate Membrane MLVs->extrude SUVs Small Unilamellar Vesicles (SUVs) sonicate->SUVs LUVs Large Unilamellar Vesicles (LUVs) extrude->LUVs

Downsizing of MLVs via Sonication or Extrusion.
Detailed Protocol: Sonication

Sonication uses high-frequency sound waves to disrupt the MLVs and form smaller, more uniform vesicles, typically SUVs.[4]

  • Preparation : Place the MLV suspension in a suitable container, such as a glass test tube. To prevent excessive heating and potential lipid degradation, the sample should be kept in an ice/water bath during sonication.[13]

  • Probe Sonication : For smaller volumes, immerse the tip of a probe sonicator into the liposome suspension.[13][16] Sonicate in cycles to avoid overheating; for example, a total sonication time of 2 minutes per cycle for 4 cycles.[8] It is important to monitor the temperature of the sample.

  • Bath Sonication : For larger volumes or to avoid potential contamination from the probe tip, use a bath sonicator.[4][16] Place the sample container in the sonicator bath and sonicate for 5-10 minutes at a temperature above the lipid's Tm.[4]

  • Post-Sonication : After sonication, centrifuge the sample to remove any titanium particles that may have been released from the probe tip.[8] The resulting supernatant will contain the SUV suspension.

Detailed Protocol: Extrusion

Extrusion involves forcing the MLV suspension through a polycarbonate membrane with a defined pore size to produce LUVs with a narrow size distribution.[13]

  • Preparation : The extrusion process should be carried out at a temperature above the lipid's Tm to ensure the membranes are fluid and can pass through the pores.[4] A heating block around the extruder is often used for this purpose.[13]

  • Prefiltering : To prevent the final membrane from clogging, it can be beneficial to pre-filter the MLV suspension through a larger pore size membrane (e.g., 0.2 µm - 1.0 µm) or subject the suspension to several freeze-thaw cycles.[4][17]

  • Extrusion Process : Load the MLV suspension into a gas-tight syringe and place it in the extruder assembly. Force the suspension through the polycarbonate membrane of the desired pore size (e.g., 100 nm) into a second syringe.[15]

  • Multiple Passes : Pass the liposome suspension through the membrane multiple times (typically 5-10 passes) to ensure a homogenous size distribution.[9] The resulting LUVs will have a diameter close to the pore size of the membrane used.[13]

Characterization of this compound Liposomes

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications. Key parameters to analyze include:

  • Particle Size and Polydispersity Index (PDI) : Dynamic Light Scattering (DLS) is commonly used to determine the mean vesicle diameter and the width of the size distribution (PDI).[5][9] A PDI value below 0.3 indicates a homogenous population of liposomes.[18]

  • Zeta Potential : This measurement provides information about the surface charge of the liposomes, which influences their stability and interaction with biological systems.[18]

  • Encapsulation Efficiency : This determines the percentage of the drug or active molecule that has been successfully entrapped within the liposomes.[5][18] It is a critical parameter for evaluating the effectiveness of a liposomal drug delivery system.[18]

By following these detailed protocols and considering the comparative data, researchers can reproducibly prepare this compound-containing liposomes with tailored characteristics for their specific research and development needs.

References

Fluorometric Assay for Measuring Phosphocholine Levels in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocholine (PCho) is a key metabolic intermediate in the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[1] The intracellular concentration of this compound is tightly regulated and reflects the activity of choline kinase and various phospholipases.[2][3] Alterations in this compound levels have been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a valuable biomarker in biomedical research and drug development.[2][4]

This document provides a detailed protocol for a sensitive, enzyme-coupled fluorometric assay to quantify this compound levels in tissue samples. The assay is based on the enzymatic conversion of this compound to choline, which is then oxidized to produce a highly fluorescent product. This method allows for the specific measurement of this compound, distinguishing it from other choline-containing compounds.

Assay Principle

The fluorometric assay for this compound involves a three-step enzymatic reaction. First, the tissue extract is treated with alkaline phosphatase, which specifically hydrolyzes this compound to yield choline and inorganic phosphate.[5] Subsequently, choline oxidase is added to catalyze the oxidation of choline, producing betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a fluorogenic probe (e.g., Amplex™ Red) to generate a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to the amount of this compound present in the sample.[5][6]

Data Presentation

Table 1: Performance Characteristics of the Fluorometric this compound Assay

ParameterValueReference
Detection MethodFluorometric (Ex/Em = ~530-570 nm / ~585-590 nm)[5][6]
Limit of Detection~10 pmol of choline[7]
Linear Range0.1 to 10 nmol per sample (for choline)[8]
Assay TimeApproximately 60-90 minutes[6]

Table 2: Reported this compound Concentrations in Various Tissues

TissueSpeciesConcentration (approximate)Reference
BrainRat0.59 mM (intracellular)[6]
LiverRatLevels are diet-dependent and measurable[9]
MuscleHuman/RodentData not readily available; levels are dynamic[8][10]
Blood PlasmaRat< 0.1 µM[6]

Note: this compound levels can vary significantly based on the physiological state, diet, and the specific region of the tissue analyzed. The values for liver and muscle are not well-defined in the literature for free this compound and should be determined empirically for specific experimental conditions.

Experimental Protocols

I. Reagent Preparation

1. This compound Assay Buffer (PAB):

  • 50 mM Tris-HCl, pH 7.4

  • 5 mM MgCl₂

  • Store at 4°C.

2. Alkaline Phosphatase (ALP) Solution:

  • Reconstitute lyophilized alkaline phosphatase (from bovine intestinal mucosa or similar) in PAB to a final concentration of 10 U/mL.

  • Prepare fresh before use.

3. Choline Oxidase (CHO) Solution:

  • Reconstitute lyophilized choline oxidase in PAB to a final concentration of 2 U/mL.

  • Prepare fresh before use.

4. Horseradish Peroxidase (HRP) Solution:

  • Reconstitute lyophilized HRP in PAB to a final concentration of 10 U/mL.

  • Prepare fresh before use.

5. Fluorescent Probe Stock Solution (e.g., Amplex™ Red):

  • Dissolve Amplex™ Red reagent in DMSO to a final concentration of 10 mM.

  • Store at -20°C, protected from light.

6. This compound Standard Stock Solution (10 mM):

  • Dissolve this compound chloride salt in deionized water to a final concentration of 10 mM.

  • Store at -20°C.

7. Reaction Mix:

  • Prepare fresh before use and protect from light. For each reaction, prepare a mix containing:

    • 50 µL PAB

    • 2 µL CHO Solution

    • 1 µL HRP Solution

    • 2 µL Fluorescent Probe Stock Solution

II. Tissue Sample Preparation
  • Excise tissue of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until use.

  • Weigh approximately 10-50 mg of frozen tissue.

  • Homogenize the tissue on ice in 4-10 volumes of ice-cold PAB using a Dounce homogenizer or a sonicator.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the water-soluble this compound. This will be the "tissue extract".

  • (Optional) Deproteinize the sample by passing it through a 10 kDa molecular weight cutoff spin filter to remove proteins that may interfere with the assay.

III. Assay Procedure
  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the 10 mM stock solution in PAB to final concentrations ranging from 0 to 100 µM.

    • Add 50 µL of each standard to separate wells of a 96-well black microplate.

  • Sample Preparation in Plate:

    • Add 10-40 µL of the tissue extract to separate wells of the 96-well plate.

    • Adjust the volume in all sample wells to 50 µL with PAB.

    • Background Control: For each sample, prepare a parallel well containing the same amount of tissue extract but without the addition of Alkaline Phosphatase in the next step. This will account for any endogenous free choline in the sample.

  • Alkaline Phosphatase Reaction:

    • To all standard and sample wells (except the background controls), add 10 µL of the ALP Solution (10 U/mL).

    • To the background control wells, add 10 µL of PAB.

    • Mix gently by pipetting.

    • Incubate the plate at 37°C for 30 minutes.

  • Choline Oxidase/HRP Reaction:

    • Add 55 µL of the freshly prepared Reaction Mix to all wells (including standards, samples, and background controls).

    • Mix the plate on an orbital shaker for 1 minute.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

IV. Data Analysis
  • Subtract the fluorescence reading of the zero this compound standard (blank) from all other standard readings.

  • For each sample, subtract the fluorescence reading of its corresponding background control well from the sample well reading.

  • Plot the corrected fluorescence values of the standards against their known concentrations to generate a standard curve.

  • Determine the this compound concentration in the samples from the standard curve using linear regression analysis.

  • Calculate the final this compound concentration in the tissue, taking into account the dilution factor from the sample preparation steps (e.g., in nmol/mg of tissue).

Visualizations

Phosphocholine_Metabolism cluster_Kennedy Kennedy Pathway (De Novo Synthesis) cluster_Catabolism Phosphatidylcholine Catabolism Choline Choline PCho This compound Choline->PCho Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline PCho->CDP_Choline CTP:this compound Cytidylyltransferase (CTP -> PPi) PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase (DAG) PC_cat Phosphatidylcholine PCho_cat This compound PC_cat->PCho_cat Phospholipase C Choline_cat Choline PC_cat->Choline_cat Phospholipase D

Caption: Key pathways of this compound metabolism.

Fluorometric_Assay_Workflow start Start: Tissue Homogenate extract Extract Water-Soluble Metabolites (Supernatant) start->extract phospho_rxn Incubate with Alkaline Phosphatase extract->phospho_rxn product1 Choline is Generated phospho_rxn->product1 enzyme_mix Add Reaction Mix: - Choline Oxidase - HRP - Fluorescent Probe product1->enzyme_mix redox_rxn Incubate at 37°C enzyme_mix->redox_rxn product2 Fluorescent Product (Resorufin) redox_rxn->product2 measure Measure Fluorescence (Ex/Em ~540/590 nm) product2->measure end End: Quantify this compound measure->end

Caption: Experimental workflow for the fluorometric this compound assay.

Assay_Principle_Diagram cluster_reaction Enzymatic Cascade PCho This compound (from sample) Choline Choline PCho->Choline Alkaline Phosphatase H2O2 Hydrogen Peroxide Choline->H2O2 Choline Oxidase Fluor_Product Fluorescent Product H2O2->Fluor_Product HRP Probe Non-fluorescent Probe Probe->H2O2

Caption: Principle of the enzyme-coupled fluorometric assay.

References

Synthesis of High-Purity Phosphatidylcholine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of high-purity phosphatidylcholine (PC) for research purposes. Phosphatidylcholine is a crucial phospholipid in cellular membranes and a key component in various drug delivery systems.[1] The protocols outlined below cover methods for extracting and purifying PC from natural sources, as well as a synthetic approach for obtaining phosphatidylcholine with defined fatty acid composition.

Introduction to Phosphatidylcholine

Phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes, playing a vital role in maintaining membrane structure and fluidity.[1] It is an amphipathic molecule consisting of a hydrophilic head group (a phosphate group linked to a choline molecule) and a hydrophobic tail composed of two fatty acid chains esterified to a glycerol backbone. This structure is fundamental to the formation of lipid bilayers.[1]

In research and drug development, high-purity phosphatidylcholine is essential for a variety of applications, including:

  • Reconstitution of membrane proteins: Studying the function of integral membrane proteins often requires their incorporation into artificial lipid bilayers.

  • Drug delivery systems: Phosphatidylcholine is a primary component of liposomes and other lipid-based nanoparticles used to encapsulate and deliver therapeutic agents.[2]

  • Cell culture supplements: In some specialized cell culture applications, defined lipid supplements are necessary.

  • Biophysical studies: Investigating the properties of lipid membranes and their interactions with other molecules.

The purity and fatty acid composition of phosphatidylcholine can significantly impact the outcome of these applications. Therefore, well-defined methods for its synthesis and purification are critical.

Biosynthesis and Signaling Pathways of Phosphatidylcholine

Cells synthesize phosphatidylcholine through two primary pathways: the Kennedy pathway and the methylation pathway. Understanding these pathways provides insight into the cellular regulation of PC levels and its role in signaling cascades.

The Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the main route for de novo phosphatidylcholine synthesis in most mammalian cells.[3] It involves the following key steps:

  • Choline Phosphorylation: Choline is phosphorylated by choline kinase (CK) to produce phosphocholine.

  • CDP-Choline Formation: CTP:this compound cytidylyltransferase (CCT) catalyzes the reaction of this compound with cytidine triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline). This is the rate-limiting step in the pathway.

  • Phosphatidylcholine Synthesis: Choline phosphotransferase (CPT) transfers the this compound group from CDP-choline to diacylglycerol (DAG) to yield phosphatidylcholine.

Kennedy_Pathway Choline Choline This compound This compound Choline->this compound Choline Kinase (CK) ATP -> ADP CDP_Choline CDP-Choline This compound->CDP_Choline CTP:this compound cytidylyltransferase (CCT) CTP -> PPi PC Phosphatidylcholine CDP_Choline->PC Choline phosphotransferase (CPT) DAG Diacylglycerol DAG->PC

Diagram 1: The Kennedy Pathway for Phosphatidylcholine Synthesis.
The Methylation Pathway

The methylation pathway provides an alternative route for phosphatidylcholine synthesis, particularly in the liver. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) using S-adenosylmethionine (SAM) as the methyl group donor. The reaction is catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT).[4]

Methylation_Pathway PE Phosphatidylethanolamine PME Phosphatidyl-N- monomethylethanolamine PE->PME PEMT SAM -> SAH PDE Phosphatidyl-N,N- dimethylethanolamine PME->PDE PEMT SAM -> SAH PC Phosphatidylcholine PDE->PC PEMT SAM -> SAH

Diagram 2: The Methylation Pathway for Phosphatidylcholine Synthesis.
Regulation by the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism, influences phosphatidylcholine synthesis. Specifically, mTOR complex 1 (mTORC1) can promote the synthesis of lipids, including those necessary for membrane expansion. mTORC1 has been shown to regulate the activity of CTP:this compound cytidylyltransferase α (CCTα), the rate-limiting enzyme in the Kennedy pathway.[5] This regulation can be mediated through the transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein 1c), which controls the expression of genes involved in lipid biosynthesis.[6][7]

mTOR_Signaling Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c CCTa_Gene CCTα Gene Expression SREBP1c->CCTa_Gene CCTa_Protein CCTα Protein CCTa_Gene->CCTa_Protein PC_Synthesis Phosphatidylcholine Synthesis CCTa_Protein->PC_Synthesis

Diagram 3: mTORC1 Regulation of Phosphatidylcholine Synthesis.

Protocols for Phosphatidylcholine Purification from Natural Sources

High-purity phosphatidylcholine can be isolated from natural sources rich in this phospholipid, such as egg yolk and soybeans. The general workflow involves extraction of total lipids followed by chromatographic purification.

Extraction and Purification of Phosphatidylcholine from Egg Yolk

Egg yolk is a rich source of phosphatidylcholine. The following protocol describes a common method for its extraction and purification.

Experimental Protocol:

  • Extraction of Crude Phospholipids:

    • Separate the yolks from fresh eggs.

    • Homogenize the egg yolk with 95% ethanol (1:5 v/v, yolk:ethanol) and stir for 2-4 hours at room temperature.

    • Centrifuge the mixture to pellet the precipitated proteins and other insoluble materials.

    • Collect the supernatant containing the dissolved lipids.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude lipid extract.

  • Acetone Precipitation:

    • Dissolve the crude lipid extract in a minimal amount of hexane.

    • Add cold acetone (at least 10 volumes) to the hexane solution while stirring. Phospholipids are insoluble in cold acetone and will precipitate.

    • Allow the mixture to stand at -20°C for at least 2 hours to ensure complete precipitation.

    • Centrifuge the mixture at 4°C and discard the supernatant which contains neutral lipids and other acetone-soluble components.

    • Dry the phospholipid pellet under a stream of nitrogen or in a vacuum desiccator.

  • Column Chromatography Purification:

    • Prepare a chromatography column with either silica gel or alumina as the stationary phase.

    • Dissolve the dried phospholipid pellet in a small volume of the initial mobile phase (e.g., chloroform or a mixture of chloroform and methanol).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity. A common gradient is from chloroform to a mixture of chloroform and methanol, and finally to pure methanol.

    • Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC).

    • Pool the fractions containing pure phosphatidylcholine.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain high-purity phosphatidylcholine.

Egg_Yolk_Purification_Workflow Start Fresh Egg Yolk Extraction Ethanol Extraction Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Lipid-Containing Supernatant Centrifugation1->Supernatant1 Concentration Rotary Evaporation Supernatant1->Concentration Crude_Lipids Crude Lipid Extract Concentration->Crude_Lipids Precipitation Cold Acetone Precipitation Crude_Lipids->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Pellet Phospholipid Pellet Centrifugation2->Pellet Chromatography Silica/Alumina Column Chromatography Pellet->Chromatography Elution Gradient Elution (Chloroform/Methanol) Chromatography->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Pooling Pooling of Pure PC Fractions Fraction_Collection->Pooling Final_Product High-Purity Phosphatidylcholine Pooling->Final_Product

Diagram 4: Workflow for PC Purification from Egg Yolk.
Extraction and Purification of Phosphatidylcholine from Soybeans

Soybean lecithin is another common starting material for phosphatidylcholine purification. The process is similar to that for egg yolk, with some variations in the initial extraction steps.

Experimental Protocol:

  • De-oiling of Soybean Lecithin:

    • Commercial soybean lecithin is typically an oily mixture. The first step is to remove the bulk of the oil.

    • Disperse the soybean lecithin in an excess of cold acetone and stir vigorously.

    • The phospholipids will precipitate, while the triglycerides (oil) will remain in solution.

    • Filter or centrifuge the mixture to collect the de-oiled lecithin.

    • Repeat the acetone wash as necessary to remove residual oil.

  • Ethanol Extraction:

    • Extract the de-oiled lecithin with 95% ethanol to solubilize the phosphatidylcholine. Phosphatidylethanolamine and other phospholipids have lower solubility in ethanol.

    • Separate the ethanol-soluble fraction from the insoluble material by centrifugation or filtration.

    • Concentrate the ethanol extract under reduced pressure.

  • Column Chromatography Purification:

    • Follow the same column chromatography procedure as described for egg yolk phosphatidylcholine (Section 3.1, step 3), using either silica gel or alumina.[8][9]

Chemical Synthesis of Phosphatidylcholine

For applications requiring phosphatidylcholine with a specific and uniform fatty acid composition (e.g., dipalmitoylphosphatidylcholine, DPPC), chemical synthesis is the preferred method. This approach offers high purity and a well-defined molecular structure.

Experimental Protocol for the Synthesis of Dipalmitoylphosphatidylcholine (DPPC):

This protocol describes a common synthetic route starting from glycerothis compound (GPC).

  • Reaction Setup:

    • Dissolve glycerothis compound (GPC) and an excess of palmitic acid in a suitable organic solvent (e.g., acetonitrile) in a reaction vessel.[10]

    • Add a condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst, for example 4-dimethylaminopyridine (DMAP).[10]

  • Condensation Reaction:

    • Stir the reaction mixture at room temperature for several hours to overnight to allow for the esterification of the two hydroxyl groups of GPC with palmitic acid.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent from the filtrate.

    • Purify the resulting crude DPPC by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

    • Collect and pool the fractions containing pure DPPC.

    • Evaporate the solvent to yield the final product.

DPPC_Synthesis_Workflow Start Glycerothis compound (GPC) + Palmitic Acid Reaction Condensation Reaction (DCC, DMAP in Acetonitrile) Start->Reaction Monitoring Reaction Monitoring by TLC Reaction->Monitoring Filtration Filtration to Remove Byproduct Monitoring->Filtration Concentration1 Solvent Evaporation Filtration->Concentration1 Crude_Product Crude DPPC Concentration1->Crude_Product Chromatography Silica Gel Column Chromatography Crude_Product->Chromatography Elution Gradient Elution Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Pooling Pooling of Pure DPPC Fractions Fraction_Collection->Pooling Concentration2 Final Solvent Evaporation Pooling->Concentration2 Final_Product High-Purity DPPC Concentration2->Final_Product

Diagram 5: Workflow for the Chemical Synthesis of DPPC.

Data Presentation: Purity and Yield of Phosphatidylcholine

The choice of purification method can significantly impact the final purity and yield of phosphatidylcholine. The following tables summarize representative data from various methods.

Table 1: Purity and Yield of Phosphatidylcholine from Natural Sources

Source MaterialPurification MethodPurity (%)Yield (%)Reference
Egg YolkEthanol Extraction & Acetone Precipitation>95-[11]
Egg YolkHPLC (preparative)>9998[12]
Egg YolkEthanol Extraction & Chromatography91.37-[13]
Soybean LecithinEthanol Extraction & Alumina Column Chromatography>90-[9]
Soybean LecithinEthanol/IPA Extraction & Silica Gel Chromatography95-98-[14]
Soybean LecithinSilica Gel Chromatography>90-[15]

Table 2: Purity and Yield of Synthetically Produced Phosphatidylcholine

Synthesis MethodProductPurity (%)Yield (%)Reference
Chemical Synthesis (GPC + Palmitic Acid)DPPC99.9249.18[10]
Enzymatic TransphosphatidylationPhosphatidylserine from PC-40-50[16]
Enzymatic Esterificationn-3 PUFA-rich LPC-(Maximal yield obtained)[17]

Quality Control and Analysis

The purity of the final phosphatidylcholine product should be assessed using appropriate analytical techniques.

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying different phospholipid species.

  • Sample Preparation:

    • Dissolve a known amount of the purified phosphatidylcholine in a suitable solvent, such as methanol or a chloroform/methanol mixture, to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column or a normal-phase silica column can be used.[18][19]

    • Mobile Phase:

      • For reverse-phase HPLC, an isocratic mobile phase of methanol/water (e.g., 98:2 v/v) can be effective.[18]

      • For normal-phase HPLC, a gradient of solvents such as chloroform, methanol, and water may be employed.[19]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205-215 nm) can be used. ELSD is often preferred as it provides a more uniform response for different fatty acid chains.

  • Data Analysis:

    • Identify the phosphatidylcholine peak based on its retention time compared to a standard.

    • Calculate the purity by determining the area of the phosphatidylcholine peak as a percentage of the total area of all peaks in the chromatogram.

Application Protocol: Liposome Preparation by Thin-Film Hydration

High-purity phosphatidylcholine is a key ingredient in the preparation of liposomes for drug delivery research. The thin-film hydration method is a widely used technique for this purpose.[20][21]

Experimental Protocol:

  • Lipid Film Formation:

    • Dissolve the purified phosphatidylcholine and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[22]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[22]

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Use a probe sonicator or a bath sonicator to reduce the size of the liposomes.

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder. This method produces liposomes with a more uniform size distribution.

Liposome_Preparation_Workflow Start Phosphatidylcholine (+ other lipids) in Organic Solvent Rotary_Evaporation Rotary Evaporation Start->Rotary_Evaporation Thin_Film Thin Lipid Film Rotary_Evaporation->Thin_Film Vacuum_Drying High Vacuum Drying Thin_Film->Vacuum_Drying Hydration Hydration with Aqueous Buffer Vacuum_Drying->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Size_Reduction Size Reduction (Sonication/Extrusion) MLVs->Size_Reduction Final_Liposomes Unilamellar Vesicles (SUVs/LUVs) Size_Reduction->Final_Liposomes

Diagram 6: Workflow for Liposome Preparation by Thin-Film Hydration.

Conclusion

The synthesis and purification of high-purity phosphatidylcholine are essential for a wide range of research and pharmaceutical applications. The choice between extraction from natural sources and chemical synthesis depends on the specific requirements for fatty acid composition and purity. The protocols provided in these application notes offer detailed methodologies for obtaining and characterizing high-purity phosphatidylcholine, enabling researchers to advance their work in areas such as membrane biophysics and drug delivery.

References

Techniques for Incorporating Phosphocholine into Artificial Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the most common techniques used to incorporate phosphocholine lipids into artificial membranes, primarily through the formation of liposomes and proteoliposomes. The information is intended to guide researchers in selecting the appropriate method for their specific application, whether it be for basic research on membrane properties, drug delivery system development, or the functional reconstitution of membrane proteins.

Introduction to this compound in Artificial Membranes

Phosphatidylcholines (PCs) are a major class of phospholipids found in eukaryotic cell membranes.[1] Their zwitterionic this compound headgroup and varied acyl chain composition make them essential for creating stable, biocompatible, and biologically relevant artificial membrane systems.[2][3] These systems, including liposomes and nanodiscs, are invaluable tools for studying membrane protein function, drug-membrane interactions, and for the development of novel drug delivery vehicles. The choice of incorporation technique significantly impacts the physicochemical properties of the resulting artificial membranes, such as size, lamellarity, stability, and encapsulation efficiency.[4]

Key Techniques for this compound Incorporation

Three primary methods are widely employed for incorporating this compound lipids into artificial membranes:

  • Thin-Film Hydration: A robust and widely used method for forming liposomes.[5]

  • Detergent Dialysis: Primarily used for the reconstitution of membrane proteins into this compound-based proteoliposomes.[6]

  • Solvent Injection: A rapid method for producing small unilamellar vesicles (SUVs).[7][8]

The selection of a particular method depends on the desired characteristics of the final membrane system and the nature of the molecules to be incorporated.

Data Presentation: Physicochemical Properties of this compound Liposomes

The following tables summarize typical quantitative data for this compound-based liposomes prepared by different methods. It is important to note that these values can vary significantly based on the specific lipid composition, buffer conditions, and processing parameters (e.g., extrusion, sonication).

Table 1: Influence of this compound Lipid Type on Liposome Characteristics (Thin-Film Hydration followed by extrusion)

This compound LipidTypical Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOPC (18:1)100 - 150< 0.2~ -20
DMPC (14:0)80 - 120< 0.2~ -20
DPPC (16:0)100 - 180< 0.2~ -20
DSPC (18:0)120 - 200< 0.2~ -20

Data synthesized from multiple sources indicating typical ranges. Actual values are dependent on specific experimental conditions.[9]

Table 2: Comparison of Preparation Methods on Liposome Properties

Preparation MethodTypical Size Range (nm)Typical PDIEncapsulation Efficiency (Hydrophilic Drugs)Encapsulation Efficiency (Lipophilic Drugs)
Thin-Film Hydration (post-extrusion) 50 - 200< 0.3Low to Moderate (~5-20%)High (up to 99%)[5]
Detergent Dialysis 50 - 150< 0.3ModerateHigh
Ethanol Injection 30 - 170[10]< 0.3Low to ModerateModerate to High

This table provides a general comparison. Encapsulation efficiency is highly dependent on the drug's physicochemical properties and the lipid composition.[3][7] The polydispersity index (PDI) for pharmaceutical applications should ideally be below 0.3.[11]

Experimental Protocols and Workflows

Detailed protocols for the three key techniques are provided below, along with visual workflows created using Graphviz.

Thin-Film Hydration

This method, also known as the Bangham method, involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[5] These MLVs are typically downsized to form unilamellar vesicles (LUVs or SUVs) through extrusion or sonication.[12]

Experimental Workflow: Thin-Film Hydration

ThinFilmHydration cluster_0 Preparation cluster_1 Vesicle Formation cluster_2 Sizing and Purification A Dissolve this compound Lipids in Organic Solvent B Evaporate Solvent to Form Thin Lipid Film A->B Rotary Evaporation C Dry Film Under Vacuum B->C High Vacuum D Hydrate Film with Aqueous Buffer C->D Above Lipid Tm E Vortex/Agitate to Form MLVs D->E F Extrusion or Sonication to Form LUVs/SUVs E->F G Purification (e.g., Gel Filtration) F->G DetergentDialysis cluster_0 Solubilization cluster_1 Reconstitution cluster_2 Proteoliposome Formation A Solubilize this compound Lipids with Detergent B Add Purified Membrane Protein in Detergent A->B C Incubate to Form Mixed Micelles B->C D Dialysis Against Detergent-Free Buffer C->D Transfer to Dialysis Cassette E Slow Removal of Detergent D->E Multiple Buffer Changes F Self-Assembly of Proteoliposomes E->F G Harvest by Ultracentrifugation F->G SolventInjection cluster_0 Solution Preparation cluster_1 Vesicle Formation cluster_2 Purification A Dissolve this compound Lipids in Ethanol B Rapidly Inject Lipid Solution into Aqueous Buffer A->B Vigorous Stirring C Spontaneous Formation of SUVs B->C D Remove Residual Ethanol (Optional) C->D Dialysis or Evaporation

References

Protocol for the Extraction of Phosphocholine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphocholine (PC) is a crucial intermediate in the biosynthesis of phosphatidylcholine, a major constituent of eukaryotic cell membranes.[1][2] The levels of this compound and its metabolites can be indicative of the physiological or pathological state of a cell, including proliferation and survival.[3] Therefore, accurate and efficient extraction of this compound from biological samples is essential for a wide range of research and drug development applications. This document provides detailed protocols for the extraction of this compound from various biological samples, including tissues, cells, and plasma.

I. Signaling Pathway

The biosynthesis of phosphatidylcholine, and thereby the involvement of this compound, primarily occurs through two main pathways: the Kennedy pathway (also known as the CDP-choline pathway) and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[4][5]

The Kennedy Pathway: This is the predominant pathway in most tissues.[5] It begins with the phosphorylation of choline to this compound by choline kinase.[4][5] Subsequently, CTP:this compound cytidylyltransferase (CCT) converts this compound to CDP-choline.[5] In the final step, choline/ethanolaminephosphotransferase (CEPT) catalyzes the reaction of CDP-choline with diacylglycerol (DAG) to form phosphatidylcholine.[4]

The PEMT Pathway: This pathway is particularly active in the liver and provides an alternative route for phosphatidylcholine synthesis, especially when choline levels are low.[5] It involves the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylcholine, with S-adenosylmethionine (SAM) acting as the methyl group donor.[5]

Phosphocholine_Signaling_Pathway cluster_kennedy Kennedy Pathway cluster_pemt PEMT Pathway cluster_catabolism Catabolism Choline Choline PC This compound Choline->PC Choline Kinase (CHK) CDP_Choline CDP-Choline PC->CDP_Choline CTP:this compound cytidylyltransferase (CCT) PtdCho_K Phosphatidylcholine CDP_Choline->PtdCho_K Choline/ ethanolaminephosphotransferase (CEPT) DAG Diacylglycerol DAG->PtdCho_K PE Phosphatidylethanolamine PtdCho_P Phosphatidylcholine PE->PtdCho_P Phosphatidylethanolamine N-methyltransferase (PEMT) SAH S-Adenosylhomocysteine PtdCho_P->SAH SAM S-Adenosylmethionine SAM->PE PtdCho_C Phosphatidylcholine LPC Lysophosphatidylcholine PtdCho_C->LPC Phospholipase A2 (PLA2) Free_Fatty_Acid Free Fatty Acid PtdCho_C->Free_Fatty_Acid Phospholipase A2 (PLA2) GPC Glycerothis compound LPC->GPC Lysophospholipase Choline_C Choline GPC->Choline_C Glycerophosphodiester phosphodiesterase (GDPD)

Caption: this compound Biosynthesis and Catabolism Pathways.

II. Experimental Protocols

Several methods have been established for the extraction of this compound and other phospholipids from biological samples. The choice of method depends on the sample type, the desired purity of the extract, and the downstream analytical technique. The most common methods are based on liquid-liquid extraction using a combination of polar and non-polar solvents.

A. Modified Folch Method for Tissues and Cells

This method is a widely used protocol for the extraction of total lipids, including this compound, from tissues and cells.[6]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream

Protocol:

  • Homogenization: Homogenize the tissue sample (e.g., 250 mg) or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol.[7] The volume of the solvent mixture should be at least 20 times the volume of the sample.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,500 x g) for 10 minutes to separate the phases.[6]

  • Extraction: Carefully collect the lower organic phase, which contains the lipids. The upper aqueous phase contains polar metabolites, including free this compound.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., chloroform:methanol 2:1, v/v).

B. Bligh-Dyer Method for Plasma/Serum

This method is a modification of the Folch method and is particularly suitable for samples with high water content, such as plasma or serum.[8]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream

Protocol:

  • Solvent Addition: To the plasma or serum sample, add chloroform and methanol in a ratio that results in a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water. This will induce phase separation.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes.

  • Extraction: Collect the lower chloroform phase containing the lipids.

  • Washing: Wash the organic phase by adding methanol and water, vortexing, and centrifuging again to remove any remaining non-lipid contaminants.

  • Drying and Reconstitution: Dry the final organic phase under a nitrogen stream and reconstitute as described in the Folch method.

C. One-Step Extraction for Cultured Cells

A simplified and rapid method for the selective extraction of phosphatidylcholine from cultured cells has also been described.[1]

Materials:

  • Hexanes

  • Isopropanol

  • Ice bath

Protocol:

  • Cell Lysis: Wash cultured cells with cold phosphate-buffered saline (PBS).

  • Extraction: Add a 9:1 (v/v) mixture of hexanes:isopropanol to the cell pellet and incubate on ice for 15 minutes.[1]

  • Collection: The supernatant containing the extracted phosphatidylcholine can be directly used for analysis.

III. Quantitative Data Summary

The efficiency of this compound extraction can be influenced by the chosen method and the nature of the biological sample. The following table summarizes typical recovery rates for different methods.

Extraction MethodSample TypeAnalyteTypical Recovery (%)Reference
Modified FolchTissues, CellsTotal Phospholipids>95%[6]
Bligh-DyerPlasma, SerumPhosphatidylcholine>90%[9]
One-Step Hexanes:IsopropanolCultured CellsPhosphatidylcholineComparable to Bligh-Dyer[1]
Methanol-basedPlasma, SerumCholine-containing lipids80-98%[8]

IV. Experimental Workflow

The overall workflow for this compound extraction and analysis typically involves sample preparation, lipid extraction, separation, and detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., Folch, Bligh-Dyer) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Collection Collection of Organic Phase PhaseSeparation->Collection Drying Drying under N2 Collection->Drying Separation Chromatographic Separation (HPLC, TLC) Drying->Separation Detection Detection (Mass Spectrometry, UV) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for this compound extraction and analysis.

V. Downstream Analysis

Following extraction, this compound and related phospholipids are typically analyzed using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate different phospholipid classes.[6][10] Reverse-phase HPLC is often employed to separate individual molecular species of phosphatidylcholine based on their fatty acid composition.[10][11]

  • Mass Spectrometry (MS): MS and tandem MS (MS/MS) are powerful tools for the identification and quantification of specific this compound-containing lipid species.[9][12][13] Precursor ion scanning for the characteristic m/z 184 this compound headgroup fragment is a common method for selectively detecting these lipids.[9][14]

  • Enzymatic Assays: Colorimetric or fluorometric assays utilizing enzymes like phospholipase D and choline oxidase can be used for the quantification of total phosphatidylcholine.[7][15]

VI. Conclusion

The protocols described in this document provide a comprehensive guide for the extraction of this compound from various biological samples. The selection of the most appropriate method will depend on the specific research question, the available instrumentation, and the nature of the sample. Careful execution of these protocols is crucial for obtaining reliable and reproducible results in studies involving this compound and phospholipid metabolism.

References

Application of Phosphocholine-Mimetic Compounds in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphocholine-mimetic compounds, synthetic molecules that structurally and functionally resemble the this compound headgroup of phospholipids, are emerging as a versatile class of molecules with significant therapeutic and research applications. Their ability to interact with biological systems by mimicking a natural molecular pattern has led to their investigation in a wide range of fields, including inflammation, cardiovascular disease, drug delivery, and biomaterials. This document provides detailed application notes and experimental protocols for the use of these compounds in a research setting.

Anti-inflammatory Applications

This compound mimetics have shown considerable promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. A primary target is the C-reactive protein (CRP), a central player in the acute-phase inflammatory response.

Inhibition of Pro-inflammatory C-Reactive Protein (CRP)

Native, pentameric CRP (pCRP) can undergo a conformational change to a pro-inflammatory monomeric form (mCRP) upon binding to this compound exposed on damaged cell membranes. This compound-mimetic compounds can prevent this conformational change, thereby mitigating CRP-mediated inflammation.[1][2]

A novel this compound-mimetic compound, designated C10M , has been shown to bind to the this compound-binding pocket of pCRP, effectively inhibiting its conversion to the pro-inflammatory isoform.[1][2] This inhibition has demonstrated therapeutic potential in preclinical models of sterile inflammation, such as ischemia/reperfusion injury.[2]

Quantitative Data Summary: C10M Activity

ParameterAssayResultReference
Binding InhibitionpCRP binding to activated plateletsSignificant reduction in CRP fluorescence on P-selectin-positive platelets[2]
Cell AdhesionpCRP*/mCRP-induced ICAM-1 and VCAM-1 expression on HUVECsReduction in ICAM-1 and VCAM-1 expression[2]
In Vivo EfficacyRenal ischemia/reperfusion injury in ratsReduction in tissue damage[2]
Modulation of Autoimmune Responses

This compound-containing antigens have been implicated in the modulation of autoimmune diseases. The conjugate of the natural immunomodulatory peptide tuftsin with this compound, tuftsin-phosphorylcholine (TPC) , has shown therapeutic effects in experimental models of autoimmune diseases.[3]

TPC treatment in animal models has been shown to delay the onset of glomerulonephritis in lupus, prevent colitis, and reduce joint destruction in arthritis.[3] The mechanism involves the suppression of pro-inflammatory cytokines (IL-17, TNF-α, IL-1β) and the enhancement of anti-inflammatory cytokines (IL-10, TGF-β), alongside the induction of regulatory T cells.[3]

Quantitative Data Summary: TPC in Experimental Lupus

ParameterMeasurementResultReference
Pro-inflammatory CytokinesIL-17, TNF-α, IL-1βDecreased levels[3]
Anti-inflammatory CytokinesIL-10, TGF-βEnhanced levels[3]
Regulatory T cellsFoxP3+ expressionTriggered expression[3]

Cardiovascular Disease Applications

The role of inflammation in cardiovascular disease is well-established, making this compound mimetics attractive therapeutic candidates.

Atherosclerosis

Phosphatidylcholine (PC) therapy has been investigated for its potential to reduce plaque deposition in arterial walls.[4] Intravenous administration of PC can help to reduce LDL ("bad") cholesterol and increase HDL ("good") cholesterol.[5] Antibodies against this compound have also been associated with protection against atherosclerosis.[6][7]

Myocardial Infarction

In the context of heart attacks, this compound-mimetic strategies aim to attenuate the post-ischemic inflammatory response. Monoclonal antibodies targeting this compound have been shown to preserve cardiac function and reduce infarct size in preclinical models of myocardial ischemia-reperfusion injury.[8]

Drug Delivery and Biomaterials

The biocompatibility of the this compound headgroup makes it an ideal component for drug delivery systems and medical device coatings.

Liposomal Drug Delivery

This compound derivatives are fundamental building blocks for liposomes, which are used to encapsulate and deliver a wide range of therapeutic agents.[9] The zwitterionic nature of the this compound headgroup contributes to the stability and biocompatibility of these delivery vehicles.[10][11]

Biocompatible Medical Device Coatings

Polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) are used to coat medical devices such as artificial organs and implants.[10][12] These MPC polymer surfaces create a highly hydrated layer that prevents protein adsorption, cell adhesion, and thrombus formation, thereby improving the biocompatibility of the devices.[10][12]

Experimental Protocols

Protocol 1: In Vitro Evaluation of pCRP Binding Inhibition to Activated Platelets

Objective: To assess the ability of a this compound-mimetic compound to inhibit the binding of pCRP to activated platelets.

Materials:

  • Human platelet-rich plasma (PRP)

  • Fluorescently labeled pCRP (e.g., pCRP-Atto 594)

  • This compound-mimetic compound (e.g., C10M)

  • ADP (adenosine diphosphate)

  • P-selectin antibody (e.g., anti-CD62P-FITC)

  • Flow cytometer

Procedure:

  • Isolate human platelets from PRP by centrifugation.

  • Resuspend platelets in a suitable buffer (e.g., Tyrode's buffer).

  • Pre-incubate the platelets with the this compound-mimetic compound at various concentrations for 15-30 minutes at 37°C.

  • Activate the platelets by adding ADP (e.g., 20 µM final concentration).

  • Add fluorescently labeled pCRP (e.g., 50 µg/ml final concentration) and incubate for 30 minutes at 37°C.

  • Add a fluorescently labeled P-selectin antibody to identify activated platelets and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, gating on the P-selectin-positive platelet population and measuring the fluorescence intensity of the labeled pCRP.

  • A reduction in pCRP fluorescence in the presence of the mimetic compound indicates inhibition of binding.

Protocol 2: In Vivo Evaluation of a this compound-Mimetic Compound in a Rat Model of Renal Ischemia/Reperfusion Injury (IRI)

Objective: To determine the in vivo efficacy of a this compound-mimetic compound in reducing tissue damage in a model of sterile inflammation.

Materials:

  • Male Wistar rats

  • This compound-mimetic compound (e.g., C10M)

  • Human pCRP

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Saline or DPBS

Procedure:

  • Anesthetize the rats according to approved animal care protocols.

  • Induce renal ischemia by clamping the renal pedicles for a defined period (e.g., 45 minutes).

  • Administer the this compound-mimetic compound intravenously (i.v.) at specified time points (e.g., every 6 hours).

  • Administer human pCRP intraperitoneally (i.p.) to exacerbate the inflammatory response.

  • After the reperfusion period (e.g., 24 hours), euthanize the animals and collect blood and kidney tissue samples.

  • Analyze serum creatinine and blood urea nitrogen (BUN) levels as markers of kidney function.

  • Perform histological analysis of kidney sections (e.g., H&E staining) to assess tissue damage, including tubular necrosis and inflammatory cell infiltration.

  • A reduction in serum creatinine/BUN and less severe histological damage in the treated group compared to the control group indicates a protective effect of the compound.

Visualizations

Signaling_Pathway_CRP_Inhibition cluster_0 Damaged Cell Membrane cluster_1 C-Reactive Protein (CRP) cluster_2 This compound-Mimetic Compound Exposed this compound Exposed this compound pCRP Pentameric CRP (pCRP) (Non-inflammatory) Exposed this compound->pCRP Binding leads to conformational change mCRP Monomeric CRP (mCRP) (Pro-inflammatory) pCRP->mCRP Converts to Inflammation Inflammation mCRP->Inflammation Promotes Mimetic PC-Mimetic (e.g., C10M) Mimetic->pCRP Binds to PC pocket, prevents binding to cell

Caption: Inhibition of CRP-mediated inflammation by a this compound-mimetic compound.

Experimental_Workflow_IRI start Start: Male Wistar Rats anesthesia Anesthesia start->anesthesia surgery Induce Renal Ischemia (Clamping Renal Pedicles) anesthesia->surgery treatment_group Treatment Group: Administer PC-Mimetic (i.v.) + pCRP (i.p.) surgery->treatment_group control_group Control Group: Administer Vehicle (i.v.) + pCRP (i.p.) surgery->control_group reperfusion Reperfusion Period (e.g., 24 hours) treatment_group->reperfusion control_group->reperfusion euthanasia Euthanasia & Sample Collection (Blood & Kidney Tissue) reperfusion->euthanasia analysis Analysis: - Serum Creatinine/BUN - Histology euthanasia->analysis end End: Compare Outcomes analysis->end

Caption: Workflow for in vivo evaluation in a rat renal ischemia/reperfusion injury model.

Logical_Relationship_Biomaterials PC-Mimetic This compound (PC) Mimetic Structure Zwitterionic Zwitterionic Nature PC-Mimetic->Zwitterionic Biocompatibility High Biocompatibility Zwitterionic->Biocompatibility MPC MPC Polymers Biocompatibility->MPC DeviceCoating Medical Device Coating MPC->DeviceCoating ReducedFouling Reduced Protein Adsorption & Cell Adhesion DeviceCoating->ReducedFouling ImprovedPerformance Improved Device Performance & Safety ReducedFouling->ImprovedPerformance

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phosphocholine Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphocholine detection by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most characteristic fragment ion for identifying this compound-containing lipids in positive ion mode mass spectrometry?

A1: The most characteristic fragment ion for identifying this compound-containing lipids, such as phosphatidylcholines (PCs) and sphingomyelins (SMs), in positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the protonated this compound head group, which appears at a mass-to-charge ratio (m/z) of 184.[1][2][3] This ion is generated through the fragmentation of the precursor molecular ion and is commonly used for precursor ion scanning experiments to selectively detect this class of lipids.[4][5]

Q2: What are the main challenges encountered when analyzing this compound and its derivatives in biological samples?

A2: The primary challenges include:

  • Ion Suppression/Matrix Effects: Biological samples, especially plasma, contain high concentrations of phospholipids which can co-elute with analytes of interest and suppress their ionization, leading to inaccurate quantification.[6][7]

  • Isobaric and Isomeric Overlap: Many different phosphatidylcholine species have the same mass (isobaric) or the same fatty acid composition but different arrangements on the glycerol backbone (isomeric), making their individual identification and quantification difficult without specialized techniques.[4]

  • Low Endogenous Concentrations: Free this compound can be present at low concentrations, requiring sensitive analytical methods for detection.

  • Analyte Polarity: this compound and choline are highly polar molecules, which can make them challenging to retain on traditional reversed-phase liquid chromatography columns.

Q3: Which chromatographic technique is best suited for separating this compound and related polar metabolites?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for the separation of small, polar metabolites like choline and this compound.[8][9] HILIC columns provide better retention for these polar analytes compared to reversed-phase columns.[9][10] This technique is also compatible with ESI-MS and can effectively separate different phospholipid classes.[10][11][12]

Q4: How can I quantify this compound and phosphatidylcholines accurately?

A4: Accurate quantification relies on the use of appropriate internal standards to correct for sample preparation variability and matrix effects.[13] Stable isotope-labeled internal standards that closely mimic the analyte of interest are ideal.[14] For broader lipid profiling, using at least one internal standard for each lipid class is recommended. A post-column infused-internal standard (PCI-IS) method can also be employed for accurate quantification, especially when a wide range of analytes are being measured and individual labeled standards are not available.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Problem 1: Low or No Signal for this compound Analytes

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Extraction For polar analytes like free this compound, ensure the extraction solvent is appropriate. A common method for plasma is protein precipitation with a solvent like acetonitrile or methanol. For lipids like phosphatidylcholine, a Folch or Bligh-Dyer liquid-liquid extraction is standard.[4]
Poor Chromatographic Retention If using reversed-phase LC, this compound may elute in the void volume. Switch to a HILIC column for better retention of polar compounds.[9][10]
Ion Suppression High concentrations of other lipids or salts in the sample can suppress the signal of your analyte. Improve sample cleanup using solid-phase extraction (SPE) or ensure chromatographic separation from the interfering species.[7] Monitoring for the characteristic phospholipid fragment at m/z 184 can help identify regions of ion suppression.[15][16]
Incorrect MS Parameters Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy for MS/MS) by infusing a standard of your analyte. For phosphatidylcholines, a precursor ion scan for m/z 184 is a highly specific and sensitive detection method.[4]
Problem 2: Poor Reproducibility and Inaccurate Quantification

Possible Causes & Solutions

CauseRecommended Solution
Matrix Effects This is a major cause of poor reproducibility. Use a suitable internal standard (ideally stable isotope-labeled) for each analyte to normalize for variations in ionization efficiency.[13][14] Alternatively, perform a matrix-matched calibration.
Sample Preparation Variability Ensure consistent sample handling and extraction procedures. Automating liquid handling steps can improve precision.
Carryover Analytes from a previous injection can adhere to the column or injector, leading to their appearance in subsequent runs. Implement a robust wash cycle for the injector and a sufficient column re-equilibration time. Use of a guard column can also help.[17]
Internal Standard Issues Ensure the internal standard is added at a consistent concentration across all samples and is chemically stable throughout the sample preparation process. The chosen internal standard should not be naturally present in the sample.[13]
Problem 3: Difficulty Distinguishing Between Isobaric/Isomeric Phosphatidylcholines

Possible Causes & Solutions

CauseRecommended Solution
Co-elution and Identical Mass Standard MS analysis cannot differentiate between isobaric and isomeric species.
Insufficient Fragmentation Information A standard MS/MS experiment producing the m/z 184 fragment does not provide information about the fatty acid chains.
Solution: Advanced MS Techniques Employ MS^n (e.g., MS3) fragmentation in negative ion mode. After initial fragmentation to lose the choline headgroup, subsequent fragmentation can yield fatty acid anions, allowing for the identification and relative quantification of the different fatty acid constituents of isobaric PCs.[4]
Solution: High-Resolution Chromatography Ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18 or C30 for reversed-phase) can often separate some isobaric and isomeric lipid species based on differences in their fatty acid chain length and unsaturation.[18]

Experimental Protocols

Protocol 1: Extraction of this compound and Phosphatidylcholines from Plasma

This protocol is a modified Folch extraction suitable for separating polar and non-polar lipids.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add the appropriate internal standards.

  • Solvent Addition: Add 2.5 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution (or water), vortex again for 30 seconds, and centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Fraction Collection:

    • The lower organic phase contains the non-polar lipids, including phosphatidylcholines. Carefully collect this layer into a new tube.

    • The upper aqueous phase contains the polar metabolites, including free this compound. Collect this layer into a separate tube.

  • Drying: Evaporate the solvent from both fractions under a stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extracts in a solvent appropriate for your LC-MS analysis (e.g., acetonitrile/water for HILIC or methanol/isopropanol for reversed-phase).

Protocol 2: LC-MS/MS Analysis of this compound using HILIC

This protocol is a general guideline for the analysis of free this compound.

  • Chromatography System: An HPLC or UHPLC system.

  • Column: A HILIC column (e.g., Atlantis BEH Z-HILIC, 2.1 x 100 mm, 2.5 µm).[8]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 8.5.[8]

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v).[8]

  • Gradient:

    • Start with a high percentage of Mobile Phase B (e.g., 95%).

    • Decrease the percentage of Mobile Phase B over time to elute the analytes.

    • A typical gradient might run from 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive ESI mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the transition is typically m/z 184 -> m/z 86 and/or m/z 60.

Quantitative Data Summary

The following tables summarize typical performance parameters for LC-MS/MS methods for choline and this compound analysis in human plasma.[8]

Table 1: Calibration Curve and Detection Limits

AnalyteCalibration Range (µmol/L)Limit of Detection (LOD) (µmol/L)
Choline0.60 - 38.400.9990.06
This compound0.08 - 5.430.9980.04

Table 2: Method Precision

AnalyteIntra-assay Precision (CV%)Inter-assay Precision (CV%)
Choline2.2 - 4.1<1 - 6.5
This compound3.2 - 156.2 - 20

Visualizations

Troubleshooting Workflow for Low Analyte Signal start Low or No Signal Detected check_extraction Review Sample Extraction Was the method appropriate for analyte polarity? start->check_extraction check_chromatography Evaluate Chromatography Is the analyte retained on the column? check_extraction->check_chromatography No solution_extraction Optimize Extraction Protocol (e.g., Folch for lipids, PPT for polar) check_extraction->solution_extraction Yes check_ms Check MS Parameters Are source and compound settings optimized? check_chromatography->check_ms No solution_chromatography Change to HILIC Column for Polar Analytes check_chromatography->solution_chromatography Yes check_suppression Investigate Ion Suppression Are there co-eluting interferences? check_ms->check_suppression No solution_ms Optimize MS via Infusion Use Precursor Ion Scan for m/z 184 check_ms->solution_ms Yes solution_suppression Improve Sample Cleanup (SPE) Adjust Chromatography to Separate check_suppression->solution_suppression Yes Phosphatidylcholine Fragmentation Pathway (Positive ESI-MS/MS) pc_precursor [Phosphatidylcholine + H]+ collision Collision-Induced Dissociation (CID) pc_precursor->collision phosphocholine_ion This compound Head Group [C5H14NO4P+H]+ m/z 184 collision->phosphocholine_ion Characteristic Fragment neutral_loss Neutral Loss of Fatty Acyl Chains collision->neutral_loss other_fragments Other Structurally Informative Fragments collision->other_fragments General Experimental Workflow for this compound Analysis sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Folch Method) sample->extraction Add Internal Standards separation LC Separation (HILIC or RP-LC) extraction->separation ms_detection MS/MS Detection (e.g., MRM, PIS) separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

Troubleshooting low yield in phosphocholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during phosphocholine synthesis, with a focus on addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the primary areas to investigate?

Low yield in this compound synthesis can arise from several factors, spanning from suboptimal reaction conditions to reagent quality. A systematic troubleshooting approach is essential. The primary areas to investigate are:

  • Enzyme Activity and Stability (for enzymatic synthesis): Ensure the enzymes, such as choline kinase, CTP:this compound cytidylyltransferase (CCT), and choline phosphotransferase in the Kennedy pathway, are active and stable under your reaction conditions.

  • Reaction Conditions: Verify that the pH, temperature, buffer composition, and reaction time are optimal for the specific synthesis method (chemical or enzymatic).

  • Substrate and Reagent Quality: Confirm the purity and concentration of starting materials like choline, ATP, CTP, and diacylglycerol (DAG). Contaminants can inhibit enzymes or lead to side reactions.

  • Product Degradation: this compound can be susceptible to degradation. Ensure appropriate workup and storage conditions.

Q2: How can I determine if an enzyme in my enzymatic synthesis is inactive or has low activity?

To identify a problematic enzyme in a multi-step synthesis, it is crucial to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring the formation of its product. For instance, in the Kennedy pathway, you would assay:

  • Choline Kinase: Measure the conversion of choline to this compound.

  • CTP:this compound cytidylyltransferase (CCT): Measure the formation of CDP-choline from this compound and CTP. This is often the rate-limiting step.[1][2]

  • Choline Phosphotransferase: Measure the synthesis of phosphatidylcholine from CDP-choline and diacylglycerol.

Q3: My starting materials are pure, and enzymes are active, but the yield is still low. What other reaction parameters should I optimize?

If reagent and enzyme quality are confirmed, focus on optimizing the reaction conditions. Key parameters to consider include:

  • Substrate Molar Ratios: The ratio of substrates can significantly impact the reaction equilibrium and overall yield. For example, in enzymatic acidolysis for synthesizing structured phosphatidylcholine, the molar ratio of phosphatidylcholine to free fatty acid is a critical parameter to optimize.

  • Enzyme Loading: Increasing the enzyme concentration can enhance the reaction rate, but only up to a certain point where the substrate becomes the limiting factor.

  • Temperature: Temperature affects both enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation or increased acyl migration in enzymatic reactions.

  • Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration to maximize product formation and minimize degradation.

  • Solvent System: In chemical synthesis, the choice of solvent is critical. For enzymatic reactions in non-aqueous media, the water activity of the solvent system must be carefully controlled.

Q4: I am performing a chemical synthesis of this compound. What are some common pitfalls?

Chemical synthesis routes can be sensitive to specific conditions. Common issues include:

  • Moisture and Air Sensitivity: Many reagents used in chemical synthesis are sensitive to moisture and air. Ensure all reactions are carried out under anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere).

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction has gone to completion.

  • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. Purification methods like column chromatography are often necessary to isolate the target compound.

  • Purity of Precursors: The purity of starting materials, such as sn-glycero-3-phosphocholine (GPC), is crucial for achieving high yields in subsequent acylation steps.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from literature on the impact of various reaction parameters on the yield of phosphatidylcholine (PC) and related compounds.

Table 1: Effect of Reaction Parameters on Enzymatic Synthesis of Modified Phosphatidylcholine

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Substrate Molar Ratio (PC:Fatty Acid) 1:5-1:1553.02[3]
Enzyme Loading Low-12%53.02[3]
Temperature 55°C-45°C53.02[3]
Water Activity High-0.1160[4]
Fatty Acid Concentration Low-1.8 M60[4]

Table 2: Comparison of Agitation Methods on Phosphatidylcholine Synthesis Yield

MethodReactantsAgitationTime (h)Yield (%)Reference
ConventionalGPC-CdCl₂ + Palmitic anhydrideMagnetic4888[5]
Ultrasound-AssistedGPC-CdCl₂ + Palmitic anhydrideUltrasound598[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Phosphatidylcholine via Acidolysis

This protocol is adapted from studies on the synthesis of structured phosphatidylcholine using phospholipase A1.

Materials:

  • Phosphatidylcholine (PC)

  • Free fatty acid (e.g., medium-chain fatty acid)

  • Immobilized phospholipase A1 (e.g., on Duolite A568)

  • Organic solvent (e.g., hexane)

Procedure:

  • Dissolve phosphatidylcholine and the free fatty acid in the organic solvent in a reaction vessel. A recommended starting molar ratio of PC to free fatty acid is 1:15.

  • Add the immobilized phospholipase A1 to the reaction mixture. An enzyme loading of approximately 12% (by weight of substrates) can be used as a starting point.

  • Incubate the reaction mixture at a controlled temperature, for example, 45°C, with continuous agitation.

  • Monitor the progress of the reaction over time (e.g., 24 hours) by taking aliquots and analyzing the composition using techniques like High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • The product can be purified from the reaction mixture using column chromatography.

Protocol 2: Ultrasound-Assisted Chemical Synthesis of Phosphatidylcholine

This protocol describes an efficient method for the acylation of sn-glycero-3-phosphocholine (GPC) using ultrasound.

Materials:

  • sn-glycero-3-phosphocholine (GPC) or its cadmium chloride adduct (GPC-CdCl₂)

  • Fatty acid anhydride (e.g., palmitic anhydride)

  • Anhydrous chloroform

  • 4-dimethylaminopyridine (DMAP) - catalyst

  • Triethylamine

Procedure:

  • In a reaction flask, dissolve GPC-CdCl₂ and the fatty acid anhydride in anhydrous chloroform.

  • Add a catalytic amount of DMAP and triethylamine to the mixture.

  • Degas the mixture and place the flask in a common laboratory ultrasonic cleaner bath.

  • Irradiate the mixture with ultrasound for 2-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is evaporated, and the product is purified. This method has been reported to achieve yields of over 80%.[5]

Mandatory Visualizations

Signaling Pathway: The Kennedy Pathway for Phosphatidylcholine Synthesis

The Kennedy pathway is the primary route for de novo phosphatidylcholine synthesis in eukaryotes.

Kennedy_Pathway cluster_extracellular Extracellular Choline_ext Choline Choline_cyt Choline Choline_ext->Choline_cyt Choline Transporter PCho This compound Choline_cyt->PCho Choline Kinase (CK) CDP_Choline CDP-Choline PCho->CDP_Choline CTP:this compound Cytidylyltransferase (CCT) [Rate-Limiting Step] PC Phosphatidylcholine (PC) CDP_Choline->PC Choline Phosphotransferase (CPT) CMP CMP ATP ATP ADP ADP CTP CTP PPi PPi DAG Diacylglycerol (DAG)

Caption: The Kennedy Pathway for de novo Phosphatidylcholine Synthesis.

Experimental Workflow: Troubleshooting Low Yield in this compound Synthesis

This diagram outlines a logical workflow for diagnosing and resolving issues of low yield.

Troubleshooting_Workflow Start Low this compound Yield Check_Reagents Verify Purity and Concentration of Starting Materials and Reagents Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Enzymes Perform Individual Enzyme Assays (for enzymatic synthesis) Enzymes_OK Enzymes Active? Check_Enzymes->Enzymes_OK Optimize_Conditions Systematically Optimize Reaction Parameters: - Temperature - pH - Substrate Ratios - Reaction Time Yield_Improved Yield Improved? Optimize_Conditions->Yield_Improved Reagents_OK->Check_Enzymes Yes Purify_Reagents Purify or Replace Reagents Reagents_OK->Purify_Reagents No Enzymes_OK->Optimize_Conditions Yes Replace_Enzymes Replace or Purify Enzymes Enzymes_OK->Replace_Enzymes No Further_Optimization Further Refine Optimal Conditions Yield_Improved->Further_Optimization Partially Success Successful Synthesis Yield_Improved->Success Yes Consult Consult Literature for Alternative Synthesis Routes Yield_Improved->Consult No Purify_Reagents->Check_Reagents Replace_Enzymes->Check_Enzymes Further_Optimization->Optimize_Conditions

Caption: A logical workflow for troubleshooting low this compound synthesis yield.

References

Improving the stability of phosphocholine liposomes during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals working with phosphocholine liposomes. The information aims to help improve the stability of liposomal formulations during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My liposome suspension is becoming cloudy and the particle size is increasing over time. What is happening and how can I prevent it?

Answer: This is likely due to aggregation and/or fusion of your liposomes. Several factors can contribute to this instability.

  • Surface Charge: Liposomes with a low surface charge (a zeta potential close to neutral) have a higher tendency to aggregate due to van der Waals forces.

  • Lipid Composition: The choice of this compound and the presence of other lipids can influence aggregation.

  • Storage Temperature: Storing liposomes near their phase transition temperature (Tm) can increase membrane fluidity and promote fusion.

  • Hydrolysis: Degradation of phospholipids into lysophospholipids can act as a detergent and destabilize the bilayer, leading to fusion.[1][2]

Troubleshooting Guide:

Solution Mechanism Considerations
Incorporate Charged Lipids Increase electrostatic repulsion between liposomes.Can alter the in vivo behavior of the liposomes.
Add Cholesterol Increases membrane rigidity and packing, reducing fusion.[3]Can affect drug loading and release kinetics.
Steric Stabilization (PEGylation) Incorporate PEG-conjugated lipids (e.g., DSPE-PEG) to create a hydrophilic barrier that prevents close contact between liposomes.[4][5][6][7][8]PEGylation can sometimes hinder cellular uptake (the "PEG dilemma").[6]
Optimize Storage Temperature Store well below the lipid's Tm, typically at 4-8°C.[2][9] Avoid freezing unless a cryoprotectant is used, as ice crystal formation can rupture the vesicles.[2]
Control pH Maintain a pH around 6.5, where the rate of hydrolysis for many phospholipids is at a minimum.[10][11]Buffer choice is critical to avoid catalysis of hydrolysis.[1]

2. The encapsulated drug is leaking out of my liposomes during storage. How can I improve retention?

Answer: Drug leakage is a common stability issue and is often related to the integrity of the lipid bilayer.

  • Bilayer Permeability: The fluidity and packing of the lipid bilayer influence how well it can retain the encapsulated drug.

  • Chemical Degradation: Hydrolysis and oxidation of phospholipids can disrupt the membrane structure, creating defects that allow the drug to leak out.[1] The formation of lysophosphatidylcholine, a product of hydrolysis, acts as a detergent and can permeabilize the membrane.[1][2]

Troubleshooting Guide:

Solution Mechanism Quantitative Impact (Example)
Incorporate Cholesterol Decreases membrane fluidity and permeability.Can significantly reduce the leakage of hydrophilic drugs.
Use Saturated Phospholipids Lipids with saturated acyl chains pack more tightly, creating a less permeable bilayer.
Add Antioxidants Include agents like α-tocopherol (Vitamin E) to prevent lipid peroxidation.[12]α-tocopherol can decrease the breakdown of phosphatidylcholine to lysophosphatidylcholine and reduce peroxidation.[12]
Store at Low Temperature Reduces the rate of chemical degradation and maintains bilayer integrity.Storage at 4°C significantly enhances carboxyfluorescein retention compared to room temperature.[12]
Lyophilization (Freeze-Drying) Removing water can prevent hydrolysis and lock the liposomes in a stable state.[13][14][15]Requires the use of cryoprotectants to prevent damage during freezing and dehydration.[16][17]

3. I am observing changes in the color and odor of my liposome formulation, and my unsaturated phospholipids seem to be degrading. What is the cause?

Answer: This is indicative of lipid oxidation, a major pathway of chemical instability for liposomes containing unsaturated phospholipids.[1] Oxidation can alter the physical and chemical properties of the liposomes, leading to leakage and changes in size.[18]

Troubleshooting Guide:

Solution Mechanism Considerations
Use Saturated Lipids Saturated lipids lack double bonds and are not susceptible to oxidation.[1]May result in a higher phase transition temperature, which can affect formulation and application.
Add Antioxidants Incorporate lipid-soluble antioxidants like α-tocopherol or butylated hydroxytoluene (BHT) into the lipid bilayer.[12]The concentration of the antioxidant needs to be optimized.
Deoxygenate Buffers Purge buffers and the final liposome suspension with an inert gas like nitrogen or argon to remove oxygen.[1]Requires careful handling to prevent re-exposure to oxygen.
Use Chelating Agents Add chelators like EDTA to sequester trace metal ions that can catalyze oxidation.Ensure compatibility with the encapsulated drug and final application.
Protect from Light Store liposomes in light-protected containers, as light can initiate oxidative reactions.

4. I want to store my liposomes long-term. Is lyophilization a good option, and what should I consider?

Answer: Yes, lyophilization (freeze-drying) is an excellent method for long-term storage as it removes water, thereby inhibiting hydrolytic degradation and improving stability.[13][14] However, the process itself can be stressful to the liposomes.

Key Considerations for Lyophilization:

  • Cryoprotectants: It is essential to add cryoprotectants (e.g., sucrose, trehalose) to the formulation before freezing.[2][16][17] These sugars form a glassy matrix that protects the liposomes from damage caused by ice crystals during freezing and dehydration.[14][16]

  • Freezing Rate: The rate of freezing can impact the final product. The optimal rate often needs to be determined empirically for a specific formulation.

  • Reconstitution: The process of rehydrating the lyophilized cake is critical. The reconstitution medium and temperature should be controlled to ensure the liposomes reform to their original size and retain the encapsulated drug.[19][20]

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Liposome Stability

Lipid CompositionStorage Temperature (°C)ObservationReference
Egg Yolk Lecithin4Enhanced carboxyfluorescein retention and slowed lysophosphatidylcholine formation compared to 20°C.[12]
Saturated Soybean PC4Almost no lipid degradation.[1]
Saturated Soybean PC82Over 40% of the lipid degrades after 8 days.[1]
Phosphatidylcholine (PC)4 vs. Room TemperaturePC liposomes showed a slight increase in oxidation index at room temperature compared to 4°C over 28 days.[9]

Table 2: Influence of PEGylation on Liposome Properties

PEG Molecular Weight (Daltons)Effect on CirculationObservationReference
1000 - 5000ProlongedAchieves prolonged circulation and reduced uptake by the mononuclear phagocytic system (MPS). After 24h, up to 35% of the injected dose remains in the blood.[5]
2000Steric BarrierCreates a coating thickness of about 5 nm, providing a steric barrier.[4]

Experimental Protocols

1. Protocol: Particle Size and Zeta Potential Measurement

This protocol outlines the assessment of physical stability by measuring particle size, polydispersity index (PDI), and zeta potential.

  • Instrumentation: A dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer, is commonly used.[21][22][23]

  • Sample Preparation:

    • Dilute the liposome suspension in the original buffer or deionized water to an appropriate concentration for the instrument. For zeta potential, dilution in a low conductivity buffer (e.g., 10 mM NaCl) may be necessary.[24]

    • Ensure the sample is free of large aggregates or dust by gentle mixing. Avoid vigorous vortexing which can disrupt the liposomes.

  • Measurement:

    • Size Measurement (DLS): The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[25] The software calculates the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.[21]

    • Zeta Potential Measurement: The instrument applies an electric field across the sample and measures the velocity of the particles using laser Doppler velocimetry.[22][] This velocity is used to calculate the electrophoretic mobility and, subsequently, the zeta potential. A value greater than +30 mV or less than -30 mV generally indicates good colloidal stability.[27]

  • Data Analysis: Record the Z-average diameter, PDI, and zeta potential at each time point of the stability study. An increase in size and PDI over time suggests aggregation.

2. Protocol: Drug Leakage Assay using Fluorescence Spectroscopy

This protocol determines the extent of drug leakage from liposomes by measuring the dequenching of an encapsulated fluorescent dye.

  • Materials:

    • Liposome formulation encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein, calcein).[28]

    • Buffer for dilution.

    • A detergent solution (e.g., Triton X-100) to lyse the liposomes.

    • Fluorometer.

  • Procedure:

    • At each time point, take an aliquot of the liposome suspension and dilute it in the buffer in a cuvette.

    • Measure the initial fluorescence (F_t). This represents the fluorescence from the dye that has already leaked out.

    • Add a small volume of the detergent solution to the cuvette to disrupt all liposomes and release the encapsulated dye.

    • Measure the maximum fluorescence (F_max) after complete lysis.

  • Calculation: The percentage of dye leakage at time 't' is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_0 is the initial fluorescence at time zero.

Visualizations

experimental_workflow cluster_prep Liposome Preparation & Initial Characterization cluster_storage Storage Conditions cluster_testing Stability Testing Over Time (T=x) cluster_analysis Data Analysis prep Prepare this compound Liposome Formulation t0 T=0 Characterization: - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency prep->t0 store Store aliquots under different conditions (e.g., 4°C, 25°C, Light/Dark) t0->store Start Storage timepoints Withdraw samples at pre-defined time points store->timepoints phys_test Physical Stability Tests: - Particle Size (DLS) - PDI - Zeta Potential timepoints->phys_test chem_test Chemical Stability Tests: - Drug Leakage Assay - Lipid Degradation (HPLC) timepoints->chem_test analyze Analyze trends in size, leakage, and degradation to determine optimal storage conditions phys_test->analyze chem_test->analyze

Caption: Workflow for assessing liposome stability over time.

stability_factors cluster_causes Causes of Instability cluster_solutions Stabilizing Strategies cluster_outcomes Improved Stability hydrolysis Hydrolysis aggregation Aggregation & Fusion hydrolysis->aggregation oxidation Oxidation oxidation->aggregation pH_control pH Control (e.g., ~6.5) pH_control->hydrolysis stable Stable Liposomes: - Consistent Size - Low Drug Leakage - Chemical Integrity pH_control->stable antioxidants Add Antioxidants (e.g., Vitamin E) antioxidants->oxidation antioxidants->stable pegylation Steric Stabilization (PEGylation) pegylation->aggregation pegylation->stable cholesterol Incorporate Cholesterol cholesterol->aggregation cholesterol->stable lyophilization Lyophilization with Cryoprotectants lyophilization->hydrolysis lyophilization->stable temp_control Low Temperature Storage (e.g., 4°C) temp_control->hydrolysis temp_control->stable

References

Technical Support Center: Overcoming Challenges in Quantifying Phosphocholine in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of phosphocholine (PC) in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) Interaction of this compound with stainless steel components in the LC system.[1][2]Utilize a biocompatible LC system with PEEK-lined columns to minimize metal interactions.[2] Ensure proper mobile phase composition and pH.
Column contamination or degradation.[3]Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate injection solvent.[4]The injection solvent should be of similar or weaker strength than the initial mobile phase.
High Signal Suppression or Enhancement (Matrix Effects) Co-elution of other phospholipids, particularly glycerophosphocholines.[5][6][7][8]Optimize chromatographic separation to resolve this compound from interfering phospholipids.[5] Utilize a robust sample preparation method like solid-phase extraction (SPE) to remove interfering lipids.[7]
Inadequate sample cleanup.[6]Employ protein precipitation followed by a lipid extraction method (e.g., Folch method) for cleaner samples.[9]
Inconsistent or Non-Reproducible Results Variability in sample preparation.[10]Strictly adhere to a standardized and validated sample preparation protocol. Ensure consistent timing and temperatures for all steps.
Instability of this compound in the sample.Process samples promptly and store them at -80°C. Avoid repeated freeze-thaw cycles.
Issues with the internal standard.[11]Use a stable isotope-labeled internal standard (e.g., this compound-d9) to account for matrix effects and variations in extraction efficiency and instrument response.[1]
Low Signal Intensity or Poor Sensitivity Suboptimal mass spectrometry parameters.Optimize MS/MS parameters, including collision energy and precursor/product ion selection, for this compound. The m/z 184 fragment is characteristic of the this compound headgroup.[5][9]
Inefficient ionization.Consider derivatization of this compound to enhance its ionization efficiency and chromatographic retention.[12][13][14]
Sample dilution.Minimize sample dilution during preparation, or use a more sensitive instrument if available.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best method for extracting this compound from plasma or serum?

A1: A common and effective method involves protein precipitation followed by liquid-liquid extraction. A typical procedure is the Folch method, which uses a chloroform:methanol mixture to extract lipids, including this compound, from the aqueous phase after protein removal.[9] For a detailed protocol, please refer to the "Experimental Protocols" section.

Q2: How can I minimize matrix effects from other lipids in my sample?

A2: Matrix effects, primarily ion suppression from other abundant phospholipids, are a significant challenge.[5][8] To mitigate these:

  • Chromatographic Separation: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which provides good retention and separation of polar compounds like this compound from less polar lipids.[1][10]

  • Sample Cleanup: Implement solid-phase extraction (SPE) specifically designed for phospholipid removal.[7]

  • Internal Standards: Always use a stable isotope-labeled internal standard (e.g., this compound-d9) that co-elutes with the analyte to compensate for matrix effects.[1]

Analytical Methods

Q3: Which analytical technique is most suitable for quantifying this compound in complex samples?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity, selectivity, and specificity.[1][15] HILIC is often the preferred chromatographic method.[1][10]

Q4: What are the typical precursor and product ions for this compound detection in MS/MS?

A4: In positive ion mode, the precursor ion for this compound is typically [M+H]⁺ at m/z 184.1. A common product ion used for quantification is m/z 86.2, resulting from the fragmentation of the this compound headgroup.[10] Another characteristic fragment is at m/z 104.1.[10]

Q5: Are there alternative methods to LC-MS for this compound quantification?

A5: While LC-MS/MS is the most widely used technique, other methods exist, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for quantification but is generally less sensitive than MS.[10]

  • Enzymatic Assays: Colorimetric or fluorometric assays using enzymes like choline kinase can quantify this compound.[16][17][18] These methods can be high-throughput but may be less specific in complex mixtures.[16]

Data Interpretation and Quality Control

Q6: How do I ensure the accuracy and reliability of my quantitative data?

A6: Method validation is crucial. According to regulatory guidelines (e.g., EMA), this should include assessments of:

  • Linearity: Demonstrated by a calibration curve with a high coefficient of determination (R² > 0.99).[1][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the sensitivity of the method.[1][10]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at different concentrations, with accuracy typically within ±15-20% and precision (CV%) below 15-20%.[1][10]

  • Recovery: To evaluate the efficiency of the extraction process.[19]

Q7: What are suitable internal standards for this compound quantification?

A7: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d9.[1] This is because it has nearly identical chemical and physical properties to the endogenous this compound, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for variations.[11]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for this compound quantification in human plasma.

Table 1: Calibration and Sensitivity Data

ParameterValueReference
Calibration Curve Range0.08–5.43 µmol/L[1][10]
Coefficient of Determination (R²)> 0.998[1][10]
Limit of Detection (LOD)0.04 µmol/L[1][10]
Limit of Quantification (LOQ)0.11 µmol/L[1]

Table 2: Precision and Accuracy Data

ParameterValueReference
Intra-assay Precision (CV%)3.2–15 %[1][10]
Inter-assay Precision (CV%)6.2–20 %[1][10]
Accuracy (% Recovery)90% - 115%[19]

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by HILIC-LC-MS/MS

This protocol is adapted from validated methods for the quantification of this compound in human plasma.[1][10]

1. Sample Preparation (Protein Precipitation and Extraction)

  • Thaw plasma samples at room temperature.

  • To 400 µL of plasma, add 1600 µL of a cold precipitation solution (Methanol:Acetonitrile, 1:1, v/v) containing the internal standard (this compound-d9 at a final concentration of 0.13 µmol/L).[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 15 minutes at 4°C.[1]

  • Transfer the supernatant to a clean polypropylene tube.

  • Dry the supernatant using a vacuum centrifuge.

  • Reconstitute the dried extract in 100 µL of Acetonitrile:Water (1:1, v/v).[1]

2. HILIC-LC-MS/MS Analysis

  • LC System: A biocompatible HPLC or UHPLC system.[2]

  • Column: HILIC column (e.g., Atlantis BEH Z-HILIC, 2.1 x 100 mm, 2.5 µm).[10]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water

  • Gradient: A suitable gradient to separate this compound from other plasma components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 µL[1]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • This compound: 184.1 -> 86.2

    • This compound-d9 (IS): 193.1 -> 95.2

3. Data Analysis and Quantification

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Signaling Pathway

Phosphocholine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor Activation PC_PLC PC-PLC Receptor->PC_PLC Activates PC_PLD PC-PLD Receptor->PC_PLD Activates PtdCho Phosphatidylcholine (PtdCho) DAG Diacylglycerol (DAG) PtdCho->DAG PC-PLC PCho This compound (PCho) PtdCho->PCho PC-PLC Choline Choline PtdCho->Choline PC-PLD PA Phosphatidic Acid (PA) PtdCho->PA PC-PLD PKC Protein Kinase C (PKC) DAG->PKC Activates mTOR mTOR PA->mTOR Activates Cellular_Response Cellular Response (Proliferation, Survival) PKC->Cellular_Response mTOR->Cellular_Response

Caption: Phosphatidylcholine signaling pathways.

Experimental Workflow

Experimental_Workflow Sample Complex Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound-d9) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with cold Methanol:Acetonitrile) Spike_IS->Protein_Precipitation Extraction Lipid Extraction (Supernatant Collection) Protein_Precipitation->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_MS HILIC-LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification (Using Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for this compound quantification.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered (e.g., Poor Peak Shape) Check_LC Check LC System (Biocompatible? Connections?) Problem->Check_LC Check_Column Check Column (Contaminated? Degraded?) Problem->Check_Column Check_Method Check Method Parameters (Injection Solvent? Gradient?) Problem->Check_Method Solution_LC Solution: Use biocompatible system Check_LC->Solution_LC Solution_Column Solution: Flush or replace column Check_Column->Solution_Column Solution_Method Solution: Optimize method Check_Method->Solution_Method Resolved Problem Resolved Solution_LC->Resolved Solution_Column->Resolved Solution_Method->Resolved

References

Best practices for handling and storing phosphocholine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing phosphocholine compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound compounds?

A1: this compound is a zwitterionic molecule that is a key component of phosphatidylcholines (PCs), a class of phospholipids.[1] PCs are amphiphilic, meaning they possess both a hydrophilic (water-attracting) headgroup, which contains the this compound moiety, and a hydrophobic (water-repelling) tail, consisting of fatty acid chains.[2][3] This dual nature is fundamental to their role in forming biological membranes.[3] At room temperature, this compound is typically a colorless and odorless solid, often in a crystalline or hygroscopic powder form.[1]

Q2: What are the best practices for storing this compound compounds?

A2: Proper storage is crucial to maintain the integrity of this compound compounds. For powdered forms of saturated lipids like dipalmitoyl phosphatidylcholine, storage in a glass container with a Teflon-lined closure at or below -16°C is recommended.[4] Unsaturated lipids are less stable as powders and should be dissolved in an appropriate organic solvent and stored at -20°C ± 4°C under an inert gas like argon or nitrogen.[4] When handling powdered compounds, it is important to allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[4]

Q3: How should this compound compounds in organic solvents be handled?

A3: this compound compounds dissolved in organic solvents should be stored in glass vials with Teflon-lined caps at -20°C ± 4°C.[4] To prevent degradation, the vial's headspace should be flushed with an inert gas such as argon or nitrogen.[4] It is critical to avoid using plastic containers (e.g., polystyrene, polyethylene, polypropylene) for storage, as organic solvents can leach impurities from the plastic.[4] When transferring solutions, always use glass or stainless steel instruments.[4]

Q4: What factors can affect the stability of this compound compounds?

A4: The stability of this compound compounds, particularly phosphatidylcholines, is influenced by several factors including temperature, pH, and the presence of other molecules.[5][6] Hydrolysis and oxidation are the primary degradation pathways.[5] Higher temperatures and extreme pH values can accelerate the rate of hydrolysis.[5] The saturation of the fatty acid chains also plays a role; unsaturated lipids are more prone to oxidation.[4] The inclusion of cholesterol in liposomal formulations can enhance the stability of the lipid membrane.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Compounds
Compound FormStorage TemperatureContainerSpecial Conditions
Saturated (Powder)≤ -16°CGlass with Teflon ClosureAllow to reach room temperature before opening
Unsaturated (Powder)-20°C ± 4°CGlass with Teflon ClosureDissolve in organic solvent; store under inert gas (Ar or N₂)
Organic Solution-20°C ± 4°CGlass with Teflon ClosureStore under inert gas (Ar or N₂)
Aqueous Suspension (Liposomes)4°CGlass VialFor short-term storage; for long-term, consider lyophilization
Table 2: Solubility of this compound and Related Compounds
CompoundSolventSolubilityNotes
This compoundWaterHighly SolubleDue to its zwitterionic nature.[1]
L-α-glyceryl phosphorylcholineMethanolHighSolubility increases with temperature.
L-α-glyceryl phosphorylcholineEthanolModerate to HighSolubility increases with temperature.
L-α-glyceryl phosphorylcholineAcetoneLowLeast soluble among tested organic solvents.
Purified egg L-α-phosphatidylcholineChloroform100 mg/mLAt room temperature.
Purified egg L-α-phosphatidylcholineEthanol100 mg/mLAt room temperature.
Purified egg L-α-phosphatidylcholineHexane with 3% Ethanol100 mg/mLAt room temperature.

Experimental Protocols

Preparation of Liposomes using Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) from phosphatidylcholine.

Materials:

  • Phosphatidylcholine (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol (optional, for enhancing stability)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas

Methodology:

  • Lipid Dissolution: Dissolve the desired amount of phosphatidylcholine and cholesterol in chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the lipid's phase transition temperature to ensure the formation of a thin, uniform lipid film on the flask's inner surface.

  • Drying: Dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer (e.g., PBS) to the flask. The buffer should also be pre-warmed to a temperature above the lipid's phase transition temperature.

  • Vesicle Formation: Gently agitate the flask to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The hydration process can be facilitated by occasional vortexing or sonication.

  • Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Storage: Store the prepared liposome suspension at 4°C. For long-term storage, lyophilization (freeze-drying) may be considered.

Troubleshooting Guides

Q1: My this compound compound appears degraded (e.g., clumpy, discolored). What could be the cause?

A1: Degradation of this compound compounds, especially in their powdered form, is often due to hydrolysis or oxidation. This can be caused by:

  • Moisture Absorption: Hygroscopic compounds can absorb moisture from the air if not handled properly. Always allow the container to warm to room temperature before opening.[4]

  • Oxidation: Unsaturated fatty acid chains are susceptible to oxidation.[4] Ensure that compounds are stored under an inert atmosphere (argon or nitrogen) and protected from light.

  • Improper Storage Temperature: Storing at temperatures higher than recommended can accelerate degradation.[5]

Q2: I am observing low or no signal in my phosphatidylcholine-based assay. What are the possible reasons?

A2: Several factors could contribute to a weak or absent signal in your assay:

  • Reagent Degradation: Ensure that all assay components, including the phosphatidylcholine standard and enzymes, have been stored correctly and are within their expiration dates. Repeated freeze-thaw cycles should be avoided.

  • Incorrect Sample Preparation: Samples may require specific preparation steps, such as homogenization or dilution, to be compatible with the assay.[7] High concentrations of certain substances in the sample, like NADH or glutathione, can interfere with the assay.

  • Presence of Choline in the Sample: Some assays detect choline produced from the hydrolysis of phosphatidylcholine. If your sample already contains choline, it can lead to a high background signal. A background control without the hydrolysis enzyme should be performed.[8]

  • Suboptimal Assay Conditions: Incubation times and temperatures are critical. Ensure you are following the manufacturer's protocol precisely. The plate reader settings (excitation and emission wavelengths) should also be verified.

Q3: My liposome preparation has a very large and heterogeneous particle size. How can I improve this?

A3: The formation of large and polydisperse vesicles is a common issue. To achieve a more uniform size distribution, consider the following:

  • Sonication: Using a bath or probe sonicator can help to break down large multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs). However, be aware that probe sonication can sometimes lead to lipid degradation.

  • Extrusion: Passing the liposome suspension through polycarbonate membranes with a defined pore size is a highly effective method for producing vesicles with a narrow size distribution.

  • Hydration Conditions: The temperature during hydration should be above the phase transition temperature of the lipids to ensure proper vesicle formation.

Visualizations

experimental_workflow start Start: Obtain this compound Compound storage Store Compound (See Table 1 for conditions) start->storage weigh Weigh Compound in Fume Hood storage->weigh dissolve Dissolve in Organic Solvent (e.g., Chloroform) weigh->dissolve film Create Thin Film via Rotary Evaporation dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate liposomes Formation of Liposomes hydrate->liposomes experiment Perform Experiment (e.g., Assay, Drug Delivery) liposomes->experiment end End: Data Analysis experiment->end

Caption: General experimental workflow for preparing liposomes from a powdered this compound compound.

hydrolysis_pathway cluster_hydrolysis Hydrolysis PC Phosphatidylcholine (PC) LysoPC Lyso-PC PC->LysoPC Phospholipase A2 FFA Free Fatty Acid PC->FFA Phospholipase A2 LysoPC->FFA Lysophospholipase GPC Glycerophosphorylcholine LysoPC->GPC Lysophospholipase

Caption: Simplified pathway of phosphatidylcholine hydrolysis, a common degradation route.

References

Technical Support Center: Analysis of Phosphocholine Species by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phosphocholine (PC) species by High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance the resolution and reproducibility of their this compound analyses.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound species.

Q1: Why am I seeing poor peak shapes (tailing or fronting) for my this compound peaks?

A1: Poor peak shape is a common issue in phospholipid analysis. Here are the potential causes and solutions:

  • Secondary Interactions: Phosphocholines can interact with free silanol groups on silica-based columns, leading to peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase chemistry. Adding a mobile phase modifier like triethylamine can also help to mask the silanol groups.[1] A concentration of 1-2% triethylamine in the mobile phase has been shown to be effective.[1][2]

  • Inappropriate Mobile Phase pH: The charge state of phosphocholines can be influenced by the mobile phase pH, affecting peak shape.

    • Solution: While phosphocholines are zwitterionic, the mobile phase pH can still impact their interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for symmetrical peaks. There is no distinct dependence between the retention of PC molecular species and the mobile phase pH in ion-pair chromatography.[3][4]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My retention times are drifting. What could be the cause and how can I fix it?

A2: Retention time drift can compromise the reliability of your results. The following factors can contribute to this issue:

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[5]

    • Solution: Use a column oven to maintain a stable temperature throughout your analytical run.[5]

  • Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of volatile solvents can alter the composition over time.[5]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. Ensure accurate mixing of mobile phase components.

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can cause retention time instability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Pump Performance: Inconsistent flow rates due to worn pump seals or air bubbles can cause retention time drift.[5]

    • Solution: Regularly maintain your HPLC pump and degas your mobile phase to prevent air bubbles.

Q3: I am having trouble separating isomeric or closely related this compound species. How can I improve the resolution?

A3: Separating this compound species that differ only in fatty acid chain length, degree of unsaturation, or sn-position can be challenging. Here are some strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • Reversed-Phase HPLC: The retention of PC species increases with the total number of carbon atoms in the fatty acyl chains and decreases with the number of double bonds.[6] Adjusting the organic solvent percentage in the mobile phase can improve separation. Using a mobile phase of methanol/water (90:10) has been shown to provide good separation of PC species.

    • Mobile Phase Modifiers: The addition of ion-pairing agents to the mobile phase can improve the resolution of ionic and ionizable compounds.[7][8] For phosphocholines, volatile additives like triethylamine can reduce interactions with the stationary phase and improve peak shape and resolution.[1][9]

  • Column Selection:

    • Stationary Phase: C18 columns are commonly used for reversed-phase separation of PCs.[10] For enhanced resolution of isomers, consider using a C30 column which provides better shape selectivity for lipid isomers.

    • Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.[11]

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that separates compounds based on their polarity. It is well-suited for the separation of polar and hydrophilic molecules like phosphocholines and can provide different selectivity compared to reversed-phase chromatography.[12][13]

Q4: I'm observing carryover of this compound species in my blank injections. How can I prevent this?

A4: Carryover can be a significant issue, especially when using mass spectrometry detection. Phosphocholines can interact with metal components in the HPLC system.

  • Solution: Implement a rigorous needle and injection port washing procedure. A wash solution of methanol:chloroform or methanol:dichloromethane (8:2 to 1:2) can be effective. Adding a small amount of a soft ion-pairing agent like trifluoroacetic acid (TFA), trimethylamine, or triethylamine (0.01 - 0.1% v/v) to the eluent and needle wash solution can help to reduce carryover. Note that TFA can cause ionization suppression in ESI-MS.

Frequently Asked Questions (FAQs)

Q5: What is the best HPLC mode for separating this compound species?

A5: The choice of HPLC mode depends on the specific separation goal:

  • Reversed-Phase (RP) HPLC: This is the most common mode for separating PC species based on the length and degree of unsaturation of their fatty acyl chains.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for separating phospholipid classes and can be a good choice for separating PC from other polar lipids.[12][14]

  • Ion-Pair Reversed-Phase HPLC: This technique can enhance the retention and resolution of phosphocholines by adding an ion-pairing agent to the mobile phase.[4]

Q6: What type of detector is most suitable for this compound analysis?

A6: The detector choice depends on the required sensitivity and specificity:

  • UV Detector: Phosphocholines have a weak UV chromophore, and detection is typically performed at low wavelengths (around 205 nm).[10] This method may lack sensitivity for some applications.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that responds to any non-volatile analyte. It is more sensitive than UV detection for lipids and is not dependent on the presence of a chromophore.[2]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides the highest sensitivity and specificity, allowing for the identification and quantification of individual PC molecular species, including isomers.[3][15]

Q7: How should I prepare my samples for this compound analysis?

A7: Proper sample preparation is crucial for accurate and reproducible results. The specific protocol will depend on the sample matrix.

  • Lipid Extraction: For biological samples, a lipid extraction step is usually required. Common methods include the Folch or Bligh-Dyer extractions using chloroform and methanol.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and enrich for phosphocholines. Zirconia-based sorbents have been shown to selectively enrich for phosphatidylcholines.[16]

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.[17]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of Phosphatidylcholine Molecular Species

This protocol is based on a method for separating soy phosphatidylcholine.[10]

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isopropyl alcohol: DI water: Methanol (70:22:8 v/v/v).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Column Temperature: 25°C.[10]

  • Detection: UV at 205 nm.[10]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the this compound standard or sample in methanol.

  • Inject the sample and run the analysis.

Protocol 2: HILIC-HPLC for Separation of Phospholipid Classes

This protocol is a general method for separating phospholipid classes, including phosphatidylcholine.[13]

  • HPLC System: Acquity UPLC system or equivalent.

  • Column: Kinetix HILIC, 100 x 2.1 mm, 1.7 µm particle size.[13]

  • Mobile Phase:

    • A: Acetonitrile:Water (95:5 v/v) with 10 mM ammonium acetate.[13]

    • B: Acetonitrile:Water (50:50 v/v) with 10 mM ammonium acetate.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Column Temperature: 40°C.[13]

  • Detection: Mass Spectrometry.

  • Injection Volume: 10 µL.[13]

Gradient Program:

Time (min)% B
0.00
6.09
11.530

Quantitative Data Summary

Table 1: Effect of Mobile Phase Modifiers on this compound Retention in RP-HPLC

Mobile Phase ModifierConcentrationEffect on Retention TimeReference
Triethylamine1% (v/v)Reduces aspecific interactions, improving peak shape.[1]
Tetraalkyl ammonium phosphates (TAAPs)VariesIncreased TAAP concentration decreases retention time.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc HPLC System (Pump, Injector, Column) cleanup->hplc Inject Sample detector Detection (UV, ELSD, MS) hplc->detector chromatogram Chromatogram detector->chromatogram Generate Data quantification Quantification & Identification chromatogram->quantification

Caption: A typical experimental workflow for the analysis of this compound species.

troubleshooting_logic start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_drift Retention Time Drifting? peak_shape->retention_drift No solution1 Check for secondary interactions Adjust mobile phase pH Reduce sample load Check sample solvent peak_shape->solution1 Yes poor_resolution Poor Resolution? retention_drift->poor_resolution No solution2 Use column oven Prepare fresh mobile phase Ensure proper column equilibration Check pump performance retention_drift->solution2 Yes solution3 Optimize mobile phase Select appropriate column Consider HILIC poor_resolution->solution3 Yes end Problem Resolved poor_resolution->end No solution1->end solution2->end solution3->end

Caption: A logical troubleshooting guide for common HPLC issues in this compound analysis.

References

Minimizing degradation of phosphocholine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of phosphocholine-containing molecules during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound-containing lipids, primarily phosphatidylcholine (PC), is mainly due to two chemical processes: hydrolysis and oxidation.[1][2]

  • Hydrolysis: This is the cleavage of the ester bonds in the phospholipid molecule by water, leading to the formation of lysophosphatidylcholine (lyso-PC), free fatty acids, and glycerothis compound.[1][2] This process is accelerated by extreme pH conditions and elevated temperatures.[2]

  • Oxidation: This occurs at the double bonds of unsaturated fatty acid chains within the phospholipid molecule.[1] It is initiated by exposure to light, high temperatures, or the presence of transition metal ions.[2]

  • Enzymatic Degradation: Enzymes such as phospholipases (e.g., PLA2) and alkaline phosphatase present in biological samples can actively degrade this compound-containing lipids.[3][4][5][6]

Q2: What are the common degradation products of phosphatidylcholine that I should be aware of?

A2: The main degradation products resulting from the hydrolysis of phosphatidylcholine are 1-Acyl-Lyso-PC, 2-Acyl-Lyso-PC, free fatty acids, and glycerophosphorylcholine.[1] The formation of lyso-PC is a key indicator of degradation and can impact the physical and chemical stability of formulations like liposomes.[1]

Q3: How does temperature affect the stability of this compound during sample storage and preparation?

A3: Temperature is a critical factor influencing the rate of this compound degradation.[1] Higher temperatures significantly accelerate the rate of hydrolysis.[1][2] For instance, one study demonstrated that over 40% of a lipid degraded in 8 days at 82°C, whereas there was almost no degradation when stored at 4°C.[1] Therefore, it is crucial to keep samples on ice during processing and store them at low temperatures (e.g., 4°C for short-term or -80°C for long-term storage).[7][8][9]

Q4: Can the pH of my sample preparation buffers impact this compound stability?

A4: Yes, the pH of your buffers can significantly affect the rate of hydrolysis.[2] Extreme pH conditions, both acidic and alkaline, can accelerate degradation.[2] While buffering is necessary to prevent autocatalytic hydrolysis, high buffer concentrations should be avoided as they can also increase the rate of degradation.[1] It is recommended to use the minimum effective concentration of a buffer and maintain a pH close to neutral (e.g., pH 6.5-7.4) for optimal stability.[1][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of lysophosphatidylcholine (lyso-PC) detected in the sample. Hydrolytic degradation. This can be caused by prolonged exposure to water, high temperatures, or non-optimal pH.[1][2]- Work quickly and keep samples on ice or at 4°C throughout the preparation process.[1]- Use buffers at a near-neutral pH (6.5-7.4) and avoid high buffer concentrations.[1][10]- For long-term storage, freeze samples at -80°C.[9]
Unexpected variability in quantitative analysis of this compound-containing lipids. Enzymatic degradation. Endogenous enzymes like phospholipases in biological samples may be degrading the target molecules.[4]- Add enzyme inhibitors to the sample collection tubes or initial homogenization buffer.- Heat-inactivate enzymes by briefly heating the sample (if compatible with the analyte's stability).- Perform sample preparation at low temperatures (0-4°C) to reduce enzyme activity.[1]
Presence of oxidized lipid species. Oxidation of unsaturated fatty acid chains. This can be triggered by exposure to air (oxygen), light, or metal ions.[2]- Degas buffers and purge samples with an inert gas like nitrogen or argon to minimize oxygen exposure.[1]- Work in low-light conditions or use amber-colored tubes to protect light-sensitive samples.- Add antioxidants, such as ascorbyl palmitate, to the sample, but be aware that some antioxidants can increase hydrolysis under certain conditions.[7]- If possible, include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Low recovery of this compound-containing lipids after extraction. Inefficient extraction method. The chosen solvent system may not be optimal for the specific lipids of interest.- For a general lipid extraction, consider established methods like Bligh-Dyer or Folch.- For selective extraction of phosphatidylcholine from cultured cells, a one-step method using a 9:1 hexanes:isopropanol mixture has been shown to be effective.[11][12]
Ion suppression in LC-MS analysis. Co-elution of phospholipids with analytes of interest. Phospholipids are a known cause of ion suppression in mass spectrometry.[13]- Incorporate a phospholipid removal step in your sample preparation workflow. HybridSPE®-Phospholipid plates or cartridges are designed for this purpose.[13]- Optimize your chromatographic method to achieve better separation of your analyte from the bulk phospholipids.[14]

Experimental Protocols

Protocol 1: General Sample Handling and Storage to Minimize Degradation
  • Collection: Collect biological samples (e.g., plasma, serum, tissue) and immediately place them on ice.[9]

  • Processing: Perform all subsequent sample preparation steps, such as homogenization or centrifugation, at 4°C or on ice to minimize enzymatic activity and hydrolysis.[1]

  • Buffering: Use a buffer system to maintain a stable pH between 6.5 and 7.4.[1][10] Avoid high concentrations of buffering agents.[1]

  • Oxygen Exclusion: For samples containing unsaturated phospholipids, de-gas buffers and overlay the sample with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Storage:

    • For short-term storage (a few days), store samples at 4°C.[1]

    • For long-term storage, aliquot samples into airtight, amber-colored vials and store them at -80°C.[9] Avoid repeated freeze-thaw cycles.[15]

Protocol 2: One-Step Phosphatidylcholine Extraction from Cultured Cells

This protocol is adapted from a method for the rapid and selective extraction of phosphatidylcholine (PC).[11][12]

  • Cell Culture: Grow and treat cells as required by the experimental design.

  • Harvesting: Aspirate the culture medium and wash the cells with cold phosphate-buffered saline (PBS).

  • Extraction:

    • Add a 9:1 (v/v) mixture of hexanes and isopropanol directly to the cell culture plate or tube.[11][12]

    • Incubate for 15 minutes on ice.[12]

  • Collection: Collect the solvent phase containing the extracted PC.

  • Analysis: The collected sample can be dried down under a stream of nitrogen and reconstituted in an appropriate solvent for downstream analysis such as LC-MS.

Visualizations

G cluster_0 This compound Degradation Pathways PC Phosphatidylcholine Hydrolysis Hydrolysis (Water, Extreme pH, High Temp) PC->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) PC->Oxidation Enzymes Enzymatic Degradation (e.g., Phospholipases) PC->Enzymes LysoPC Lyso-PC Hydrolysis->LysoPC FFA Free Fatty Acids Hydrolysis->FFA GPC Glycerophosphorylcholine Hydrolysis->GPC OxidizedLipids Oxidized Lipids Oxidation->OxidizedLipids Enzymes->LysoPC Enzymes->FFA

Caption: Major degradation pathways of this compound-containing lipids.

G cluster_1 Troubleshooting Workflow for Low Analyte Recovery Start Start: Low this compound Analyte Recovery CheckTemp Were samples kept on ice or at 4°C? Start->CheckTemp CheckpH Was a near-neutral pH buffer used? CheckTemp->CheckpH Yes Sol_Temp Action: Maintain low temperature (0-4°C) during preparation. CheckTemp->Sol_Temp No CheckEnzymes Are endogenous enzymes a factor? CheckpH->CheckEnzymes Yes Sol_pH Action: Use a pH 6.5-7.4 buffer at minimal effective concentration. CheckpH->Sol_pH No CheckExtraction Is the extraction method optimal? CheckEnzymes->CheckExtraction Yes Sol_Enzymes Action: Add enzyme inhibitors or use heat inactivation. CheckEnzymes->Sol_Enzymes No Sol_Extraction Action: Evaluate alternative extraction solvents (e.g., Folch, Bligh-Dyer). CheckExtraction->Sol_Extraction No End Re-analyze Sample CheckExtraction->End Yes Sol_Temp->CheckpH Sol_pH->CheckEnzymes Sol_Enzymes->CheckExtraction Sol_Extraction->End

Caption: A logical workflow for troubleshooting low this compound recovery.

References

Strategies to improve the encapsulation efficiency of drugs in phosphocholine liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of drug encapsulation in phosphocholine liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve drug encapsulation efficiency in this compound liposomes?

A1: Strategies to improve encapsulation efficiency can be broadly categorized into optimizing the loading method, lipid composition, and formulation parameters. There are two primary types of loading methods: passive and active.

  • Passive Loading: In these methods, the drug is encapsulated during the formation of the liposomes. The efficiency of passive loading is often low for hydrophilic drugs due to the limited aqueous volume inside the liposomes. However, for hydrophobic drugs, encapsulation efficiency can be high, potentially reaching 100%, as they are incorporated within the lipid bilayer. Common passive loading techniques include:

    • Thin-Film Hydration

    • Reverse-Phase Evaporation

    • Freeze-Thaw Method

  • Active Loading (or Remote Loading): This approach involves loading the drug into pre-formed liposomes, typically by using a transmembrane gradient (e.g., pH or ion gradient) as a driving force. Active loading is particularly effective for ionizable hydrophilic drugs and can achieve very high encapsulation efficiencies, often exceeding 90%.[1][2][3]

Q2: How does the choice of a passive loading method affect the encapsulation efficiency?

A2: The choice of passive loading method can significantly impact encapsulation efficiency, depending on the drug's properties.

  • Thin-Film Hydration: This is a common and straightforward method, but it often results in low encapsulation efficiency for hydrophilic drugs (typically 5-15%). For lipophilic drugs, the efficiency can be much higher as the drug is dissolved with the lipids in the organic solvent at the beginning of the process.

  • Reverse-Phase Evaporation: This method can achieve a higher encapsulation efficiency for hydrophilic drugs (30-65%) compared to the thin-film hydration method because it allows for the encapsulation of a larger aqueous volume.[4]

  • Freeze-Thaw Method: This technique can increase the encapsulation efficiency of water-soluble drugs by disrupting and reforming the liposome bilayers, which allows for greater entrapment of the aqueous phase. This method can be used in conjunction with other methods, like thin-film hydration, to improve the final encapsulation efficiency.

Q3: How does active loading achieve such high encapsulation efficiency?

A3: Active loading utilizes a gradient across the liposome membrane to drive the drug into the liposome's core, where it becomes trapped. A common example is the ammonium sulfate gradient method. In this technique, liposomes are prepared with a high concentration of ammonium sulfate inside. When these liposomes are placed in a drug-containing solution with no ammonium sulfate, the neutral ammonia (NH₃) diffuses out of the liposome, leaving behind protons (H⁺) and creating a pH gradient (acidic interior). An amphipathic weak base drug can then diffuse into the liposome in its neutral form, become protonated in the acidic core, and precipitate with the sulfate ions. This precipitation prevents the drug from leaking out, leading to high encapsulation efficiencies.[1][2]

Q4: What is the role of cholesterol in this compound liposomes, and how does it affect encapsulation efficiency?

A4: Cholesterol is a critical component in many liposome formulations. It modulates the fluidity, stability, and permeability of the lipid bilayer. Generally, increasing cholesterol content up to a certain point (often around a 2:1 phospholipid to cholesterol molar ratio) increases the rigidity and stability of the membrane.[5] However, its effect on encapsulation efficiency depends on the drug's properties:

  • For hydrophilic drugs: The presence of cholesterol can sometimes increase encapsulation efficiency by improving the stability of the liposomes.

  • For hydrophobic drugs: Increasing cholesterol content can decrease encapsulation efficiency. This is because both the hydrophobic drug and cholesterol compete for space within the lipid bilayer.[6][7]

Q5: How does the drug-to-lipid ratio influence encapsulation efficiency?

A5: The drug-to-lipid ratio is a critical parameter. For hydrophilic drugs, a higher lipid concentration generally leads to a higher encapsulation efficiency because it increases the total internal volume available for drug entrapment.[8] For hydrophobic drugs, a higher lipid amount provides more space within the bilayer for the drug to be incorporated, thus increasing encapsulation efficiency up to a saturation point. However, excessively high drug-to-lipid ratios can lead to decreased loading efficiency.[8]

Troubleshooting Guides

Problem 1: Low encapsulation efficiency for a hydrophilic drug using the thin-film hydration method.

Possible Cause Troubleshooting Steps
Insufficient hydration volume Increase the volume of the aqueous drug solution used for hydration to maximize the entrapped volume.
Suboptimal hydration temperature Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids to ensure proper lipid film hydration and liposome formation.
Liposome size is too small Smaller liposomes have a smaller internal aqueous volume. Consider using methods that produce larger liposomes or modify the extrusion process to obtain a larger average vesicle size.
Drug leakage during processing Minimize the number of processing steps after hydration. If using extrusion, perform it promptly after hydration.
Method limitation For some hydrophilic drugs, passive methods like thin-film hydration have inherent limitations. Consider switching to a reverse-phase evaporation or a freeze-thaw method for potentially higher efficiency. For ionizable drugs, an active loading method is highly recommended.

Problem 2: Low encapsulation efficiency for a hydrophobic drug.

Possible Cause Troubleshooting Steps
Poor drug solubility in the lipid phase Ensure the drug is fully dissolved with the lipids in the organic solvent before film formation. If solubility is an issue, consider using a co-solvent.
Drug precipitation during film formation If the drug precipitates out during solvent evaporation, try a slower evaporation rate or a different organic solvent system.
Competition with cholesterol If using a high concentration of cholesterol, try reducing the molar ratio of cholesterol to phospholipid, as they both compete for space in the bilayer.[6]
Incorrect drug-to-lipid ratio The amount of drug may be saturating the lipid bilayer. Try decreasing the initial drug-to-lipid ratio.

Problem 3: Liposome aggregation during or after preparation.

Possible Cause Troubleshooting Steps
High lipid concentration While a higher lipid concentration can improve encapsulation, it can also lead to aggregation. Try optimizing the lipid concentration.
Inappropriate ionic strength of the buffer For charged lipids, low ionic strength can lead to aggregation. Conversely, for some formulations, high salt concentrations can cause aggregation. Optimize the buffer composition and ionic strength.
Temperature fluctuations Store liposomes at a stable temperature, typically above their Tc but below temperatures that could cause degradation.
Presence of divalent cations Divalent cations like Ca²⁺ and Mg²⁺ can induce aggregation of negatively charged liposomes. If their presence is not required, use a buffer without them.
Oxidation of unsaturated lipids If using unsaturated phospholipids, handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to aggregation.[1]

Problem 4: Drug precipitation during active loading.

Possible Cause Troubleshooting Steps
Drug solubility exceeded in the external medium Ensure the drug concentration in the external loading solution is below its solubility limit at the given pH and temperature.
Incorrect pH of the external buffer The external pH must be suitable to keep the drug in its membrane-permeable, uncharged form. Adjust the pH of the external buffer as needed.
Suboptimal temperature Active loading is a temperature-dependent process. Ensure the incubation temperature is optimal for drug transport across the lipid bilayer.

Data Presentation

Table 1: Effect of Phospholipid to Cholesterol Molar Ratio on Encapsulation Efficiency

Phospholipid:Cholesterol Molar RatioDrug TypeDrugEncapsulation Efficiency (%)Reference
1:0Hydrophobicα-tocopherol~95%[6]
20:1Hydrophobicα-tocopherol~90%[6]
10:1Hydrophobicα-tocopherol~80%[6]
1:1Hydrophobicα-tocopherol~40%[6]
2.3:1 (70:30)HydrophilicAtenolol~90%[5]
1:1 (50:50)HydrophilicAtenololLower than 70:30 ratio[5]
2.3:1 (70:30)HydrophobicQuinine~88%[5]
1.5:1 (60:40)HydrophobicQuinineLower than 70:30 ratio[5]

Table 2: Influence of Drug Loading Method on Encapsulation Efficiency

Loading MethodDrug TypeExample DrugTypical Encapsulation Efficiency (%)Reference
Thin-Film HydrationHydrophilic-5 - 15%[7]
Thin-Film HydrationHydrophobic-Can approach 100%[9]
Reverse-Phase EvaporationHydrophilic-30 - 65%[4]
Freeze-ThawHydrophilicVitamin CUp to 80%[10]
Active Loading (pH gradient)Weakly BasicDoxorubicin>90%[2]
Active Loading (Ammonium Sulfate)Weakly BasicDoxorubicin>90%[1]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for Passive Loading
  • Lipid/Drug Mixture Preparation: Dissolve the desired this compound lipid, cholesterol, and the lipophilic drug in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask. For hydrophilic drugs, the drug will be added at the hydration step.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add an aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. Agitate the flask by rotating or vortexing until the lipid film is fully hydrated and has formed a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Protocol 2: Ammonium Sulfate Gradient Method for Active Loading
  • Liposome Preparation: Prepare liposomes using a method such as thin-film hydration, with a buffer containing a high concentration of ammonium sulfate (e.g., 250 mM) as the hydration medium.

  • Removal of External Ammonium Sulfate: Remove the unencapsulated ammonium sulfate from the exterior of the liposomes. This can be done by dialysis against a drug-free buffer (e.g., sucrose solution or saline) or by using a size exclusion chromatography column.

  • Drug Loading: Add the drug to be encapsulated to the liposome suspension. The drug should be a weak base that can cross the lipid bilayer in its neutral form.

  • Incubation: Incubate the mixture at a temperature above the lipid's Tc (e.g., 60°C) for a specified period (e.g., 30-60 minutes). During this time, ammonia will diffuse out of the liposomes, creating a pH gradient that drives the drug into the liposomes.

  • Purification: Remove the unencapsulated drug from the final liposome preparation using dialysis or size exclusion chromatography.

Protocol 3: Determination of Encapsulation Efficiency using Ultracentrifugation
  • Separation of Free Drug: Place a known volume of the liposome suspension into an ultracentrifuge tube. Centrifuge at a high speed (e.g., >100,000 x g) for a sufficient time (e.g., 1-2 hours) to pellet the liposomes.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug. Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Quantification of Total Drug: Take an aliquot of the original, uncentrifuged liposome suspension. Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100). Measure the total drug concentration in this lysed sample.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow_passive_loading cluster_prep Preparation cluster_load Loading cluster_process Processing dissolve Dissolve Lipids (+ Hydrophobic Drug) in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate dry Dry Film (Vacuum) evaporate->dry hydrate Hydrate Film with Aqueous Buffer (+ Hydrophilic Drug) dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv downsize Downsizing (Extrusion/Sonication) mlv->downsize purify Purification (Remove Free Drug) downsize->purify final_product Final Liposomal Formulation purify->final_product

Caption: Workflow for passive drug loading in liposomes using the thin-film hydration method.

logical_relationship_encapsulation cluster_drug Drug Properties cluster_lipid Lipid Composition cluster_method Loading Method cluster_params Formulation Parameters EE Encapsulation Efficiency drug_type Hydrophilic vs. Hydrophobic EE->drug_type drug_charge Charge EE->drug_charge drug_size Molecular Size EE->drug_size lipid_type Phospholipid Type (PC, PE, etc.) EE->lipid_type cholesterol Cholesterol Content EE->cholesterol lipid_charge Charged Lipids EE->lipid_charge passive Passive Loading (e.g., Thin Film) EE->passive active Active Loading (e.g., pH Gradient) EE->active ratio Drug-to-Lipid Ratio EE->ratio temp Temperature EE->temp ph pH EE->ph

Caption: Factors influencing the encapsulation efficiency of drugs in this compound liposomes.

References

Addressing variability in phosphocholine assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in phosphocholine assay results.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during this compound assays.

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from your samples, leading to inaccurate measurements.

Potential Cause Recommended Solution Citation
Autofluorescence of biological molecules Meticulous sample preparation and the use of proper controls are essential to distinguish real signals from noise.[1]
Contamination in Samples Ensure proper handling and preparation of samples to avoid contamination that can lead to variations in fluorescence intensity.[2][3]
Ambient Light Interference Protect the plate from light during incubation and measurement. Use black microplates for fluorescence assays to minimize light bleed-through.[3][4]
Sub-optimal Reagent Concentration For fluorometric assays, diluting the fluorescent probe can help reduce background readings and increase detection sensitivity.
Presence of Interfering Substances Samples containing NADH (>10 µM), glutathione (>50 µM), DTT, or β-mercaptoethanol (>10 µM) can interfere with the assay. Superoxide dismutase (SOD) can be added to minimize interference from NADH and glutathione. If choline is present in the sample, it can generate a high background. A background control without the this compound-hydrolyzing enzyme should be performed.[4][5]
Incorrect Plate Reader Settings Ensure the excitation and emission wavelengths are correctly set for the specific fluorophore being used.[6]

Troubleshooting Workflow for High Background

G start High Background Observed check_reagents Check Reagents for Contamination/Degradation start->check_reagents check_samples Evaluate Sample Preparation and Purity start->check_samples optimize_instrument Optimize Plate Reader Settings check_reagents->optimize_instrument check_samples->optimize_instrument run_controls Run Appropriate Controls (e.g., no-enzyme, no-sample) optimize_instrument->run_controls result_ok Background Reduced run_controls->result_ok result_not_ok Background Still High run_controls->result_not_ok troubleshoot_further Consult Further Troubleshooting Guides result_not_ok->troubleshoot_further

A logical workflow for troubleshooting high background fluorescence.

Issue 2: High Variability Between Replicates (Intra-Assay Variability)

Inconsistent results between replicate wells can compromise the reliability of your data.

Potential Cause Recommended Solution Citation
Pipetting Inaccuracies Use calibrated pipettes and employ proper pipetting techniques, such as reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells to minimize variations.[6]
Incomplete Mixing Ensure thorough but gentle mixing of reagents in each well after addition. Avoid introducing air bubbles.[6]
Temperature Gradients Across the Plate Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay. Avoid placing the plate on hot or cold surfaces for extended periods.[6]
Evaporation from Wells Use plate sealers, especially for kinetic assays with long incubation times. Avoid using the outer wells of the plate, which are more prone to evaporation.[6]
Inconsistent Cell Seeding If using cell-based assays, ensure the cell suspension is homogenous by gently mixing before and during plating.[7]

Issue 3: Poor Standard Curve

A non-linear or inconsistent standard curve will lead to inaccurate quantification of your samples.

Potential Cause Recommended Solution Citation
Improper Standard Preparation Prepare fresh standards for each assay. Do not store diluted standard solutions. Ensure accurate serial dilutions.[4]
Substrate Depletion at High Concentrations If the reaction rate plateaus at high standard concentrations, consider using a lower range of standard concentrations.[6]
Inner Filter Effect At high product concentrations, the fluorescence signal may become non-linear due to reabsorption of emitted light. Dilute your standards or use a lower substrate concentration.[2][6][8]
Incorrect Blank Subtraction The background for the assays is the value obtained for the 0 (blank) standard. Correct for the background by subtracting the 0 (blank) value from all readings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for a this compound assay using a fluorescent probe like Amplex Red?

A1: For assays utilizing an Amplex Red-based probe, the recommended excitation wavelength is in the range of 530-570 nm, and the emission should be measured in the 590-600 nm range.[4][9] The final product of the Amplex Red reaction, resorufin, has absorption and fluorescence emission maxima of approximately 571 nm and 585 nm, respectively.[9]

Q2: How should I prepare my samples (serum, plasma, cells, tissues) for a this compound assay?

A2:

  • Serum: Collect blood without an anticoagulant, allow it to clot, and then centrifuge to separate the serum. Serum samples should typically be diluted (e.g., 1:50 to 1:400) with the provided assay buffer.[4][5]

  • Plasma: Collect blood with an anticoagulant (heparin or citrate) and centrifuge to separate the plasma. Plasma samples also require dilution similar to serum.[4][5]

  • Tissues or Cells: Homogenize the tissue or cell pellet in a cold assay buffer or a chloroform/methanol mixture.[4] After homogenization, centrifuge to remove insoluble material.

Q3: My assay signal is very low. What could be the cause?

A3: A low signal can stem from several issues:

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Try concentrating your sample or using a larger starting volume.

  • Enzyme Instability: Ensure that all enzymes are stored correctly and kept on ice during preparation. Avoid repeated freeze-thaw cycles.[6]

  • Incorrect Incubation Time or Temperature: Ensure that the incubation is carried out for the recommended time and at the specified temperature (e.g., 30-60 minutes at 37°C or room temperature).[4]

  • Sub-optimal pH: The assay should be performed at the optimal pH for the enzymes involved, typically between 7 and 8.[9]

Q4: Can I run a kinetic assay to measure the rate of this compound production?

A4: Yes, many this compound assays are continuous, allowing for the measurement of fluorescence at multiple time points to follow the reaction kinetics.[10] This can be useful for studying enzyme kinetics and inhibitor screening.

Experimental Protocols

Protocol: Fluorometric this compound Assay (Amplex Red-based)

This protocol provides a general workflow for a fluorometric this compound assay. Specific details may vary depending on the kit manufacturer.

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 1X Assay Buffer by diluting the provided concentrated buffer with deionized water.[4]

    • Reconstitute lyophilized enzymes and standards with the appropriate buffer or water as per the kit instructions. Keep enzymes on ice.

    • Prepare a working solution of the fluorescent probe (e.g., Amplex Red) and other reaction components (e.g., HRP, choline oxidase, phospholipase D) in 1X Assay Buffer. Protect this solution from light.[9][10]

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by serially diluting the reconstituted standard stock solution in 1X Assay Buffer.

    • Add a fixed volume (e.g., 10-50 µL) of each standard dilution to separate wells of a 96-well black plate.[4]

    • Include a "0" standard (blank) containing only the assay buffer.

  • Sample Preparation and Addition:

    • Prepare and dilute your samples as described in the FAQs.

    • Add the same volume of your prepared samples to other wells of the 96-well plate.

    • For samples that may contain endogenous choline, prepare a parallel set of sample wells for a background control, to which a reaction mix without the this compound-hydrolyzing enzyme will be added.[5]

  • Assay Reaction:

    • Add the prepared reaction mix (e.g., 50-100 µL) to each well containing standards and samples.[4]

    • Mix gently by pipetting or using a horizontal shaker.

    • Incubate the plate at the recommended temperature (e.g., 37°C or room temperature) for the specified time (e.g., 30-60 minutes), protected from light.[4]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

    • Subtract the fluorescence value of the blank from all standard and sample readings.

    • Plot the corrected fluorescence values for the standards against their concentrations to generate a standard curve.

    • Determine the this compound concentration in your samples from the standard curve, accounting for any dilution factors.[4]

This compound Assay Principle

G PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD Choline Choline PLD->Choline PA Phosphatidic Acid PLD->PA CholineOxidase Choline Oxidase Choline->CholineOxidase Betaine Betaine CholineOxidase->Betaine H2O2 Hydrogen Peroxide (H2O2) CholineOxidase->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

The enzymatic cascade in a typical fluorometric this compound assay.

References

Refinement of protocols for phosphocholine-based cell culture studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphocholine and its analogs in cell culture.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound or its analogs to use in my cell culture experiment?

The optimal concentration is highly dependent on the specific compound, cell type, and the experimental objective (e.g., metabolic labeling, assessing cytotoxicity, or studying signaling). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific conditions. However, some general ranges can be considered:

  • Metabolic Labeling with Radiolabeled Choline: Typically, 1-10 µCi/mL of [³H]- or [¹⁴C]-choline is used.

  • Bioactive this compound Analogs: Concentrations can range from low micromolar (µM) to millimolar (mM) depending on the compound's potency and potential cytotoxicity.

2. How can I improve the solubility of my this compound analog in cell culture media?

Many this compound analogs can be lipophilic and may precipitate in aqueous culture media. To improve solubility:

  • Use a Stock Solvent: Dissolve the compound in a small volume of an organic solvent like DMSO or ethanol before diluting it into the culture medium. Ensure the final solvent concentration is low (typically <0.1%) to avoid cytotoxicity.

  • Pre-complex with BSA: For certain lipophilic compounds, pre-complexing with fatty acid-free bovine serum albumin (BSA) can enhance stability and delivery.

  • Sonication: Briefly sonicating the final solution can help to disperse the compound.

3. What is the most efficient method for extracting this compound-containing lipids from cultured cells?

Several methods are effective, with the choice depending on the downstream application and the specific lipid classes of interest. The most common methods are:

  • Folch Method: A robust method using a chloroform:methanol:water extraction.

  • Bligh-Dyer Method: A modification of the Folch method, suitable for samples with higher water content.

  • Radin Method: Uses hexanes:isopropanol and is often favored for cultured cells.[1][2]

  • One-Step Extraction: A simpler and faster method using a specific ratio of hexanes:isopropanol (e.g., 9:1) can selectively extract phosphatidylcholine.[2]

4. How can I quantify the amount of this compound in my cell lysates?

Several techniques are available for quantifying this compound and related metabolites:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying individual this compound-containing lipid species.[3][4]

  • Fluorometric Assay Kits: Commercially available kits provide a simpler, high-throughput method for measuring total phosphatidylcholine.[5][6] These assays typically have a detection limit of around 0.5 mg/dL.[6]

  • Radiolabeling: If using radiolabeled choline, quantification can be achieved by scintillation counting of the extracted lipids.

5. How do I analyze signaling pathways involving this compound?

  • Western Blotting: This technique is essential for detecting changes in the phosphorylation status of key signaling proteins downstream of this compound-mediated events.[7] It is crucial to use phosphatase inhibitors during sample preparation to preserve phosphorylation.[7]

  • Enzyme Activity Assays: Measuring the activity of key enzymes in the this compound metabolic pathway, such as choline kinase (ChoK) and CTP:this compound cytidylyltransferase (CCT), can provide insights into the regulation of this pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Cell Culture and Compound Stability
Problem Possible Cause(s) Troubleshooting Steps
Precipitate in culture medium after adding this compound analog. - Compound has low aqueous solubility.- Stock solution was not properly dissolved.- Final concentration exceeds the solubility limit.- Ensure the stock solution is fully dissolved before adding to the medium.- Add the stock solution to pre-warmed medium while gently vortexing.- Perform a serial dilution to test lower final concentrations.- Consider using a solubilizing agent like BSA or a non-ionic surfactant after performing a toxicity control.
Increased cell death or altered cell morphology after treatment. - Inherent cytotoxicity of the this compound analog.- Toxicity from the solvent used for the stock solution.- Off-target effects of the compound.- Perform a dose-response and time-course experiment to determine the cytotoxic concentration.- Ensure the final concentration of the stock solvent (e.g., DMSO) is below cytotoxic levels (typically <0.1%).- Review literature for known off-target effects of the specific analog or class of compounds.
Inconsistent experimental results. - Degradation of the this compound analog in the stock solution or culture medium.- Adsorption of the compound to plasticware.- Prepare fresh dilutions from a frozen stock for each experiment.- Perform a stability study to determine the half-life of your compound in the specific cell culture conditions.- Consider using low-adhesion microplates.
Lipid Extraction and Analysis
Problem Possible Cause(s) Troubleshooting Steps
Low lipid extraction yield. - Inefficient cell lysis.- Insufficient solvent volume.- Incorrect solvent-to-sample ratio.- Ensure complete cell disruption (e.g., through sonication or homogenization).- Use an adequate volume of extraction solvent for the number of cells.- Adhere to the recommended solvent-to-sample ratios for the chosen extraction method.
Poor separation of lipids during chromatography (TLC or HPLC). - Inappropriate solvent system.- Overloading of the sample.- Issues with the stationary phase (TLC plate or HPLC column).- Optimize the mobile phase composition for better resolution of the lipids of interest.- Reduce the amount of sample loaded onto the TLC plate or injected into the HPLC.- Ensure the TLC plate or HPLC column is of good quality and properly equilibrated.
High background in fluorescent this compound assays. - Presence of interfering substances in the sample (e.g., NADH, glutathione).- Autofluorescence of the sample or plate.- Include a sample blank (without the fluorescent probe) to measure and subtract background fluorescence.- If high levels of interfering substances are suspected, consider sample purification steps.
Low sensitivity in LC-MS/MS analysis. - Poor ionization of the this compound species.- Matrix effects from other components in the sample.- Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow).- Consider using a different ionization mode (e.g., positive vs. negative).- Implement sample cleanup procedures to remove interfering matrix components.

Experimental Protocols

Protocol for Cellular Uptake of this compound Analogs

This protocol is a general guideline and should be optimized for your specific cell line and this compound analog.

Materials:

  • Cultured cells (adherent or suspension)

  • Radiolabeled or fluorescently labeled this compound analog

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or fluorescence plate reader

Procedure for Adherent Cells:

  • Seed cells in a 24- or 96-well plate and grow to the desired confluency.

  • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium containing the desired concentration of the labeled this compound analog to each well.

  • Incubate for the desired time points (e.g., 30 min, 1h, 2h) at 37°C in a CO₂ incubator.

  • To terminate the uptake, place the plate on ice and immediately aspirate the medium.

  • Wash the cells three to five times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells by adding an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Quantify the internalized compound using a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescently labeled compounds).

Protocol for Phospholipid Extraction from Cultured Cells (Modified Folch Method)

Materials:

  • Cell pellet from cultured cells

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

Procedure:

  • Harvest cells and centrifuge to obtain a cell pellet. Wash the pellet with ice-cold PBS.

  • For every 1 million cells, add 100 µL of PBS to resuspend the pellet.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 2 minutes.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 500 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., chloroform/methanol for TLC or a solvent compatible with LC-MS/MS).

Protocol for Western Blotting of Phosphorylated Signaling Proteins

Materials:

  • Cell lysate from treated and untreated cells

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific to the phosphorylated protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from control and treated cells using a lysis buffer supplemented with phosphatase and protease inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

Quantitative Data Summary

Table 1: Typical Parameters for this compound-Based Cell Culture Assays

Parameter Typical Range/Value Notes
Cell Seeding Density 1 x 10⁴ - 1 x 10⁶ cells/mLDependent on cell type and duration of the experiment.
Radiolabeled Choline Concentration 1-10 µCi/mLFor metabolic labeling studies.
This compound Analog Concentration 1 µM - 100 µMHighly compound-dependent; determine empirically.
Incubation Time for Uptake Assays 30 minutes - 4 hoursShould be optimized for each cell line and compound.
Lipid Extraction Yield 5-20 µg lipid/10⁶ cellsVaries with cell type and growth conditions.
Sensitivity of Fluorescent PC Assays ~0.5 mg/dL (LOD)[6]
LC-MS/MS LOD for Choline ~0.06 µmol/L[3]
LC-MS/MS LOD for this compound ~0.04 µmol/L[3]

Signaling Pathways and Experimental Workflows

The Kennedy Pathway for Phosphatidylcholine Synthesis

The Kennedy pathway is the primary route for de novo phosphatidylcholine (PtdCho) synthesis. It involves the sequential action of three key enzymes: Choline Kinase (ChoK), CTP:this compound cytidylyltransferase (CCT), and Choline/ethanolamine phosphotransferase (CEPT).

Kennedy_Pathway Choline Choline ChoK Choline Kinase (ChoK) Choline->ChoK PCho This compound CCT CTP:this compound cytidylyltransferase (CCT) PCho->CCT CDPCho CDP-Choline CEPT Cholinephosphotransferase (CPT) CDPCho->CEPT PtdCho Phosphatidylcholine ChoK->PCho ADP ADP ChoK->ADP CCT->CDPCho PPi PPi CCT->PPi CEPT->PtdCho CMP CMP CEPT->CMP ATP ATP ATP->ChoK CTP CTP CTP->CCT DAG Diacylglycerol (DAG) DAG->CEPT

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Regulation of Choline Kinase Alpha (ChoKα)

ChoKα is a critical enzyme in this compound synthesis and is often upregulated in cancer. Its activity is regulated by various upstream signaling molecules.

ChoK_Regulation cluster_upstream Upstream Regulators Ras Ras ChoK Choline Kinase α (ChoKα) Ras->ChoK activates RhoA RhoA RhoA->ChoK activates PCho This compound (PCho) ChoK->PCho produces Proliferation Cell Proliferation & Survival PCho->Proliferation promotes Lipid_Analysis_Workflow cluster_analysis Downstream Analysis start Start: Cultured Cells harvest Cell Harvesting (Trypsinization/Scraping) start->harvest extract Lipid Extraction (e.g., Folch Method) harvest->extract dry Dry Lipid Extract (Nitrogen Stream) extract->dry resuspend Resuspend Lipids dry->resuspend tlc TLC resuspend->tlc lcms LC-MS/MS resuspend->lcms fluoro Fluorometric Assay resuspend->fluoro end End: Data Interpretation tlc->end lcms->end fluoro->end

References

Validation & Comparative

Phosphocholine Pathway: A Viable Target for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inhibitors Targeting Aberrant Choline Metabolism

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells presents a promising frontier for therapeutic intervention. One of the key metabolic hallmarks observed across a wide array of cancers is the significant elevation of phosphocholine (PCho).[1][2][3][4] This phenomenon is largely attributed to the upregulation and hyperactivity of Choline Kinase alpha (ChoKα), the primary enzyme responsible for phosphorylating choline to PCho.[2][5][6] The central role of ChoKα in sustaining the proliferative and survival signaling of cancer cells has positioned it as a compelling target for the development of novel anticancer agents.[2][7][8] This guide provides a comparative analysis of therapeutic strategies targeting the this compound pathway, with a focus on the efficacy, mechanism of action, and experimental validation of prominent ChoKα inhibitors.

The Central Role of this compound in Cancer Signaling

In normal cells, the Kennedy pathway for phosphatidylcholine (PC) synthesis is tightly regulated. However, in cancer cells, the overexpression of ChoKα leads to an accumulation of PCho. This elevated PCho is not merely a byproduct of increased membrane synthesis but also acts as a crucial node, feeding into major oncogenic signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[9][10][11][12] Inhibition of ChoKα disrupts this intricate signaling network, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.

Phosphocholine_Signaling_Pathway This compound Metabolism and Downstream Signaling in Cancer RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Choline Choline ChoK Choline Kinase α (ChoKα) Choline->ChoK PCho This compound (PCho) ChoK->PCho Phosphorylation PCho->PI3K Activates PCho->Raf Activates PC Phosphatidylcholine (PC) PCho->PC DAG Diacylglycerol (DAG) PC->DAG ChoK_Inhibitors ChoKα Inhibitors (e.g., TCD-717, MN58b) ChoK_Inhibitors->ChoK Inhibition

Caption: Aberrant this compound metabolism fuels oncogenic signaling pathways.

Comparative Efficacy of Choline Kinase α Inhibitors

A number of small molecule inhibitors targeting ChoKα have been developed and evaluated in preclinical models. These inhibitors have demonstrated significant anti-proliferative activity across a range of cancer cell lines. The table below summarizes the in vitro efficacy of several prominent ChoKα inhibitors.

InhibitorCancer TypeCell LineIC50 / GI50 (µM)Reference
MN58b PancreaticIMIM-PC-20.23 - 3.2 (IC50)[13]
ColonHT-29-[14]
BreastMDA-MB-231-[13]
TCD-717 (RSM-932A) ColonHT-29-[10]
Non-Small Cell LungH460-[2]
Plasmodium falciparum-1.75 (IC50)[15]
ICL-CCIC-0019 MultipleNCI-60 panel1.12 (Median GI50)[16]
PL48 Hepatocellular CarcinomaHepG20.972 (GI50)[17]
BreastMCF71.34 (GI50)[17]
Hemicholinium-3 (HC-3) --500 (IC50 for ChoK)[17]
EB-3D --1.0 (IC50 for purified ChoKα1)[18]
V-11-0711 --0.02 (IC50)[18]
ACG-416B --0.13 (IC50)[18]

In Vivo Efficacy and Toxicity Profile

The anti-tumor activity of ChoKα inhibitors has been validated in vivo using xenograft models. These studies have demonstrated that targeting this compound metabolism can lead to significant tumor growth inhibition.

  • MN58b and TCD-717 (RSM-932A): Both inhibitors have shown potent antitumoral activity in vivo against various tumor xenografts, including colorectal and lung cancer models.[10][14]

  • Combination Therapy: Synergistic effects have been observed when combining ChoKα inhibitors with standard chemotherapeutic agents. For instance, the combination of MN58b or TCD-717 with cisplatin has shown enhanced anti-tumor response in non-small cell lung cancer xenografts.[2]

  • Toxicity: ChoKα inhibitors have generally shown a favorable toxicity profile in preclinical studies.[4][14] However, the Phase I clinical trial for TCD-717 (NCT01215864) was completed but did not proceed to Phase II, reportedly due to insufficient efficacy.[10][19] This highlights the challenge of translating preclinical potency into clinical benefit.

Experimental Protocols for Target Validation

Validating this compound as a therapeutic target and evaluating the efficacy of its inhibitors require a suite of well-defined experimental protocols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of ChoKα inhibitors.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ChoKα inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 value.[8]

MTT_Assay_Workflow Workflow for Determining Cell Viability using MTT Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Inhibitor Treat with ChoKα Inhibitor (Serial Dilutions) Seed_Cells->Treat_Inhibitor Incubate_1 Incubate (e.g., 48-72h) Treat_Inhibitor->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution Incubate_2->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50/GI50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A standardized workflow for assessing the anti-proliferative effects of ChoKα inhibitors.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways following treatment with ChoKα inhibitors.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to assess the activation state of signaling proteins.

Protocol:

  • Cell Lysis: Treat cancer cells with the ChoKα inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT (e.g., p-AKT Ser473) and ERK (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[3][6][20]

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of ChoKα inhibitors in a living organism, a mouse xenograft model is commonly employed.[1]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ChoKα inhibitor (and/or combination therapy) to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage) according to a predetermined schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[1][21]

Conclusion

The targeting of this compound metabolism, particularly through the inhibition of ChoKα, represents a validated and promising strategy in cancer therapy. The extensive preclinical data supporting the anti-tumor effects of ChoKα inhibitors underscore the potential of this approach. However, the clinical translation of these findings remains a challenge, as evidenced by the discontinuation of the TCD-717 clinical trial. Future efforts should focus on the development of next-generation inhibitors with improved efficacy and pharmacokinetic properties, as well as the identification of predictive biomarkers to select patients most likely to respond to this therapeutic strategy. Combination therapies that exploit the synergistic effects of ChoKα inhibition with conventional chemotherapy or other targeted agents also warrant further investigation. The comprehensive experimental framework outlined in this guide provides a robust platform for the continued exploration and validation of the this compound pathway as a critical target in the fight against cancer.

References

Comparative analysis of phosphocholine vs. phosphatidylcholine in lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics, understanding the nuanced differences between structurally related molecules is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparative analysis of two key players in cellular lipid metabolism: phosphocholine (PCho) and phosphatidylcholine (PC). While intricately linked through the Kennedy pathway, their distinct structural, functional, and analytical characteristics warrant a detailed examination.

Introduction to this compound and Phosphatidylcholine

This compound is a water-soluble, small molecule that serves as a crucial precursor in the biosynthesis of phosphatidylcholine.[1] It is formed by the phosphorylation of choline, a reaction catalyzed by the enzyme choline kinase.[1] Beyond its role as a biosynthetic intermediate, this compound has been recognized as a potential biomarker in certain cancers due to its elevated levels in malignant cells.[2]

Phosphatidylcholine is a major class of phospholipids and a fundamental component of eukaryotic cell membranes.[3] Structurally, it consists of a glycerol backbone, two fatty acid chains, and a this compound headgroup.[4] This amphipathic nature allows PCs to form the lipid bilayers that are essential for membrane integrity and fluidity.[3] PCs are not only structural components but also participate in membrane-mediated cell signaling and are precursors to bioactive lipid mediators.[5]

Comparative Analysis: Structure, Properties, and Biological Roles

The following table summarizes the key differences and similarities between this compound and phosphatidylcholine.

FeatureThis compound (PCho)Phosphatidylcholine (PC)
Chemical Structure A choline molecule attached to a phosphate group.A glycerol molecule esterified with two fatty acids and a this compound headgroup.[4]
Molecular Nature Small, water-soluble molecule.Large, amphipathic macromolecule with a hydrophilic head and a hydrophobic tail.[3]
Primary Function Precursor in the de novo synthesis of phosphatidylcholine (Kennedy pathway).[1]Major structural component of cell membranes, involved in lipid transport and signaling.[4][5]
Solubility Highly soluble in aqueous solutions.Insoluble in water, soluble in nonpolar organic solvents. Forms micelles or bilayers in aqueous environments.
Cellular Location Primarily found in the cytoplasm.Predominantly located in cellular membranes (e.g., plasma membrane, endoplasmic reticulum).[3]
Role in Signaling Elevated levels are associated with increased cell proliferation and are a hallmark of some cancers.[6]Precursor for second messengers like diacylglycerol (DAG) and phosphatidic acid (PA).[5]
Biomarker Potential Elevated levels are a potential biomarker for cancers such as breast, prostate, and ovarian cancer.[2][6]Alterations in PC species profiles are linked to various diseases, including cardiovascular disease and cancer.

Signaling Pathways and Metabolic Relationship

This compound and phosphatidylcholine are central players in the Kennedy pathway , the primary route for de novo PC synthesis in eukaryotes. This pathway highlights their direct metabolic relationship. Additionally, the turnover of phosphatidylcholine can regenerate choline, which can then be re-phosphorylated to this compound, creating a metabolic cycle.

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane cluster_turnover Phosphatidylcholine Turnover Choline_ext Choline Choline_cyt Choline Choline_ext->Choline_cyt Choline Transporter PCho This compound Choline_cyt->PCho Choline Kinase (CK) CDP_Choline CDP-Choline PCho->CDP_Choline CTP:this compound Cytidylyltransferase (CCT) PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase (CPT) ATP ATP ADP ADP ATP->ADP CTP CTP PPi PPi CTP->PPi DAG Diacylglycerol (DAG) DAG->PC CMP CMP PC->CMP PC_turnover Phosphatidylcholine (PC) PC_turnover->PCho Re-entry to Kennedy Pathway Choline_turnover Choline PC_turnover->Choline_turnover Phospholipase D (PLD) PA Phosphatidic Acid (PA) PC_turnover->PA DAG_turnover Diacylglycerol (DAG) PC_turnover->DAG_turnover Phospholipase C (PLC) LPC Lysophosphatidylcholine (LPC) PC_turnover->LPC Phospholipase A2 (PLA2) FA Fatty Acid PC_turnover->FA

Caption: The Kennedy Pathway and Phosphatidylcholine Turnover.

Experimental Analysis in Lipidomics

The analysis of this compound and phosphatidylcholine requires distinct and optimized methodologies due to their differing physicochemical properties.

Experimental Workflow

A typical lipidomics workflow for the analysis of both this compound and phosphatidylcholine involves several key steps, from sample preparation to data analysis.

Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer, Folch) Sample->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Aqueous Aqueous Phase (contains this compound) Phase_Sep->Aqueous Organic Organic Phase (contains Phosphatidylcholine) Phase_Sep->Organic LCMS_PCho HILIC-LC/MS-MS Analysis of this compound Aqueous->LCMS_PCho LCMS_PC RPLC-LC/MS-MS Analysis of Phosphatidylcholine Organic->LCMS_PC Data_Acq Data Acquisition LCMS_PCho->Data_Acq LCMS_PC->Data_Acq Data_Proc Data Processing (Peak Picking, Alignment) Data_Acq->Data_Proc Data_Analysis Statistical Analysis & Biomarker Identification Data_Proc->Data_Analysis

Caption: General experimental workflow for lipidomics analysis.
Experimental Protocols

4.2.1. Lipid Extraction

A common method for extracting both polar (this compound) and nonpolar (phosphatidylcholine) lipids is a biphasic solvent extraction, such as the Bligh-Dyer or Folch method.

  • Protocol:

    • Homogenize the biological sample (e.g., tissue, cells) in a mixture of chloroform and methanol.

    • Add water to induce phase separation.

    • Centrifuge the mixture to separate the layers.

    • The upper aqueous/methanol phase will contain the water-soluble this compound.

    • The lower chloroform phase will contain the lipid-soluble phosphatidylcholine.[7]

    • Collect each phase separately for further analysis.

4.2.2. Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of both this compound and phosphatidylcholine. Due to their different polarities, different chromatographic methods are typically employed.

  • This compound Analysis (HILIC-LC/MS-MS):

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating polar molecules like this compound.

      • Column: Ascentis Express HILIC (150 mm × 2.1 mm, 2.7 μm)

      • Mobile Phase A: Ammonium formate (pH 3)

      • Mobile Phase B: Acetonitrile

      • Gradient: Isocratic with 98% B

    • Mass Spectrometry (Positive ESI):

      • Mode: Multiple Reaction Monitoring (MRM)

      • Precursor Ion: m/z 184.1

      • Product Ion: m/z 86.2

  • Phosphatidylcholine Analysis (RPLC-MS/MS):

    • Chromatography: Reversed-Phase Liquid Chromatography (RPLC) is used to separate different PC species based on their fatty acid chain length and degree of saturation.

      • Column: C18 column

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid

      • Gradient: A gradient from lower to higher organic content.

    • Mass Spectrometry (Positive ESI):

      • Mode: Precursor Ion Scanning or MRM

      • Precursor Scan: Scan for precursors of the characteristic this compound headgroup fragment at m/z 184.1.[8]

      • MRM Transitions: Specific to each PC species being quantified.

Quantitative Data Summary

The following table presents representative quantitative data for this compound and total phosphatidylcholine in human plasma. It is important to note that concentrations can vary significantly based on the biological matrix, physiological state, and analytical methodology.

AnalyteConcentration Range in Human Plasma (μmol/L)MethodReference
This compound0.08 - 5.43HILIC-LC/MS-MS[9]
Total Phosphatidylcholine1200 - 2000UPLC-MS/MS[6]

Conclusion

This compound and phosphatidylcholine, though metabolically linked, exhibit distinct chemical properties, biological functions, and require tailored analytical approaches for their study in lipidomics. This compound, a small water-soluble molecule, is a key precursor in the Kennedy pathway and an emerging biomarker for cellular proliferation. In contrast, phosphatidylcholine is a major, amphipathic structural component of membranes that also plays a vital role in cellular signaling. A comprehensive understanding of their individual and interconnected roles is crucial for advancing our knowledge in cellular metabolism, disease pathogenesis, and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a framework for the accurate and comparative analysis of these two pivotal lipid molecules.

References

A Comparative Guide to Phosphocholine-Based Drug Delivery Systems: Efficacy, Protocols, and Cellular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery system is paramount to therapeutic success. Phosphocholine (PC)-based nanocarriers, including liposomes, micelles, and polymers, have garnered significant attention due to their exceptional biocompatibility and versatile drug delivery capabilities. This guide provides an objective comparison of the efficacy of these systems, supported by experimental data, detailed protocols for their evaluation, and visualizations of their cellular interactions.

This compound, a ubiquitous component of cell membranes, imparts a biomimetic quality to drug delivery systems, reducing immunogenicity and improving circulation times. This inherent biocompatibility makes PC-based carriers a promising platform for the delivery of a wide range of therapeutic agents, particularly in oncology.

Comparative Performance of this compound-Based Drug Delivery Systems

The efficacy of a drug delivery system is a multifactorial equation, encompassing its ability to encapsulate a therapeutic payload, release it in a controlled manner, and facilitate its uptake by target cells, ultimately leading to a desired therapeutic outcome. The following tables summarize key performance indicators for different PC-based systems, drawing from published experimental data.

Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems
Delivery SystemDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Content (%)Reference(s)
PC Liposomes Doxorubicin120 - 150-7.9 to -9.3~20Not Reported[1]
Paclitaxel140 - 190-7.9 to -9.3~15Not Reported[1]
Primaquine236+237514[2]
PC Micelles DoxorubicinNot ReportedNot Reported73.2 ± 2.67.32 ± 1.36
Paclitaxel~30 - 40Not ReportedNot ReportedNot Reported
MPC Polymers Paclitaxel~35Not Reported50 ± 3.464.53 ± 0.29[3]

Note: Values can vary significantly based on the specific formulation, drug, and preparation method.

Table 2: In Vitro Drug Release from this compound-Based Carriers
Delivery SystemDrugRelease ConditionsCumulative Release (%)Time (hours)Reference(s)
PC Liposomes DoxorubicinpH 7.4Not ReportedNot Reported
PC Micelles DoxorubicinpH 7.412Not Reported[4]
DoxorubicinpH 5.522Not Reported[4]
DoxorubicinpH 4.527Not Reported[4]
MPC Polymers PaclitaxelPBS (pH 7.4)~60168 (7 days)[5]
DoxorubicinSaline phosphate buffer (pH 7.4)6924[3]
Table 3: In Vitro Cytotoxicity of Drug-Loaded this compound-Based Carriers
Delivery SystemDrugCell LineIC50 (µg/mL)Reference(s)
PC Liposomes DoxorubicinC26 (colon carcinoma)Similar to free DOX[6]
DoxorubicinLLC (Lewis lung carcinoma)Similar to free DOX[6]
PC Micelles DoxorubicinMCF-7 (breast cancer)1.8[4]
DoxorubicinMDA-MB-231 (breast cancer)0.9
MPC Polymers DoxorubicinMCF-7 (breast cancer)~0.5[3]
PaclitaxelMCF-7 (breast cancer)Similar to free drug[5]
PaclitaxelSK-OV-3 (ovarian cancer)Similar to free drug[5]
Table 4: In Vivo Antitumor Efficacy of this compound-Based Drug Delivery Systems
Delivery SystemDrugAnimal ModelTumor ModelKey FindingReference(s)
PC Liposomes DoxorubicinMiceC26 colon carcinomaReduced in vivo antitumor activity compared to more rigid liposomes.[7]
DoxorubicinMiceLewis Lung CarcinomaRigid HSPC-based liposomes showed the most effective tumor growth inhibition.[4]
NLC-DOX DoxorubicinMiceBreast CancerNLC-DOX showed a tumor volume inhibition of 73.5% compared to 68.0% for liposome-DOX and 48.8% for free DOX.[8]
PC Micelles PaclitaxelMiceA549 human non-small cell lung cancerDurable antitumor responses with acceptable toxicity.
MPC Polymers PaclitaxelMiceBreast cancer xenograftNanoparticle accumulation in the tumor was observed.[5]

Key Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound-based drug delivery systems.

Preparation of this compound Liposomes by Thin-Film Hydration

This widely used method involves the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, which is then hydrated with an aqueous solution to form liposomes.[7][9][10][11][12]

Materials:

  • Phosphatidylcholine (e.g., HSPC, POPC, DOPC)

  • Cholesterol

  • DSPE-mPEG2000 (for stealth liposomes)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the lipids (phosphatidylcholine and cholesterol, and DSPE-mPEG2000 if applicable) in the organic solvent in a round-bottom flask.[10]

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[9]

  • Further dry the lipid film under vacuum for several hours to remove any residual solvent.[9]

  • Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) preheated to a temperature above the phase transition temperature of the lipids.[9]

  • Agitate the flask to allow the lipid film to peel off and form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes with a defined pore size.[7]

Determination of Drug Loading Content and Encapsulation Efficiency

These two parameters are crucial for assessing the efficiency of drug incorporation into the nanocarrier.[9][11]

Procedure:

  • Separate the drug-loaded nanoparticles from the unencapsulated, free drug in the aqueous medium. Common separation techniques include centrifugation, dialysis, or gel filtration chromatography.[10]

  • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Total weight of drug initially added) x 100

In Vitro Drug Release Study using the Dialysis Method

This method simulates the release of the drug from the nanocarrier into the systemic circulation.[13][14][15]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.

  • Release medium (e.g., PBS at different pH values to simulate physiological and tumor environments).

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium, which is continuously stirred at a constant temperature (typically 37°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical technique.

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18][19][20]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles for a specific incubation period (e.g., 24, 48, or 72 hours).

  • After incubation, add the MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake Study by Flow Cytometry

Flow cytometry is a powerful technique for quantifying the internalization of fluorescently labeled nanoparticles into cells.[21][22][23][24][25]

Materials:

  • Fluorescently labeled nanoparticles

  • Cancer cell line

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Incubate the cells with the fluorescently labeled nanoparticles for various time points.

  • After incubation, wash the cells with cold PBS to remove any nanoparticles that are not internalized.

  • Detach the cells from the plate using trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

  • The shift in fluorescence intensity compared to untreated control cells indicates the extent of nanoparticle uptake.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This study evaluates the therapeutic efficacy of the drug delivery system in a living organism.[6][8][23][26][27][28]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Drug-loaded nanoparticles, free drug, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice to establish tumors.

  • When the tumors reach a certain volume, randomly divide the mice into different treatment groups (e.g., vehicle control, free drug, drug-loaded nanoparticles).

  • Administer the treatments intravenously (or via another appropriate route) at a predetermined dosing schedule.

  • Monitor the tumor volume by measuring the tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.

Cellular Uptake and Intracellular Trafficking Pathways

The journey of a this compound-based nanocarrier from the extracellular environment to its intracellular target is a complex process involving multiple cellular pathways. Understanding these pathways is crucial for designing more efficient drug delivery systems.

Cellular Uptake Mechanisms

This compound-based nanoparticles can enter cells through various endocytic pathways. The specific pathway utilized often depends on the physicochemical properties of the nanoparticle, such as size, surface charge, and the presence of targeting ligands.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space PC_Nanoparticle This compound Nanoparticle Clathrin_Pit Clathrin-Coated Pit PC_Nanoparticle->Clathrin_Pit Clathrin-Mediated Endocytosis Caveolae Caveolae PC_Nanoparticle->Caveolae Caveolae-Mediated Endocytosis Macropinocytosis Macropinocytosis PC_Nanoparticle->Macropinocytosis Early_Endosome Early Endosome Clathrin_Pit->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Cytosol Cytosol Early_Endosome->Cytosol Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Late_Endosome->Cytosol Endosomal Escape

Cellular uptake pathways of PC-nanoparticles.

One of the primary entry routes is clathrin-mediated endocytosis , where the nanoparticles bind to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles. Another important pathway is caveolae-mediated endocytosis , which involves flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, often associated with lipid rafts.[12][29]

Intracellular Trafficking and Endosomal Escape

Once internalized, the nanoparticles are typically enclosed within endosomes. The acidic environment of the late endosomes can trigger the release of the encapsulated drug. For the drug to reach its intracellular target (e.g., the nucleus for DNA-damaging agents), the nanocarrier or the released drug must escape the endosome and avoid degradation in the lysosome. This process, known as endosomal escape , is a critical bottleneck in intracellular drug delivery.[16][19][27][30][31]

Intracellular_Trafficking cluster_uptake Uptake cluster_trafficking Trafficking cluster_fate Fate Endocytosis Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Drug_Release_Endosome Drug Release in Endosome Late_Endosome->Drug_Release_Endosome Degradation Lysosomal Degradation Lysosome->Degradation Endosomal_Escape Endosomal Escape Drug_Release_Endosome->Endosomal_Escape Cytosolic_Delivery Cytosolic Drug Delivery Endosomal_Escape->Cytosolic_Delivery

Intracellular trafficking and fate of nanocarriers.

Mechanisms such as the "proton sponge effect," where the carrier buffers the endosomal pH leading to osmotic swelling and rupture, can facilitate endosomal escape. The composition of the this compound-based carrier can be engineered to enhance this process. For instance, the inclusion of fusogenic lipids can promote the fusion of the carrier with the endosomal membrane, releasing the cargo into the cytoplasm.

Conclusion

This compound-based drug delivery systems offer a highly promising platform for the development of effective and biocompatible nanomedicines. Liposomes, micelles, and polymers each possess distinct advantages and are suited for different therapeutic applications. A thorough understanding of their comparative efficacy, coupled with the standardization of experimental protocols for their evaluation, is essential for advancing these innovative technologies from the laboratory to the clinic. The continued exploration of their interactions with cellular machinery will undoubtedly pave the way for the design of next-generation drug delivery systems with enhanced targeting and therapeutic efficacy.

References

A Comparative Guide to Synthetic vs. Natural Phosphocholine in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural phosphocholine (PC) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Key Differences at a Glance

This compound is a ubiquitous molecule essential for the structural integrity of cell membranes and is a key player in various signaling pathways. While natural sources like egg yolk and soybeans provide a readily available supply of PC, synthetic routes offer unparalleled purity and batch-to-batch consistency. The primary distinctions lie in their composition, stability, and immunogenic potential.

Natural this compound is typically a heterogeneous mixture of phosphatidylcholines with varying fatty acid chain lengths and degrees of saturation. This inherent variability can introduce inconsistencies in experimental results.

Synthetic this compound , in contrast, consists of well-defined, highly pure phospholipid species. This allows for precise control over the physicochemical properties of formulations, such as liposomes and emulsions, leading to more reproducible findings.[1][2]

Performance Comparison: A Data-Driven Analysis

The selection of this compound source can have profound effects on the stability, bioactivity, and immunogenicity of experimental formulations. Below, we present a summary of available data comparing these key performance indicators.

Immunogenicity

In the context of vaccine adjuvants, the choice of this compound can influence the resulting immune response. A study comparing squalene emulsions containing either natural egg-derived PC or various synthetic PCs as emulsifiers in conjunction with an inactivated influenza vaccine or a recombinant malaria antigen found that the immunogenicity of stable emulsions was similar regardless of the PC source.[3]

Table 1: Comparison of Antibody Titers Induced by Vaccine Adjuvants with Natural vs. Synthetic this compound

Adjuvant FormulationAntigenTotal IgG Titer (log10)IgG1 Titer (log10)IgG2a Titer (log10)
Egg PC Emulsion Influenza Vaccine~4.5~4.2~3.0
POPC Emulsion (Synthetic) Influenza Vaccine~4.6~4.3~3.1
DOPC Emulsion (Synthetic) Influenza Vaccine~4.5~4.3~2.9
DMPC Emulsion (Synthetic) Influenza Vaccine~4.7~4.4~3.2
Egg PC Emulsion Malaria Antigen (PbCSP)~4.0~3.8~2.5
POPC Emulsion (Synthetic) Malaria Antigen (PbCSP)~4.1~3.9~2.6
DMPC Emulsion (Synthetic) Malaria Antigen (PbCSP)~4.2~4.0~2.7

Data is approximated from graphical representations in the source study and presented for comparative purposes.[3]

The data suggests that while both natural and synthetic PCs can effectively enhance the immune response, certain synthetic PCs like DMPC may elicit slightly higher antibody titers.[3]

Stability

The stability of this compound-containing formulations, such as liposomes, is crucial for their efficacy as drug delivery vehicles. Synthetic phospholipids, particularly those with saturated fatty acid chains, generally form more rigid and stable bilayers compared to the more permeable and less stable membranes formed by unsaturated natural PCs.[4][5]

A long-term study on liposome stability highlighted that lipid composition is a critical factor influencing particle size and concentration over time.[6][7] While a direct quantitative comparison between natural and a wide range of synthetic PCs in a single study is limited, the available data underscores the superior stability of synthetic formulations.

Table 2: Long-Term Stability of Liposomes with Different Synthetic Lipid Compositions

Lipid CompositionStorage TemperatureInitial Particle Size (nm)Particle Size after 12 months (nm)Change in Particle Concentration (%)
DSPC/Cholesterol 4°C85 ± 590 ± 7-10%
DPPC/Cholesterol 4°C90 ± 6105 ± 10-25%
DOPC/Cholesterol 4°C88 ± 5150 ± 20-60%
DSPC/Cholesterol 22°C (Room Temp)85 ± 5110 ± 12-40%
DPPC/Cholesterol 22°C (Room Temp)90 ± 6180 ± 25-75%
DOPC/Cholesterol 22°C (Room Temp)88 ± 5>300 (aggregated)>-90%

This table presents illustrative data based on findings from studies on synthetic liposome stability.[6][7] DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) are saturated PCs, while DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is an unsaturated PC.

The data clearly indicates that liposomes formulated with saturated synthetic PCs (DSPC, DPPC) exhibit significantly greater stability, especially when stored at lower temperatures, as evidenced by minimal changes in particle size and concentration over a year. In contrast, the unsaturated synthetic PC (DOPC) shows poor stability, particularly at room temperature.[6][7] This trend is expected to be even more pronounced with natural PC mixtures due to their higher content of polyunsaturated fatty acids.

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing this compound sources, it is essential to follow standardized and detailed experimental protocols.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs) which can then be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Lipid Film Formation:

    • Dissolve the desired this compound (synthetic or natural) and other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids.

    • The resulting suspension will contain MLVs.

  • Size Reduction (Optional):

    • To obtain smaller and more uniform vesicles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

Stability Assessment by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.

  • Sample Preparation:

    • Dilute the liposome suspension with an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

    • Filter the diluted sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Measurement:

    • Place the sample in a disposable cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

    • For stability studies, repeat the measurements at various time points and under different storage conditions (e.g., temperature, pH).

In Vitro Drug Release Assay

This protocol is used to determine the rate at which an encapsulated drug is released from liposomes.

  • Sample Preparation:

    • Prepare drug-loaded liposomes using a suitable method (e.g., thin-film hydration with the drug in the aqueous phase for hydrophilic drugs, or in the organic phase for lipophilic drugs).

    • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.

  • Release Study:

    • Place a known amount of the purified drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS, often with a small amount of surfactant to ensure sink conditions) at a constant temperature (e.g., 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification:

    • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizing the Molecular Landscape

To better understand the context in which this compound operates, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Phosphocholine_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PLD Phospholipase D (PLD) Receptor->PLD Activates PC Phosphatidylcholine (PC) PLC->PC Hydrolyzes PLD->PC Hydrolyzes DAG Diacylglycerol (DAG) PC->DAG P_Choline This compound PC->P_Choline PA Phosphatidic Acid (PA) PC->PA PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PA->Downstream Modulates PKC->Downstream Phosphorylates

This compound Signaling Cascade

Experimental_Workflow Start Start: Define Experimental Goals Selection Select this compound Source (Synthetic vs. Natural) Start->Selection Prep_S Prepare Formulation (Synthetic PC) Selection->Prep_S Synthetic Prep_N Prepare Formulation (Natural PC) Selection->Prep_N Natural Char_S Characterize Formulation (e.g., DLS for size) Prep_S->Char_S Char_N Characterize Formulation (e.g., DLS for size) Prep_N->Char_N Assay Perform Comparative Assay (e.g., Stability, Bioactivity, Immunogenicity) Char_S->Assay Char_N->Assay Data Collect and Analyze Data Assay->Data Conclusion Draw Conclusions Data->Conclusion

Comparative Experimental Workflow

Conclusion and Recommendations

The choice between synthetic and natural this compound is highly dependent on the specific requirements of the experiment.

  • For applications requiring high reproducibility, stability, and control over physicochemical properties , such as in the development of drug delivery systems or when investigating the influence of specific lipid species, synthetic this compound is the superior choice .[1][2] Its defined composition minimizes batch-to-batch variability and leads to more reliable and interpretable data.

  • For applications where cost is a major consideration and some degree of heterogeneity is acceptable , natural this compound may be a viable option .[1] However, researchers must be aware of the potential for variability and its impact on experimental outcomes.

References

The Rising Profile of Phosphocholine in Disease Diagnostics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of phosphocholine's potential as a robust diagnostic biomarker for a spectrum of human diseases, offering researchers and drug development professionals a comparative guide to its performance against alternative markers, supported by experimental data and detailed methodologies.

This compound (PCho), a key intermediate in the biosynthesis of phosphatidylcholine (PC), is emerging as a significant biomarker in the landscape of disease diagnostics.[1][2] Alterations in the metabolic pathways involving this compound have been consistently linked to the pathology of various diseases, most notably in cancer, neurological disorders, and inflammatory conditions.[3][4][5] This guide provides a comprehensive validation of this compound as a diagnostic biomarker, presenting a comparative analysis of its performance, detailed experimental protocols for its detection, and an exploration of the signaling pathways in which it plays a crucial role.

Comparative Diagnostic Performance of this compound and Related Metabolites

The diagnostic utility of a biomarker is primarily determined by its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). The following tables summarize the performance of this compound and related choline-containing compounds across various diseases, offering a clear comparison for researchers.

DiseaseBiomarker(s)Sample TypeSensitivitySpecificityAUCKey Findings
Squamous Cervical Cancer Phosphatidylcholine (PC) & Lysophosphatidylcholine (LPC)Plasma93.2%91.3%0.972PC levels were significantly lower, while LPC levels were significantly higher in patients compared to controls.[6]
Bacterial vs. Viral CNS Infections Phosphatidylcholines (various species)Cerebrospinal Fluid (CSF)High (specific values varied by PC species)Moderate to High≥ 0.86Concentrations of 54 phosphatidylcholines were significantly higher in bacterial meningitis, with four of the top five performers showing higher sensitivity and negative predictive values than CSF lactate or cell count.[4]
Liver Cirrhosis (HCV-related) PC 32:0Serum70% (pre-treatment) 73% (end-of-therapy)86% (pre-treatment) 85% (end-of-therapy)0.814 (pre-treatment) 0.826 (end-of-therapy)The specific upregulation of PC 32:0 was found to be a valuable diagnostic marker for cirrhosis, both before and after antiviral therapy.[7][8]
Tuberculosis-Coronary Artery Disease (TB-CAD) Comorbidity PC(14:0_20:4)Plasma86.7%58.9%0.792An integrated model including PC(14:0_20:4) and two other lipids achieved an AUC of 0.834, with 90.0% sensitivity and 62.2% specificity.[9]

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is paramount for its validation as a clinical biomarker. Below are detailed methodologies for two common analytical techniques.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This method is highly sensitive and specific for the simultaneous quantification of choline and this compound in plasma.[10][11]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Precipitate proteins by adding 1600 µL of a cold precipitation solution (containing an internal standard) to 400 µL of plasma.

    • Centrifuge at 3000 rpm at 4°C for 15 minutes.

    • Transfer the supernatant to a new tube and dry using a vacuum centrifuge.

    • Reconstitute the dried extract with 100 µL of a solution of acetonitrile and water (1:1 v/v).[10]

  • Chromatographic Separation:

    • Column: Atlantis premiere BEH Z-HILIC column (2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium bicarbonate, pH 8.5.

    • Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).

    • Flow Rate: 0.45 mL/min.

    • Gradient: A detailed gradient elution program is utilized to ensure optimal separation.[10]

  • Mass Spectrometry Detection:

    • Operated in selected reaction monitoring (SRM) mode.

    • Transitions: Choline (m/z 104.1 -> 60.1), this compound (m/z 184.1 -> 86.2).[11]

Fluorescence-Based Enzymatic Assay

This method offers a high-throughput and more accessible alternative to mass spectrometry.[12][13]

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting a 10X stock solution with deionized water.

    • Prepare a Reaction Reagent containing choline oxidase, horseradish peroxidase (HRP), a fluorescence probe, and phospholipase D in the 1X Assay Buffer. This reagent should be freshly prepared and protected from light.[12]

  • Assay Procedure:

    • Add 10 µL of diluted standards and samples to a 96-well microtiter plate.

    • Add 100 µL of the prepared Reaction Reagent to each well and mix thoroughly.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Read the fluorescence with an excitation wavelength in the range of 530-570 nm and an emission wavelength in the range of 590-600 nm.[12][13]

Signaling Pathways and Biological Relevance

This compound is a central node in cellular metabolism, particularly in the synthesis of phosphatidylcholine, a major component of cell membranes.[14] Its levels are tightly regulated by enzymes such as choline kinase, which phosphorylates choline to form this compound.

Choline Metabolism and its Role in Cancer

In many cancer cells, the expression and activity of choline kinase alpha are upregulated.[3] This leads to an accumulation of this compound, a phenomenon that can be detected by magnetic resonance spectroscopy and is considered a hallmark of cancerous transformation.[3] This elevated this compound level is associated with increased cell proliferation, survival, and metastasis.[15]

Choline_Metabolism_in_Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell Choline_ext Choline Choline_transporter Choline Transporters (Upregulated) Choline_ext->Choline_transporter Choline_int Choline PCho This compound Choline_int->PCho Choline Kinase α (Upregulated) PC Phosphatidylcholine PCho->PC CTP:this compound cytidylyltransferase Proliferation Increased Proliferation & Survival PCho->Proliferation Cell_Membrane Cell Membrane Biogenesis PC->Cell_Membrane Choline_transporter->Choline_int PC_Metabolism_CVD cluster_gut Intestinal Lumen cluster_liver Liver Dietary_PC Dietary Phosphatidylcholine Choline Choline Dietary_PC->Choline Lipases TMA Trimethylamine (TMA) Choline->TMA Gut Microbiota TMAO Trimethylamine-N-oxide (TMAO) TMA->TMAO Hepatic FMOs CVD_Risk Increased Cardiovascular Disease Risk TMAO->CVD_Risk

References

Comparative study of phosphocholine metabolism in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phosphocholine (PCho) metabolism in healthy versus diseased states, with a focus on cancer, neurodegenerative disorders, and inflammatory conditions. Alterations in PCho levels and the enzymes governing its synthesis and degradation are increasingly recognized as hallmarks of various pathologies, offering potential diagnostic markers and therapeutic targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key differences in this compound metabolism between healthy and diseased states based on current scientific literature.

Table 1: this compound and Related Metabolite Levels

Disease StateTissue/FluidMetaboliteChange vs. Healthy ControlReference(s)
Cancer
Breast, Prostate, Lung, Ovarian, Colon CarcinomasTumor TissueThis compound (PCho)Significantly Increased[1][2]
Total Choline (tCho)Significantly Increased[1]
Neurodegenerative Diseases
Alzheimer's DiseaseBrain TissuePhosphatidylcholine (PC)Decreased[1][3][4]
Glycerothis compound (GPC)Increased[1]
Multiple SclerosisBrain PlaquesOxidized PhosphatidylcholineIncreased[5][6]
Brain TissuePhosphatidylcholine (PC) 36:1Decreased[7]
Inflammatory Diseases
Ulcerative ColitisIntestinal MucusPhosphatidylcholine (PC)Significantly Decreased[8][9]
Rheumatoid ArthritisSynovial FluidPhospholipidsAltered Profile[10]
Inflammatory Bowel DiseaseIntestinal TissuePhosphatidylcholine (PC)Decreased[9][11]

Table 2: Key Enzyme Activity in this compound Metabolism

Disease StateTissue/Cell LineEnzymeChange in Activity vs. Healthy ControlReference(s)
Cancer
Various CancersTumor Tissue/CellsCholine Kinase α (ChoKα)Upregulated/Increased[2]
Ovarian Cancer CellsPhosphatidylcholine-specific Phospholipase C (PC-PLC)Significantly Increased[1]
Neurodegenerative Diseases
Alzheimer's DiseaseBrainPhospholipase A2 (PLA2)Implicated in altered metabolism[4]
Phospholipase D (PLD)Implicated in altered metabolism[4]
Inflammatory Diseases
Ulcerative Colitis & Crohn's DiseaseIntestinal TissuePhospholipase A2 (PLA2)Increased[9]
Rheumatoid ArthritisSynovial FluidPhospholipase AIncreased[12]

Signaling Pathways in Altered this compound Metabolism

Altered this compound metabolism in diseased states is intricately linked to major signaling pathways that control cell growth, proliferation, and survival.

The Kennedy Pathway and its Regulation

The primary route for de novo phosphatidylcholine (PC) synthesis is the Kennedy pathway. Choline is first phosphorylated to this compound by Choline Kinase (ChoK). Subsequently, CTP:this compound cytidylyltransferase (CCT) catalyzes the formation of CDP-choline from this compound and CTP. Finally, choline phosphotransferase (CPT) transfers this compound from CDP-choline to diacylglycerol (DAG) to form PC.[13]

Kennedy_Pathway cluster_cpt Choline Choline PCho This compound Choline->PCho Choline Kinase (ChoK) ATP -> ADP CDP_Choline CDP-Choline PCho->CDP_Choline CTP:this compound cytidylyltransferase (CCT) CTP -> PPi PC Phosphatidylcholine CDP_Choline->PC Choline phosphotransferase (CPT) CMP DAG Diacylglycerol DAG->PC

The Kennedy Pathway for de novo Phosphatidylcholine Synthesis.

Oncogenic Signaling and this compound Metabolism

In many cancers, oncogenic signaling pathways, such as the PI3K/Akt and MAPK pathways, directly impact this compound metabolism.[14][15][16] Activation of these pathways leads to the upregulation of ChoKα, resulting in increased this compound levels, which in turn can act as a second messenger to further promote cell proliferation and survival.[14][15][17]

Oncogenic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors MAPK MAPK Pathway RTK->MAPK Akt Akt PI3K->Akt ChoK Choline Kinase α (ChoKα) Akt->ChoK Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->ChoK MAPK->Proliferation PCho This compound (Increased) ChoK->PCho PCho->Proliferation Second Messenger

Oncogenic signaling pathways converge on Choline Kinase α.

Experimental Protocols

Measurement of this compound in Tissue Samples

This protocol outlines a general workflow for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Experimental_Workflow start Tissue Sample Collection (e.g., Biopsy) homogenization Homogenization in Chloroform/Methanol start->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction phase_separation Phase Separation extraction->phase_separation aqueous_phase Aqueous Phase Collection (Contains this compound) phase_separation->aqueous_phase lcms LC-MS/MS Analysis aqueous_phase->lcms quantification Quantification (against standard curve) lcms->quantification end Data Analysis quantification->end

Workflow for this compound Quantification in Tissue.

1. Sample Preparation:

  • Excise tissue and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

  • Homogenize a known weight of the frozen tissue in a cold chloroform/methanol (2:1, v/v) solution.[18]

2. Lipid Extraction:

  • Perform a lipid extraction using the Folch method or a similar protocol to separate lipids from water-soluble components.

  • After centrifugation, two phases will form: an upper aqueous phase (containing this compound) and a lower organic phase (containing lipids).

3. Sample Analysis by LC-MS/MS:

  • Carefully collect the aqueous phase for analysis.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a suitable chromatography column (e.g., HILIC) to separate this compound from other metabolites.

  • The mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) of this compound and its fragments for accurate identification and quantification.

4. Quantification:

  • Prepare a standard curve using known concentrations of a this compound standard.

  • Compare the peak area of this compound in the samples to the standard curve to determine its concentration.

Choline Kinase Activity Assay

This fluorometric assay provides a method for measuring the activity of choline kinase in cell or tissue lysates. Commercial kits are available for this purpose.[19]

Principle: Choline kinase phosphorylates choline to this compound. The ADP produced is then used in a series of coupled enzymatic reactions that lead to the generation of a fluorescent product. The rate of fluorescence increase is directly proportional to the choline kinase activity.

Protocol Outline:

  • Lysate Preparation:

    • Homogenize cells or tissue in the provided assay buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

  • Reaction Setup:

    • Prepare a reaction mix containing the choline substrate, ATP, and the detection reagents.

    • Add the cell/tissue lysate to the reaction mix.

    • Include appropriate controls (e.g., no-enzyme control, no-substrate control).

  • Measurement:

    • Incubate the reaction at the recommended temperature (e.g., 25°C).

    • Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Calculation:

    • Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Use a standard curve generated with a known amount of ADP to convert the fluorescence rate to the amount of ADP produced, which corresponds to the choline kinase activity.

CTP:this compound Cytidylyltransferase (CCT) Activity Assay

The activity of CCT can be determined by measuring the incorporation of radiolabeled this compound into CDP-choline.[20]

Principle: CCT catalyzes the reaction between [14C]-phosphocholine and CTP to form [14C]-CDP-choline and pyrophosphate.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing CTP, Mg2+, and the cell or tissue lysate.

  • Initiation: Start the reaction by adding [14C]-phosphocholine.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination: Stop the reaction by adding ethanol or by heating.

  • Separation: Separate the product, [14C]-CDP-choline, from the substrate, [14C]-phosphocholine, using thin-layer chromatography (TLC) or ion-exchange chromatography.

  • Quantification: Quantify the amount of radioactivity in the CDP-choline spot/fraction using a scintillation counter.

Choline Phosphotransferase (CPT) Activity Assay

CPT activity is measured by the transfer of radiolabeled this compound from CDP-choline to diacylglycerol.[13][21]

Principle: CPT catalyzes the final step in the Kennedy pathway, transferring [14C]-phosphocholine from [14C]-CDP-choline to diacylglycerol (DAG) to form [14C]-phosphatidylcholine.

Protocol Outline:

  • Substrate Preparation: Prepare a reaction mixture containing DAG, a detergent (e.g., Triton X-100), and the cell or tissue lysate (typically a microsomal fraction).

  • Reaction Initiation: Start the reaction by adding [14C]-CDP-choline.

  • Incubation: Incubate the mixture at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol procedure.

  • Separation and Quantification: Separate the [14C]-phosphatidylcholine from the unreacted [14C]-CDP-choline using thin-layer chromatography (TLC). The amount of radioactivity in the phosphatidylcholine spot is then quantified.

This guide provides a foundational understanding of the comparative metabolism of this compound in health and various disease states. The presented data and protocols offer a starting point for researchers to delve deeper into this critical area of metabolic research.

References

Assessing the Specificity of Phosphocholine-Targeting Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of antibodies is paramount to experimental success. This guide provides a detailed comparison of phosphocholine (PC)-targeting antibodies, offering insights into their specificity and performance across various applications. Experimental data is presented to facilitate objective decision-making, alongside detailed protocols for key validation experiments.

This compound is a crucial headgroup of phospholipids, notably phosphatidylcholine, and is implicated in a range of biological processes, from membrane structure to cell signaling in cancer and inflammation. Consequently, antibodies targeting this epitope are invaluable tools. This guide will explore the specificity of various anti-phosphocholine antibody clones, aiding researchers in selecting the most suitable reagent for their needs.

Comparative Analysis of this compound-Targeting Antibody Clones

The selection of an appropriate antibody clone is critical for the specific and sensitive detection of this compound. Different clones may exhibit variations in binding affinity, cross-reactivity, and performance in different immunoassays. Below is a summary of commonly used anti-phosphocholine antibody clones.

Antibody CloneIsotypeSpecies of OriginKnown Specificity & CharacteristicsRecommended Applications
T15/E06 IgM, IgG1 (chimeric)MouseRecognizes the this compound headgroup of oxidized phospholipids.[1] Human monoclonal antibodies have shown equivalent or higher affinity for PC than the T15 clone.[2]ELISA, Flow Cytometry, IHC
BH8 Mouse IgGMouseSpecifically detects this compound conjugated to BSA.[3][4]ELISA, Flow Cytometry, Western Blotting, Immunocytochemistry, Functional Assays[3][4]
D05 Human IgG1HumanDemonstrates a higher binding affinity for this compound compared to clones A01 and E01.[5]ELISA, Functional Assays (e.g., phagocytosis)
A01 Human IgG1HumanBinds to this compound.[5][6]ELISA
E01 Human IgG1HumanBinds to this compound.[5][6]ELISA
M99-B05 Human IgG1HumanSelected for its ability to reduce CCL2 expression and inhibit neointima formation.[7]In vivo functional assays, IHC
X9-C1 Human IgG1HumanShown to reduce CCL2 expression in the vessel wall.[7]In vivo functional assays, IHC
JE-1 Not specifiedNot specifiedHighly specific to phosphatidylcholine with no cross-reaction to other phospholipids observed. Shows considerable reactivity with PC containing saturated fatty acids.[8]ELISA, Functional Assays (enzyme inhibition)
JE-8 Not specifiedNot specifiedHighly specific to phosphatidylcholine with no cross-reaction to other phospholipids observed. Does not react with PC containing saturated fatty acids.[8]ELISA, Functional Assays (enzyme inhibition)

Experimental Protocols for Specificity Assessment

To ensure the validity of experimental results, it is crucial to perform in-house validation of this compound-targeting antibodies. Below are detailed protocols for common immunological assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for detecting and quantifying antibodies. This protocol is designed to assess the binding of anti-phosphocholine antibodies to their target.

Materials:

  • 96-well ELISA plates

  • This compound-conjugated Bovine Serum Albumin (PC-BSA)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-phosphocholine primary antibodies (various clones for comparison)

  • HRP-conjugated secondary antibody (specific to the primary antibody's host species and isotype)

  • TMB substrate

  • Stop solution (e.g., 1N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of PC-BSA (10 µg/mL in PBS) and incubate overnight at 4°C.[6]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.[6]

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibodies to the wells and incubate for 2 hours at room temperature.[6] It is recommended to perform a serial dilution to determine the optimal antibody concentration.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add 100 µL of stop solution. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Western Blotting

Western blotting allows for the detection of this compound on proteins separated by size.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Anti-phosphocholine primary antibody

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates and determine protein concentration.

  • Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred over milk to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-phosphocholine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

Flow Cytometry

Flow cytometry can be used to identify cells with exposed this compound on their surface.

Materials:

  • Cell suspension

  • FACS buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)

  • Anti-phosphocholine primary antibody (fluorochrome-conjugated or unconjugated)

  • Fluorochrome-conjugated secondary antibody (if the primary is unconjugated)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash with FACS buffer.

  • Blocking: Resuspend cells in FACS buffer containing an Fc receptor blocking agent and incubate for 10 minutes at 4°C.

  • Primary Antibody Staining: Add the anti-phosphocholine primary antibody at the recommended dilution and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Immunohistochemistry (IHC)

IHC allows for the visualization of this compound within tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal serum in PBS)

  • Anti-phosphocholine primary antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.[10]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.[10]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-phosphocholine antibody overnight at 4°C in a humidified chamber.[11]

  • Washing: Wash the sections with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[10]

  • Washing: Wash the sections with PBS.

  • Detection: Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.[10]

  • Washing: Wash the sections with PBS.

  • Visualization: Apply DAB substrate until the desired stain intensity develops.[10]

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and then mount with a permanent mounting medium.

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is a central molecule in several key signaling pathways. Understanding these pathways can provide context for the application of this compound-targeting antibodies.

Phosphatidylcholine Biosynthesis

There are two primary pathways for phosphatidylcholine synthesis: the Kennedy pathway and the methylation pathway.

G cluster_kennedy Kennedy Pathway cluster_methylation Methylation Pathway (Liver) Choline Choline This compound This compound Choline->this compound Choline Kinase CDP_Choline CDP-Choline This compound->CDP_Choline CTP:this compound cytidylyltransferase PC_Kennedy Phosphatidylcholine CDP_Choline->PC_Kennedy Cholinephosphotransferase DAG Diacylglycerol DAG->PC_Kennedy Cholinephosphotransferase PE Phosphatidylethanolamine PC_Methylation Phosphatidylcholine PE->PC_Methylation PEMT (3x SAM -> 3x SAH)

Caption: Major pathways of phosphatidylcholine biosynthesis.

Phosphatidylcholine in Protein Kinase C (PKC) Signaling

Phosphatidylcholine can be hydrolyzed by phospholipase C (PLC) and phospholipase D (PLD) to generate diacylglycerol (DAG), a key activator of Protein Kinase C (PKC).

G PC Phosphatidylcholine PLD Phospholipase D PC->PLD DAG Diacylglycerol PC->DAG PLC PLC Phospholipase C PLD->DAG Phosphatidic acid phosphatase PKC Protein Kinase C DAG->PKC Activation Downstream Downstream Signaling PKC->Downstream

Caption: Role of phosphatidylcholine in PKC activation.

Experimental Workflow for Antibody Specificity Assessment

A systematic approach is necessary to rigorously assess the specificity of a this compound-targeting antibody.

G Start Select Antibody Clone(s) ELISA ELISA for Binding to PC-conjugate Start->ELISA CrossReactivity ELISA for Cross-Reactivity (e.g., other phospholipids) ELISA->CrossReactivity WB Western Blot on Relevant Lysates CrossReactivity->WB FC Flow Cytometry on Target Cells WB->FC IHC Immunohistochemistry on Target Tissues FC->IHC Analysis Data Analysis and Comparison IHC->Analysis Conclusion Select Optimal Antibody Analysis->Conclusion

Caption: Workflow for assessing antibody specificity.

References

The Role of Phosphocholine in Tumor Progression: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An aberrant choline metabolism, characterized by elevated levels of phosphocholine (PC), is a recognized hallmark of malignant transformation and tumor progression.[1][2] This metabolic shift, primarily driven by the overexpression and increased activity of choline kinase alpha (ChoKα), presents a compelling target for novel anticancer therapies.[3][4] This guide provides an objective comparison of preclinical in vivo models used to validate the role of this compound in tumorigenesis, supported by experimental data on therapeutic interventions targeting this pathway.

Comparative Analysis of In Vivo Models

The in vivo validation of this compound's role in cancer progression predominantly relies on xenograft models in immunocompromised mice. These models allow for the study of human tumor growth and its response to therapeutic agents that target choline metabolism. Below is a comparison of different xenograft models and the effects of targeting this compound, primarily through the inhibition of ChoKα.

Table 1: Efficacy of Choline Kinase α (ChoKα) Inhibitors in Human Cancer Xenograft Models
Inhibitor Cancer Type Cell Line Animal Model Dosage Treatment Schedule Tumor Growth Inhibition (%) Key Findings Reference
MN58b Colon CancerHT-29Athymic nu/nu mice5 mg/kgi.p. daily for 5 days, 9-day rest, then 5 more days~46-69%Significant antitumor effects observed.[5]
MN58b Lung CancerH460Nude miceNot specifiedi.p.Synergistic effect with cisplatin.Combined therapy showed a significant synergistic effect.[6]
MN58b Bladder CancerT24TOrthotopic model in nude miceNot specifiedi.p.Significant inhibition of tumor growth (p=0.02).Increased survival in treated mice (p=0.03).[7]
MN58b Brain CancerF98 (rat glioma)Intracranial model in ratsNot specifiedi.p.Significant growth arrest compared to controls.Treatment led to a significant decrease in tumor total choline.[8][9]
RSM-932A (TCD-717) Lung CancerH460Nude miceNot specifiedi.p.Synergistic effect with cisplatin.Combination with cisplatin enhanced antitumor response.[6]
RSM-932A (TCD-717) Colon CancerHT-29Athymic nu/nu mice3 mg/kgi.v., 3 times/week for 4 weeksNot specifiedResulted in 40% inhibition of ChoK activity in tumors.[5]
Table 2: Modulation of Choline Metabolites in Response to Perturbation in Xenograft Models
Model System Cancer Type Perturbation Key Metabolite Changes Analytical Method Reference
MCF-7/S vs. MCF-7/D40 (drug-resistant) xenograftsBreast CancerDrug ResistanceHigher PCho/γ-NTP and PEtn/γ-NTP ratios in resistant tumors.31P MRS[10]
Basal-like (MAS98.12) vs. Luminal-like (MAS98.06) xenograftsBreast CancerDoxorubicin and/or BevacizumabBasal-like: Increased PCho, decreased GPC. Luminal-like: Initial PCho decrease, then increase in PCho, GPC, and tCho.HR-MAS MRS[11]
F98 (rat glioma) xenograftsBrain CancerMN58b TreatmentSignificant decrease in total choline (tCho) in vivo; significant reduction in this compound (PCho) in tissue extracts.1H MRS[8][9]
Patient-Derived Xenografts (PDX)Breast CancerSubtype DifferenceLuminal B xenografts had a higher PCho/GPC ratio compared to most basal-like xenografts.HR-MAS MRS[12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings. The following sections outline the key experimental protocols employed in the cited in vivo studies.

Protocol 1: Human Tumor Xenograft Model Establishment

This protocol provides a general framework for establishing subcutaneous and orthotopic xenograft models.

1. Cell Culture:

  • Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[14]
  • Cells are harvested during the logarithmic growth phase. Cell viability should be >90% as determined by trypan blue exclusion.[14]

2. Animal Models:

  • Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are typically used to prevent rejection of the human tumor cells.[15][16][17]

3. Cell Implantation:

  • Subcutaneous Model: A suspension of 1 x 10⁶ to 5 x 10⁶ cells in 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or serum-free media is injected subcutaneously into the flank of the mouse.[14][15][16] Matrigel may be mixed with the cell suspension to support initial tumor growth.[17]
  • Orthotopic Model (Breast Cancer): For an orthotopic breast cancer model, 3 x 10⁵ to 5 x 10⁶ MDA-MB-231 cells are implanted into the mammary fat pad of female nude mice.[15][18]

4. Tumor Growth Monitoring:

  • Tumor growth is monitored weekly or 2-3 times per week by measuring the length and width of the tumor with calipers.[14][16]
  • Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[14]

5. Treatment Administration:

  • When tumors reach a mean volume of approximately 100 mm³, mice are randomized into treatment and control groups.[14][16]
  • Therapeutic agents (e.g., ChoKα inhibitors, cisplatin) are administered via the specified route (e.g., intraperitoneal, intravenous) and schedule.[5][6][16]

Protocol 2: In Vivo Magnetic Resonance Spectroscopy (MRS) for Choline Metabolite Quantification

In vivo MRS is a non-invasive technique used to measure the levels of choline-containing compounds within the tumor.[1][2][19]

1. Animal Preparation:

  • The mouse is anesthetized (e.g., with isoflurane) and placed in a specialized holder that fits within the MRS coil.[10]
  • The tumor is positioned centrally within the radiofrequency coil.

2. MRS Data Acquisition:

  • Experiments are typically performed on a high-field small-animal MRI/MRS scanner (e.g., 4.7 T).[10]
  • 1H MRS: Used to detect the total choline (tCho) peak at approximately 3.2 ppm, which comprises free choline, this compound (PCho), and glycerothis compound (GPC).[2][19] Specialized pulse sequences like PRESS or STEAM are used for signal localization.
  • 31P MRS: Allows for the resolution and quantification of individual phosphomonoesters (PMEs), including PCho and phosphoethanolamine (PEtn), and phosphodiesters (PDEs) like GPC.[2][10] Fully relaxed spectra are acquired to ensure accurate quantification.[10]

3. Data Processing and Analysis:

  • The acquired spectra are processed using specialized software (e.g., LCModel).[9]
  • Metabolite concentrations are often expressed as ratios to a reference peak, such as γ-NTP (for 31P MRS) or creatine (for 1H MRS), to account for variations in cell density.[10]

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological pathways and experimental designs.

Phosphocholine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PtdCho Phosphatidylcholine (PtdCho) Choline Choline PCho This compound (PCho) Choline->PCho ATP -> ADP ChoKα PCho->PtdCho Kennedy Pathway MAPK_Pathway MAPK Pathway PCho->MAPK_Pathway activates Growth_Factors Growth Factors (e.g., EGF, PDGF) Ras Ras Growth_Factors->Ras activate ChoKa Choline Kinase α (ChoKα) Ras->ChoKa upregulates Proliferation Cell Proliferation, Invasion, Metastasis MAPK_Pathway->Proliferation ChoKa_Inhibitors ChoKα Inhibitors (e.g., MN58b, RSM-932A) ChoKa_Inhibitors->ChoKa inhibit

Caption: The central role of Choline Kinase α (ChoKα) in producing this compound, a key driver of tumor cell proliferation.

Experimental_Workflow_Xenograft start Human Tumor Cell Line Culture implant Implantation into Immunocompromised Mice (Subcutaneous or Orthotopic) start->implant growth Tumor Growth (Volume ≈ 100 mm³) implant->growth randomize Randomization growth->randomize control Control Group (Vehicle) randomize->control treatment Treatment Group (e.g., ChoKα Inhibitor) randomize->treatment monitor Monitor Tumor Growth & In Vivo MRS control->monitor treatment->monitor endpoint Endpoint Analysis: Tumor Weight, Ex Vivo MRS, Histology monitor->endpoint

Caption: A typical workflow for in vivo validation of anti-cancer therapies targeting this compound metabolism in xenograft models.

PCho_Tumor_Progression_Logic ChoKa_Overexpression ChoKα Overexpression and Activation PCho_Increase Increased This compound (PCho) ChoKa_Overexpression->PCho_Increase Membrane_Synthesis Increased Membrane Biosynthesis PCho_Increase->Membrane_Synthesis Signaling_Activation Pro-survival Signaling (e.g., MAPK) PCho_Increase->Signaling_Activation Tumor_Progression Tumor Growth, Metastasis, Drug Resistance Membrane_Synthesis->Tumor_Progression Signaling_Activation->Tumor_Progression

Caption: The logical relationship between increased this compound levels and the hallmarks of tumor progression.

References

Benchmarking new phosphocholine synthesis methods against existing ones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phosphocholine Synthesis Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent methods for synthesizing this compound, a vital intermediate in the biosynthesis of phosphatidylcholine and a crucial component in various biomedical research and drug development applications. We will explore traditional chemical syntheses, modern advancements including flow chemistry, and chemoenzymatic strategies, presenting supporting experimental data to facilitate an informed choice of methodology.

Introduction to this compound Synthesis

This compound is a key precursor in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, via the Kennedy pathway.[1][2][3][4][5] The synthesis of this compound and its derivatives is therefore of significant interest for creating biomimetic membranes, drug delivery vehicles, and for studying lipid metabolism and cell signaling.[6][7][8] Methodologies for its synthesis have evolved from classical organic chemistry approaches to more refined techniques offering higher yields, purity, and more environmentally friendly conditions.

Comparison of this compound Synthesis Methods

The selection of a synthetic method for this compound depends on various factors, including the desired scale, purity requirements, available starting materials, and laboratory equipment. Below is a summary of key performance indicators for several prominent methods.

MethodKey ReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Traditional Chemical Synthesis Choline chloride, Phosphoric acidModerate4 - 12 h160 - 180Inexpensive reagentsHigh temperatures, potential for side products
Phosphoryl Oxychloride Method Choline chloride, Phosphoryl oxychloride (POCl₃)86 (batch) - 97 (flow)[9][10]4 h (batch)[9]Room Temperature[9]High yield, mild conditionsPOCl₃ is corrosive and moisture-sensitive
Dioxaphospholane Method 2-Chloro-1,3,2-dioxaphospholane-2-oxide, TrimethylamineHigh (qualitative)Not specifiedNot specifiedHigh reactivity of the phosphorylating agentStarting material may require synthesis
Chemoenzymatic Synthesis Glycerothis compound (GPC), Oleic acid, Immobilized Lipase~75[11]24 h[11]50[11]High specificity, milder conditionsLonger reaction times, enzyme cost
One-Pot Synthesis (from GPC) sn-Glycero-3-phosphocholine (GPC), Fatty acid, DCC, DMAP~90[12]Overnight[12]30[12]Procedural simplicity, high yieldRequires pre-existing GPC

Signaling and Experimental Workflow Diagrams

To visualize the biological context and the general laboratory procedures for this compound synthesis, the following diagrams are provided.

Kennedy_Pathway cluster_0 Kennedy Pathway Choline Choline This compound This compound Choline->this compound Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline This compound->CDP_Choline CTP:this compound Cytidylyltransferase (CTP -> PPi) Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Cholinephosphotransferase (CMP released) DAG Diacylglycerol DAG->Phosphatidylcholine

The Kennedy Pathway for Phosphatidylcholine Biosynthesis.

Phosphocholine_Synthesis_Workflow Start Start: Select Synthesis Method Reagents Prepare Reactants and Solvents Start->Reagents Reaction Perform Chemical Reaction (e.g., Phosphorylation) Reagents->Reaction Quench Quench Reaction Reaction->Quench Purification Purify Product (e.g., Chromatography, Crystallization) Quench->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End: Pure this compound Analysis->End

Generalized Experimental Workflow for Chemical Synthesis.

Detailed Experimental Protocols

Below are detailed protocols for three distinct methods of this compound synthesis, providing a practical guide for laboratory implementation.

Method 1: Traditional Synthesis from Choline and Phosphoric Acid

This method represents a classical approach to this compound synthesis.

Materials:

  • Solid choline chloride

  • Orthophosphoric acid

  • Reaction vessel with heating and vacuum capabilities

Procedure:

  • Place solid choline chloride and an excess of orthophosphoric acid in a reaction vessel. The molar ratio of choline chloride to phosphoric acid can range from 1:1.1 to 1:3.[13]

  • Heat the mixture under reduced pressure. Reaction temperatures typically range from 160°C to 180°C, with reaction times of 4 to 12 hours.[13]

  • The reaction progress can be monitored by the cessation of water distillation.

  • After the reaction is complete, the resulting condensation liquid containing phosphorylcholine is cooled.

  • The crude product is then typically neutralized and purified. For example, by dissolving in water, adding a calcium source like calcium hydroxide to precipitate excess phosphate, followed by filtration.[13][14]

  • The final product, often as a calcium salt, can be isolated by concentration and crystallization.

Method 2: Modern Synthesis using Phosphoryl Oxychloride in a Flow Reactor

This method utilizes modern flow chemistry for a high-yield, continuous synthesis process.[9][10]

Materials:

  • Choline chloride

  • Phosphoryl oxychloride (POCl₃)

  • Anhydrous chloroform

  • Deionized water

  • Syringe pumps and a flow reactor setup (e.g., PTFE tubing)

Procedure:

  • Prepare a solution of phosphoryl oxychloride in anhydrous chloroform.

  • Prepare an aqueous solution of choline chloride.

  • Using separate syringe pumps, introduce the two solutions into a flow reactor system at controlled flow rates.[9]

  • The two streams are mixed in a T-mixer before entering the reactor coil.

  • The reaction proceeds within the reactor tubing at room temperature. A typical residence time is around 3-4 hours.[9]

  • The product stream is collected at the outlet and quenched with deionized water to remove any unreacted POCl₃.[9]

  • The aqueous solution of this compound is then dried under vacuum to yield the final product. A yield of up to 97% has been reported using this method.[9]

Method 3: Chemoenzymatic Synthesis of a this compound Derivative

This protocol describes the lipase-catalyzed synthesis of oleoyl-lysophosphatidylcholine, a this compound derivative.[11]

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Oleic acid

  • Immobilized lipase (e.g., from Rhizomucor miehei)

  • Solvent-free reaction system

Procedure:

  • Combine sn-glycero-3-phosphocholine and oleic acid in a suitable reaction vessel. A significant excess of oleic acid (e.g., a 1:20 molar ratio of GPC to oleic acid) is typically used.[11]

  • Heat the mixture briefly at a high temperature to ensure complete solubilization of GPC in the molten oleic acid.

  • Cool the mixture to the desired reaction temperature (e.g., 50°C).[11]

  • Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of the total substrates).[11]

  • Stir the reaction mixture for approximately 24 hours.[11]

  • After the reaction, the enzyme can be recovered by filtration.

  • The product, oleoyl-lysophosphatidylcholine, can be purified from the reaction mixture using appropriate chromatographic techniques. This method has been reported to achieve a yield of around 75%.[11]

This guide provides a comparative overview of key this compound synthesis methods, offering researchers the necessary data to select the most appropriate technique for their specific needs. The provided protocols offer a starting point for laboratory implementation of these synthetic routes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of phosphocholine, a common reagent in various biological and chemical research applications.

While many forms of this compound are not classified as hazardous substances under the Globally Harmonized System (GHS), it is crucial to handle all chemicals with care and to follow established disposal guidelines to minimize environmental impact and ensure workplace safety.[1] Note that certain derivatives, such as Phosphorylcholine chloride, are classified as harmful and require more stringent handling procedures.[2]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working with a powdered form that may generate dust, or a solution that may produce aerosols, use in a well-ventilated area or with a fume hood.[2][3][4]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the disposal of this compound waste. Always consult your institution's specific safety guidelines and local regulations.

  • Waste Identification and Segregation:

    • Determine if your this compound waste is mixed with other chemicals.

    • If mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Containerization:

    • Place all solid and liquid this compound waste into a clearly labeled, sealed, and appropriate waste container.

    • The container should be in good condition and compatible with the chemical.

    • Label the container with "this compound Waste" and include any other components of the mixture.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container tightly closed when not in use.[3]

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not pour this compound waste down the drain.[6] This is to prevent potential harm to aquatic environments and to comply with regulations that prohibit the drain disposal of many chemicals.[7]

Spill Management

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled waste container.[4][6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled waste container.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all cleanup materials as this compound waste.

Quantitative Data and Physical Properties

The following table summarizes key information relevant to the safe handling and disposal of this compound.

PropertyDataRelevance to Disposal and Safety
GHS Classification Generally not classified as hazardous.[1]While not typically hazardous, proper chemical hygiene and disposal as chemical waste are still recommended.
Solubility Soluble in water.High water solubility increases the risk of environmental contamination if disposed of down the drain.
Physical State Typically a solid (powder) or in solution.Powdered forms can pose an inhalation risk, necessitating use in a well-ventilated area or with respiratory protection.[2]
Storage Temperature Often recommended to be stored at -20°C.[3][4]Proper storage conditions are essential to maintain chemical integrity and prevent degradation.
Incompatible Materials Information not widely available, but avoid strong oxidizing agents.Keep segregated from other chemicals to prevent potential reactions in waste containers.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps for handling this compound waste.

cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe is_mixed Is waste mixed with hazardous chemicals? ppe->is_mixed container_haz Place in a sealed, labeled Hazardous Waste container is_mixed->container_haz Yes container_nonhaz Place in a sealed, labeled This compound Waste container is_mixed->container_nonhaz No storage Store in designated waste accumulation area container_haz->storage container_nonhaz->storage ehs_contact Contact EHS for pickup and disposal by a licensed vendor storage->ehs_contact drain_no DO NOT Pour Down Drain storage->drain_no

This compound Waste Disposal Workflow

References

Personal protective equipment for handling Phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling phosphocholine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

While some forms of this compound are not classified as hazardous, it is crucial to adhere to good industrial hygiene and safety practices.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Impermeable gloves (e.g., nitrile)Protects against skin contact.[2]
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or dust.[3]
Skin & Body Protection Laboratory coat.Prevents contamination of personal clothing.[3]
Respiratory Protection NIOSH-approved respirator (e.g., filter type P1) if dust formation is likely or ventilation is inadequate.[2][3]Protects against inhalation of dust particles.[4] A qualified industrial hygienist should assess the need for respiratory protection based on the specific work environment.[3]

Emergency First-Aid Procedures

Immediate response is critical in the event of accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5] If not breathing, provide artificial respiration.[3][4]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water.[4] If skin irritation develops or persists, consult a physician.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[4] If eye irritation persists, seek medical advice.[3][5] Remove contact lenses if present and easy to do.[5]
Ingestion Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] If symptoms persist, consult a doctor.[6]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for laboratory safety and procedural consistency.

  • Ventilation : Ensure work is conducted in a well-ventilated area or with sufficient exhaust.[1]

  • Hygiene : Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[7]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] For some forms, storage at -20°C is recommended.[1][3] Protect from moisture as it can be hygroscopic.[1]

  • Personal Precautions : Wear appropriate personal protective equipment as outlined above.[3][4]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1] Avoid the formation of dust.[4]

  • Clean-up : Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1] Clean the contaminated surface thoroughly.[1]

  • Environmental Precautions : Do not allow the substance to enter drains or waterways.[6]

  • Waste Classification : Unused or expired this compound should be treated as chemical waste.

  • Containerization : Collect waste material in its original container or a suitable, clearly labeled, and sealed container. Do not mix with other waste.[2]

  • Disposal Method : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[2] This should be carried out by a licensed and certified waste disposal company.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Proceed to handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Post-experiment Segregate Waste Segregate Waste Clean Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow regulations Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphocholine
Reactant of Route 2
Phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.